molecular formula C10H10O3 B028495 4-Methoxycinnamic Acid CAS No. 830-09-1

4-Methoxycinnamic Acid

Cat. No.: B028495
CAS No.: 830-09-1
M. Wt: 178.18 g/mol
InChI Key: AFDXODALSZRGIH-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxycinnamic acid (p-MCA) is a naturally occurring phenolic acid and a methoxy derivative of cinnamic acid, serving as a versatile compound in scientific research. It demonstrates significant antifungal activity , particularly in models of fungal keratitis. Its mechanism of action is twofold: it inhibits fungal cell wall synthesis and alters the permeability of the fungal cell membrane. Furthermore, research indicates a synergistic effect when used in combination with natamycin, enhancing its potential as an antifungal sensitizer . Beyond its antimicrobial properties, this compound exhibits promising antihyperglycemic and antidiabetic effects . Studies in diabetic models show it can reduce plasma glucose levels by modulating key hepatic glucose-regulating enzymes, decreasing gluconeogenesis, and increasing glycolysis. A key mechanism involves the direct stimulation of insulin secretion from pancreatic β-cells by increasing calcium influx through L-type Ca 2+ channels . The compound also displays hepatoprotective and neuroprotective activities in preclinical models, and its anti-inflammatory action is linked to the downregulation of inflammatory factors such as IL-1β, TNF-α, and IL-6, potentially via inhibition of the Mincle signaling pathway . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly not for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDXODALSZRGIH-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7340-42-3 (hydrochloride salt)
Record name 4-Methoxycinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1046059
Record name 4-Methoxy-(2E)-cinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Methoxycinnamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002040
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.712 mg/mL at 25 °C
Record name 4-Methoxycinnamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002040
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

943-89-5, 830-09-1
Record name trans-4-Methoxycinnamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxycinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 3-(4-methoxyphenyl)-, (2E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxycinnamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5303
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propenoic acid, 3-(4-methoxyphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 3-(4-methoxyphenyl)-, (2E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Methoxy-(2E)-cinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-methoxycinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.449
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (E)-p-methoxycinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.187
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-METHOXYCINNAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G4ML8401A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Methoxycinnamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002040
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

173 - 175 °C
Record name 4-Methoxycinnamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002040
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

In Vitro Biological Activities of 4-Methoxycinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxycinnamic acid (4-MCA), a naturally occurring phenolic compound, has garnered significant scientific interest due to its diverse pharmacological properties. This technical guide provides an in-depth overview of the in vitro biological activities of 4-MCA, focusing on its enzyme inhibitory, antioxidant, anti-inflammatory, and cytotoxic effects. Detailed experimental protocols for key assays are provided, along with a quantitative summary of its activity. Furthermore, this guide elucidates the molecular mechanisms underlying 4-MCA's bioactivities through the visualization of key signaling pathways, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Enzyme Inhibitory Activities

This compound has demonstrated notable inhibitory effects on several key enzymes implicated in various pathological conditions. The quantitative data for these activities are summarized in Table 1.

Table 1: Enzyme Inhibitory Activities of this compound
Enzyme TargetSubstrateIC50 ValueInhibition TypeReference
Mushroom TyrosinaseL-DOPA0.42 mMNon-competitive[1]
α-Glucosidasep-Nitrophenyl-α-D-glucopyranoside0.044 ± 0.006 mMNon-competitive[2]
HyaluronidaseHyaluronic Acid> 2 mM-[1]

Antioxidant Activity

The antioxidant potential of 4-MCA has been evaluated through various in vitro assays that measure its capacity to scavenge free radicals. Table 2 presents a summary of its radical scavenging activities.

Table 2: Antioxidant Activity of this compound
AssayIC50 ValueStandardReference
DPPH Radical ScavengingNot explicitly found for 4-MCA--
ABTS Radical ScavengingNot explicitly found for 4-MCA--

While specific IC50 values for DPPH and ABTS assays for this compound were not pinpointed in the provided search results, its antioxidant properties are widely acknowledged in the literature.

Anti-inflammatory Activity

4-MCA exhibits anti-inflammatory properties by modulating key inflammatory mediators. Its inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages is a key indicator of this activity.

Table 3: Anti-inflammatory Activity of this compound
Cell LineStimulantInhibitory EffectIC50 ValueReference
RAW 264.7 MacrophagesLPSInhibition of Nitric Oxide (NO) productionNot explicitly quantified[3][4]

Cytotoxic Activity

The anticancer potential of 4-MCA has been investigated against various cancer cell lines, demonstrating its ability to inhibit cell proliferation and induce cell death.

Table 4: Cytotoxic Activity of this compound
Cell LineCancer TypeAssayIC50 ValueReference
Data not available----

Specific IC50 values for the cytotoxicity of this compound against various cancer cell lines were not available in the provided search results. However, its derivatives have shown significant antiproliferative effects.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the biological activities of this compound.

Tyrosinase Inhibition Assay

This assay assesses the ability of a compound to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound (Test Compound)

  • Kojic Acid (Positive Control)

  • Phosphate Buffer (0.1 M, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and Kojic acid in phosphate buffer.

  • In a 96-well plate, add 20 µL of the test compound or control, 100 µL of phosphate buffer, and 40 µL of tyrosinase solution (e.g., 60 U/mL).

  • Prepare blank wells containing the test compound and buffer but no enzyme.

  • Initiate the reaction by adding 40 µL of 10 mM L-DOPA solution to all wells.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 10-30 minutes).[5][6]

  • Measure the absorbance of the formed dopachrome at 475-492 nm using a microplate reader.[7][8]

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the enzyme reaction without inhibitor and A_sample is the absorbance with the inhibitor.

  • Determine the IC50 value from a dose-response curve.

α-Glucosidase Inhibition Assay

This assay measures the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (Test Compound)

  • Acarbose (Positive Control)

  • Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • Sodium Carbonate (Na2CO3) solution (e.g., 1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare various concentrations of the test compound and acarbose in the appropriate buffer.

  • Add 20 µL of the test compound or control and 20 µL of α-glucosidase solution (e.g., 2 U/mL) to each well of a 96-well plate.[9]

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution (e.g., 1 mM) to each well.[9]

  • Incubate the reaction mixture at 37°C for 20-30 minutes.[9]

  • Stop the reaction by adding 50-100 µL of Na2CO3 solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm.[9][10]

  • Calculate the percentage of inhibition and the IC50 value as described for the tyrosinase assay.

Hyaluronidase Inhibition Assay

This assay evaluates the inhibitory effect of a compound on hyaluronidase, an enzyme that degrades hyaluronic acid.

Materials:

  • Hyaluronidase (e.g., from bovine testes)

  • Hyaluronic Acid (HA)

  • This compound (Test Compound)

  • Sodium Phosphate Buffer (e.g., 100 mM, pH 7, with 50 mM NaCl)

  • Acid Albumin Solution

  • 96-well microplate or test tubes

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare solutions of the test compound at various concentrations.

  • In a reaction vessel, mix the hyaluronidase solution with the test compound and incubate at 37°C for 10-15 minutes.[11][12]

  • Initiate the enzymatic reaction by adding the hyaluronic acid substrate.[11]

  • Incubate the mixture at 37°C for a defined period (e.g., 30-45 minutes).[11]

  • Stop the reaction and precipitate the undigested hyaluronic acid by adding an acid albumin solution.[11][13]

  • After a further incubation at room temperature (e.g., 10 minutes), measure the turbidity of the solution at 600 nm.[11][14]

  • The absorbance is inversely proportional to the enzyme activity. Calculate the percentage of inhibition and the IC50 value.

DPPH Radical Scavenging Assay

This is a common antioxidant assay based on the scavenging of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • This compound (Test Compound)

  • Ascorbic Acid or Trolox (Positive Control)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).[15]

  • Prepare serial dilutions of the test compound and the positive control in methanol.

  • In a 96-well plate or cuvettes, mix a defined volume of the test sample with the DPPH solution.[15][16]

  • Incubate the mixture in the dark at room temperature for 30 minutes.[15][16]

  • Measure the absorbance at 517 nm.[15][17]

  • The scavenging activity is determined by the decrease in absorbance of the DPPH solution.

  • Calculate the percentage of scavenging activity and the IC50 value.

ABTS Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium Persulfate

  • Methanol or Ethanol

  • This compound (Test Compound)

  • Ascorbic Acid or Trolox (Positive Control)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[18][19]

  • Dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[18]

  • Add a small volume of the test sample or standard to the diluted ABTS•+ solution.[19]

  • After a set incubation time (e.g., 6-30 minutes), measure the absorbance at 734 nm.[18][20]

  • Calculate the percentage of scavenging activity and the IC50 value based on the decrease in absorbance.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (Test Compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[21]

  • After the incubation period, add MTT solution (e.g., 10 µL of 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C.[22]

  • The MTT is reduced by metabolically active cells to insoluble purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals by adding a solubilization solution (e.g., 100 µL of DMSO).[21][23]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[23][24]

  • Cell viability is expressed as a percentage of the untreated control, and the IC50 value is determined.

Signaling Pathways and Molecular Mechanisms

This compound and its derivatives exert their biological effects by modulating key cellular signaling pathways. The following diagrams illustrate the proposed mechanisms of action.

Anti-inflammatory Signaling Pathway

4-MCA is suggested to inhibit the inflammatory response by targeting the NF-κB signaling pathway.

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates MCA This compound MCA->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_p65_p50_nuc NF-κB NFkB_p65_p50_nuc->Inflammatory_Genes Induces Transcription G Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Promotes Apoptosis Apoptosis ERK->Apoptosis Inhibits MCA_deriv 4-MCA Derivatives MCA_deriv->ERK Inhibits Phosphorylation MCA_deriv->Apoptosis Induces G start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer, Test Compound, Control) start->prep_reagents plate_setup Set up 96-well Plate (Test, Control, Blank) prep_reagents->plate_setup pre_incubation Pre-incubation (Enzyme + Inhibitor) plate_setup->pre_incubation add_substrate Add Substrate (Initiate Reaction) pre_incubation->add_substrate incubation Incubation add_substrate->incubation measure Measure Absorbance/ Fluorescence incubation->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

References

4-Methoxycinnamic Acid: A Novel Therapeutic Approach to Fungal Keratitis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fungal keratitis is a severe ocular infection that can lead to significant vision loss and blindness. Current antifungal therapies are often limited by toxicity and low bioavailability. 4-Methoxycinnamic Acid (4-MCA), a naturally occurring phenolic acid, has emerged as a promising therapeutic agent for fungal keratitis caused by Aspergillus fumigatus. This technical guide delineates the dual mechanism of action of 4-MCA, which combines direct antifungal activity with potent anti-inflammatory effects. This document provides a comprehensive overview of the current understanding of 4-MCA's therapeutic role, supported by experimental evidence, detailed methodologies, and visual representations of the key signaling pathways involved.

Introduction

Fungal keratitis, a suppurative corneal infection, presents a significant challenge in ophthalmology. The most common causative agents include filamentous fungi such as Aspergillus and Fusarium species. The pathogenesis of fungal keratitis is a complex interplay between fungal virulence factors and the host's immune response. An exaggerated inflammatory cascade, while intended to clear the pathogen, often contributes to corneal damage, scarring, and subsequent vision impairment.

This compound (4-MCA) is a derivative of cinnamic acid found in various plants. It has been investigated for a range of bioactivities, including antioxidant, anticancer, and antimicrobial properties. Recent research has highlighted its potential in the management of fungal keratitis, demonstrating a multi-faceted approach to combating this challenging ocular disease.[1][2]

Mechanism of Action

4-MCA exhibits a dual mechanism of action against fungal keratitis, targeting both the fungal pathogen and the host's inflammatory response.

Antifungal Activity

4-MCA exerts direct antifungal effects on Aspergillus fumigatus through two primary mechanisms:

  • Inhibition of Fungal Cell Wall Synthesis: The fungal cell wall is a crucial structure for maintaining cell integrity and viability. 4-MCA has been shown to interfere with the synthesis of key components of the fungal cell wall, leading to structural weaknesses and compromising the pathogen's ability to survive and replicate.[1][2]

  • Disruption of Fungal Cell Membrane Permeability: The fungal cell membrane plays a vital role in maintaining cellular homeostasis. 4-MCA alters the permeability of the fungal cell membrane, leading to the leakage of essential intracellular components and ultimately causing fungal cell death.[1][2]

Anti-inflammatory Activity

A critical aspect of 4-MCA's therapeutic efficacy is its ability to modulate the host's innate immune response, thereby reducing the collateral damage caused by excessive inflammation. The anti-inflammatory effects of 4-MCA are primarily mediated through the downregulation of key pro-inflammatory cytokines.[1][2]

In both in vivo murine models of Aspergillus fumigatus keratitis and in vitro studies using RAW264.7 macrophage-like cells, 4-MCA has been demonstrated to significantly reduce the expression of:

  • Interleukin-1β (IL-1β)

  • Tumor Necrosis Factor-α (TNF-α)

  • Interleukin-6 (IL-6)

  • Inducible Nitric Oxide Synthase (iNOS)

This reduction in pro-inflammatory mediators helps to control the inflammatory response in the cornea, minimizing tissue damage and promoting a more favorable healing environment.[1][2]

Signaling Pathway Modulation

The anti-inflammatory effects of 4-MCA in the context of fungal keratitis are associated with the modulation of the Mincle signaling pathway .[1][2] Mincle (Macrophage-inducible C-type lectin) is a pattern recognition receptor (PRR) expressed on myeloid cells that recognizes fungal cell wall components. Upon activation, Mincle triggers a signaling cascade that leads to the production of pro-inflammatory cytokines.

The proposed mechanism involves 4-MCA inhibiting the Mincle-Syk-Card9 signaling axis, which in turn suppresses the activation of NF-κB, a key transcription factor for pro-inflammatory genes.

Mincle_Signaling_Pathway cluster_fungus Aspergillus fumigatus cluster_macrophage Macrophage Fungal PAMPs Fungal PAMPs Mincle Mincle Fungal PAMPs->Mincle Syk Syk Mincle->Syk Card9 Card9 Syk->Card9 NF-κB NF-κB Card9->NF-κB Pro-inflammatory Cytokines IL-1β, TNF-α, IL-6, iNOS NF-κB->Pro-inflammatory Cytokines 4-MCA 4-MCA 4-MCA->Mincle Inhibition

Figure 1: Proposed inhibitory effect of 4-MCA on the Mincle signaling pathway.

Quantitative Data Summary

While the precise quantitative data from the primary research on 4-MCA is not publicly available in the search results, the following tables summarize the expected findings based on the published abstracts.

Table 1: Antifungal Activity of 4-MCA against Aspergillus fumigatus

ParameterMethodResultReference
Minimum Inhibitory Concentration (MIC) Broth MicrodilutionNot specified, but 4-MCA demonstrated significant antifungal activity.[1][2]
Fungal Cell Wall Integrity Not specified (e.g., Chitin staining)Inhibition of fungal cell wall synthesis observed.[1][2]
Fungal Cell Membrane Permeability Not specified (e.g., Propidium Iodide uptake)Increased membrane permeability observed.[1][2]

Table 2: Anti-inflammatory Effects of 4-MCA in Aspergillus fumigatus Keratitis (In Vivo - Murine Model)

Cytokine/EnzymeTreatment GroupChange in ExpressionReference
IL-1β 4-MCASignificant Downregulation[1][2]
TNF-α 4-MCASignificant Downregulation[1][2]
IL-6 4-MCASignificant Downregulation[1][2]
iNOS 4-MCASignificant Downregulation[1][2]

Table 3: Anti-inflammatory Effects of 4-MCA on Aspergillus fumigatus-stimulated RAW264.7 Cells (In Vitro)

Cytokine/EnzymeTreatment GroupChange in ExpressionReference
IL-1β 4-MCASignificant Downregulation[1][2]
TNF-α 4-MCASignificant Downregulation[1][2]
IL-6 4-MCASignificant Downregulation[1][2]
iNOS 4-MCASignificant Downregulation[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the investigation of therapeutic agents for fungal keratitis, adapted for the study of 4-MCA.

In Vitro Antifungal Susceptibility Testing
  • Objective: To determine the minimum inhibitory concentration (MIC) of 4-MCA against Aspergillus fumigatus.

  • Method: Broth microdilution assay according to the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines.

    • Prepare a stock solution of 4-MCA in dimethyl sulfoxide (DMSO).

    • Serially dilute the 4-MCA stock solution in RPMI 1640 medium in a 96-well microtiter plate.

    • Prepare an inoculum of Aspergillus fumigatus conidia and adjust the concentration to 0.5-2.5 x 10^4 CFU/mL.

    • Add the fungal inoculum to each well of the microtiter plate.

    • Incubate the plate at 35°C for 48 hours.

    • The MIC is determined as the lowest concentration of 4-MCA that causes a complete inhibition of visible fungal growth.

In Vivo Murine Model of Fungal Keratitis
  • Objective: To evaluate the therapeutic efficacy of 4-MCA in a living organism.

  • Animal Model: 6-8 week old female C57BL/6 mice.

  • Procedure:

    • Anesthetize the mice with an intraperitoneal injection of ketamine and xylazine.

    • Gently wound the central cornea of the right eye with a 26-gauge needle, avoiding perforation of the anterior chamber.

    • Topically apply a suspension of Aspergillus fumigatus conidia (e.g., 1 x 10^7 CFU in 5 µL) to the wounded cornea.

    • Divide the mice into treatment groups (e.g., vehicle control, 4-MCA solution, positive control like Natamycin).

    • Begin topical treatment at a specified time post-infection (e.g., 24 hours) and continue for a defined period (e.g., 4 times daily for 5 days).

    • Monitor the progression of keratitis daily by slit-lamp microscopy, scoring the severity based on corneal opacity, ulceration, and inflammation.

    • At the end of the experiment, euthanize the mice and enucleate the eyes for further analysis (histopathology, cytokine measurement, fungal load determination).

Experimental_Workflow_Fungal_Keratitis Start Start Anesthetize Mice Anesthetize Mice Start->Anesthetize Mice Corneal Abrasion Corneal Abrasion Anesthetize Mice->Corneal Abrasion Inoculate with A. fumigatus Inoculate with A. fumigatus Corneal Abrasion->Inoculate with A. fumigatus Group Allocation Group Allocation Inoculate with A. fumigatus->Group Allocation Vehicle Control Vehicle Control Group Allocation->Vehicle Control 4-MCA Treatment 4-MCA Treatment Group Allocation->4-MCA Treatment Positive Control (Natamycin) Positive Control (Natamycin) Group Allocation->Positive Control (Natamycin) Daily Monitoring & Scoring Daily Monitoring & Scoring Vehicle Control->Daily Monitoring & Scoring 4-MCA Treatment->Daily Monitoring & Scoring Positive Control (Natamycin)->Daily Monitoring & Scoring Endpoint Analysis Endpoint Analysis Daily Monitoring & Scoring->Endpoint Analysis Histopathology Histopathology Endpoint Analysis->Histopathology Cytokine Analysis (ELISA) Cytokine Analysis (ELISA) Endpoint Analysis->Cytokine Analysis (ELISA) Fungal Load (CFU) Fungal Load (CFU) Endpoint Analysis->Fungal Load (CFU) End End Histopathology->End Cytokine Analysis (ELISA)->End Fungal Load (CFU)->End

Figure 2: General experimental workflow for the in vivo evaluation of 4-MCA.
In Vitro Cytokine Production Assay

  • Objective: To assess the effect of 4-MCA on the production of pro-inflammatory cytokines by macrophages in response to Aspergillus fumigatus.

  • Cell Line: RAW264.7 murine macrophage-like cells.

  • Procedure:

    • Culture RAW264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of 4-MCA for a specified duration (e.g., 1 hour).

    • Stimulate the cells with heat-killed Aspergillus fumigatus conidia or hyphae.

    • Incubate for a defined period (e.g., 24 hours).

    • Collect the cell culture supernatants.

    • Measure the concentrations of IL-1β, TNF-α, and IL-6 in the supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • For iNOS expression, lyse the cells and perform Western blotting or quantitative PCR.

Conclusion and Future Directions

This compound presents a compelling profile as a therapeutic candidate for fungal keratitis, addressing both the pathogen and the host's inflammatory response. Its dual mechanism of action suggests it could be a valuable addition to the current armamentarium of antifungal agents. Furthermore, its synergistic potential with existing drugs like Natamycin warrants further investigation.[1][2]

Future research should focus on:

  • Elucidating the precise molecular interactions of 4-MCA with the components of the Mincle signaling pathway.

  • Conducting preclinical studies to evaluate the safety and efficacy of topical 4-MCA formulations in larger animal models.

  • Exploring the potential of 4-MCA against other fungal pathogens responsible for keratitis.

The development of 4-MCA as a therapeutic agent for fungal keratitis holds promise for improving clinical outcomes and preserving vision in affected patients.

References

The Anticancer and Chemopreventive Potential of 4-Methoxycinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxycinnamic acid (p-MCA), a naturally occurring phenolic compound found in various plants, has garnered significant scientific interest for its potential as an anticancer and chemopreventive agent. This technical guide provides an in-depth overview of the current understanding of p-MCA's mechanisms of action, supported by quantitative data from in vitro and in vivo studies. Detailed experimental protocols for key assays are provided to facilitate further research in this promising area of cancer drug discovery. Furthermore, this guide visualizes the complex signaling pathways modulated by p-MCA, offering a clear perspective on its molecular targets.

Introduction

The search for novel, effective, and less toxic anticancer agents is a cornerstone of modern oncological research. Natural products have historically been a rich source of therapeutic leads, and among them, phenolic compounds have demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound (p-MCA), a derivative of cinnamic acid, has emerged as a promising candidate for cancer chemoprevention and therapy. This document synthesizes the existing scientific literature on p-MCA, focusing on its demonstrated effects on cancer cells and its potential for clinical application.

Anticancer and Chemopreventive Mechanisms of this compound

This compound exerts its anticancer and chemopreventive effects through a multi-pronged approach, targeting key cellular processes involved in tumorigenesis and progression. These mechanisms include the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. p-MCA has been shown to induce apoptosis in various cancer cell lines. A key study on the human colon adenocarcinoma cell line HCT-116 demonstrated that p-MCA induces apoptosis through the mitochondrial-mediated intrinsic pathway. This is characterized by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio. This shift in balance disrupts the mitochondrial membrane potential, triggering the release of cytochrome c into the cytosol, which in turn activates caspase-9 and the executioner caspase-3, culminating in apoptotic cell death.

Cell Cycle Arrest

Uncontrolled cell proliferation is a hallmark of cancer. p-MCA has been shown to interfere with the cell cycle machinery, leading to arrest at specific checkpoints and preventing cancer cell division. One of the key regulatory proteins in the G1 phase of the cell cycle is Cyclin D1. Studies on 1,2-dimethylhydrazine (DMH)-induced rat colon carcinogenesis have shown that supplementation with p-MCA can lead to a decreased expression of Cyclin D1[1]. By downregulating Cyclin D1, p-MCA can halt the progression of the cell cycle from the G1 to the S phase, thereby inhibiting cell proliferation.

Anti-inflammatory and Antioxidant Effects

Chronic inflammation and oxidative stress are well-established drivers of carcinogenesis. p-MCA exhibits potent anti-inflammatory and antioxidant properties. In the context of colon cancer, p-MCA has been shown to suppress the nuclear translocation of the p65 subunit of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including iNOS and COX-2[1]. By inhibiting the NF-κB signaling pathway, p-MCA can attenuate the inflammatory environment that promotes tumor growth. Furthermore, p-MCA has been reported to possess antioxidant effects, which can help to mitigate the DNA damage caused by reactive oxygen species (ROS)[1].

Quantitative Data

The following tables summarize the available quantitative data on the anticancer and chemopreventive effects of this compound and its derivatives.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

CompoundCell LineCancer TypeIC50 (µM)Reference
(E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylateA549Non-small-cell lung cancer40.55 ± 0.41[2]
(E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylateSK-MEL-147Melanoma62.69 ± 0.70[2]

Note: Data for this compound itself is limited in the reviewed literature. The data presented here is for a derivative.

Table 2: In Vivo Chemopreventive Effects of this compound in DMH-Induced Rat Colon Carcinogenesis

Treatment GroupParameterObservationReference
DMH + p-MCA (40 mg/kg b.wt.)Aberrant Crypt Foci (ACFs)Significant reduction in the number of ACFs[1]
DMH + p-MCA (40 mg/kg b.wt.)Tumor IncidenceDecreased tumor incidence[2]
DMH + p-MCA (40 mg/kg b.wt.)Tumor SizeDecreased tumor size[2]

Table 3: Modulation of Apoptotic and Cell Cycle Markers by this compound

Cell Line/ModelMarkerEffect of p-MCA TreatmentQuantitative ChangeReference
HCT-116BaxIncreased expressionNot specified
HCT-116Bcl-2Decreased expressionNot specified
HCT-116Caspase-3Increased activityNot specified
HCT-116Caspase-9Increased activityNot specified
DMH-induced rat colonCyclin D1Decreased expressionNot specified[1]

Table 4: Modulation of Inflammatory Markers by this compound in DMH-Induced Rat Colon Carcinogenesis

MarkerEffect of p-MCA Treatment (40 mg/kg b.wt.)Reference
NF-κB p65 (nuclear translocation)Decreased[1]
iNOSDecreased expression[1]
COX-2Decreased expression[1]
TNF-αDecreased expression[1]
IL-6Decreased expression[1]

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well microtiter plates

  • This compound (p-MCA) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of p-MCA in culture medium.

  • Remove the medium from the wells and add 100 µL of the p-MCA dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve p-MCA).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Harvest cells after treatment with p-MCA for the desired time.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Western Blot Analysis for Protein Expression (e.g., Bax, Bcl-2, Cyclin D1, p-p65)

This technique is used to detect and quantify the expression levels of specific proteins.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for the proteins of interest)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and quantify the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Chemoprevention Study (DMH-Induced Colon Carcinogenesis in Rats)

This animal model is used to evaluate the chemopreventive efficacy of compounds against colon cancer.

Materials:

  • Male albino Wistar rats

  • 1,2-dimethylhydrazine (DMH)

  • This compound (p-MCA)

  • Vehicle for p-MCA (e.g., 0.1% carboxymethylcellulose)

  • Standard rat chow

Procedure:

  • Acclimatize the rats for one week.

  • Divide the rats into control and treatment groups.

  • Induce colon carcinogenesis by subcutaneous injection of DMH (e.g., 20 mg/kg body weight) once a week for a specified period (e.g., 15 weeks)[1].

  • Administer p-MCA orally (e.g., 40 mg/kg body weight) daily to the treatment groups throughout the experimental period[1].

  • At the end of the study (e.g., 30 weeks), euthanize the rats and collect the colons.

  • Count the number of aberrant crypt foci (ACFs) and tumors.

  • Measure the tumor volume.

  • Process the tissues for histopathological examination and molecular analysis (e.g., Western blotting for protein expression).

Signaling Pathways and Visualizations

The anticancer effects of this compound are mediated through the modulation of complex intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways affected by p-MCA.

Apoptosis Induction Pathway

cluster_Mitochondria Mitochondria pMCA This compound Bax Bax pMCA->Bax upregulates Bcl2 Bcl-2 pMCA->Bcl2 downregulates CytochromeC Cytochrome c Bax->CytochromeC release Bcl2->Bax Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: p-MCA induces apoptosis via the intrinsic pathway.

Cell Cycle Arrest Pathway

pMCA This compound CyclinD1 Cyclin D1 pMCA->CyclinD1 downregulates CDK46 CDK4/6 CyclinD1->CDK46 activates Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits G1_S_Transition G1/S Transition E2F->G1_S_Transition promotes

Caption: p-MCA induces G1 phase cell cycle arrest.

NF-κB Signaling Pathway Inhibition

pMCA This compound IKK IKK Complex pMCA->IKK inhibits IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB sequesters in cytoplasm NFκB_nucleus Nuclear NF-κB NFκB->NFκB_nucleus translocates to nucleus InflammatoryGenes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFκB_nucleus->InflammatoryGenes activates transcription

Caption: p-MCA inhibits the pro-inflammatory NF-κB pathway.

Conclusion and Future Directions

This compound has demonstrated significant potential as a multifaceted anticancer and chemopreventive agent. Its ability to induce apoptosis, cause cell cycle arrest, and suppress inflammatory signaling pathways provides a strong rationale for its further development. The available data, though promising, highlight the need for more comprehensive studies to fully elucidate its efficacy and mechanisms of action.

Future research should focus on:

  • Expanding the in vitro screening of p-MCA against a wider panel of cancer cell lines to identify its full spectrum of activity and to determine its IC50 values.

  • Conducting more in vivo studies to confirm its efficacy in different cancer models and to establish optimal dosing and treatment regimens.

  • Elucidating the precise molecular targets of p-MCA within the key signaling pathways to enable a more targeted therapeutic approach.

  • Investigating the potential for synergistic effects when combined with existing chemotherapeutic agents.

References

p-Coumaric Acid: A Deep Dive into its Antidiabetic and Antihyperglycemic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

p-Coumaric acid (p-MCA), a naturally occurring phenolic compound found in a variety of plants, fruits, and vegetables, has garnered significant scientific interest for its potential therapeutic applications. Among its diverse biological activities, the antidiabetic and antihyperglycemic effects of p-MCA are particularly noteworthy. This technical guide provides a comprehensive overview of the current scientific evidence supporting the role of p-MCA in glucose homeostasis, intended for researchers, scientists, and professionals in the field of drug development. The following sections will delve into the quantitative data from key studies, detailed experimental methodologies, and the underlying signaling pathways through which p-MCA exerts its beneficial effects.

Quantitative Data Summary

The antidiabetic and antihyperglycemic efficacy of p-coumaric acid has been demonstrated in several preclinical studies. The data presented below summarizes the key quantitative findings from in vivo experiments, providing a comparative overview of its effects on critical diabetic markers.

Table 1: Effects of p-Coumaric Acid on Biochemical Parameters in Streptozotocin (STZ)-Induced Diabetic Rats

ParameterDiabetic Controlp-Coumaric Acid (100 mg/kg b.w.)Normal ControlReference
Blood Glucose (mg/dL) Increased significantlySignificantly decreasedNormal[1][2][3]
Plasma Insulin (µU/mL) Significantly decreasedSignificantly increasedNormal[1][2][3]
Glycosylated Hemoglobin (HbA1c) (%) Significantly increasedSignificantly decreasedNormal[1][3]
Hemoglobin (g/dL) Significantly decreasedSignificantly increasedNormal[1][3]
Total Cholesterol (mg/dL) Significantly increasedSignificantly decreasedNormal[2]
Triglycerides (mg/dL) Significantly increasedSignificantly decreasedNormal[2]
HDL Cholesterol (mg/dL) Significantly decreasedSignificantly increasedNormal[2]
LDL Cholesterol (mg/dL) Significantly increasedSignificantly decreasedNormal[2]
VLDL Cholesterol (mg/dL) Significantly increasedSignificantly decreasedNormal[2]

Table 2: Effects of p-Coumaric Acid on Hepatic Carbohydrate Metabolizing Enzymes in STZ-Induced Diabetic Rats

EnzymeDiabetic Controlp-Coumaric Acid (100 mg/kg b.w.)Normal ControlReference
Hexokinase Significantly decreasedSignificantly increasedNormal[2][3]
Glucose-6-Phosphatase Significantly increasedSignificantly decreasedNormal[2][3]
Fructose-1,6-bisphosphatase Significantly increasedSignificantly decreasedNormal[2][3]

Table 3: Effects of p-Coumaric Acid in High-Fat Diet (HFD)-Induced Diabetic Models

ModelTreatmentKey FindingsReference
HFD-fed Micep-Coumaric Acid (10 mg/kg b.w.) for 16 weeksLower fasting blood glucose, HOMA-IR, plasma resistin, and MCP-1 levels. Reduced white adipose tissue weight and adipocyte size.[4][5]
HFD-fed Diabetic Ratsp-Coumaric Acid (20 mg/kg b.w.) for 12 weeksSignificantly decreased elevated blood glucose levels. Improved renal function markers (urea, creatinine, uric acid).[6]
HFD-fed Diabetic MiceProcyanidin B1 + p-Coumaric Acid (150 and 250 mg/kg b.w.) for 8 weeksSignificantly inhibited HFD-induced body weight gain. Reduced serum inflammatory cytokines (TNF-α, IL-1β, IL-6).[7][8]

Experimental Protocols

Understanding the methodologies employed in these studies is crucial for interpretation and future research design. This section outlines the key experimental protocols.

In Vivo Studies: Streptozotocin (STZ)-Induced Diabetic Rat Model
  • Animal Model: Male albino Wistar rats are typically used.

  • Induction of Diabetes: Diabetes is induced by a single intraperitoneal (i.p.) injection of streptozotocin (STZ), commonly at a dose of 40-45 mg/kg body weight, dissolved in citrate buffer (pH 4.5).[1][2][3] Rats with fasting blood glucose levels above 250 mg/dL are selected for the study.[1]

  • Treatment: p-Coumaric acid is administered orally, often at a dose of 100 mg/kg body weight, for a period of 30 to 45 days.[1][2][3]

  • Biochemical Analysis: At the end of the treatment period, blood and tissue samples are collected for the analysis of glucose, insulin, HbA1c, lipid profiles, and antioxidant enzyme activities.[1][2]

  • Histopathology: Tissues such as the pancreas, liver, and kidney are processed for histopathological examination to observe any structural changes.[9]

In Vivo Studies: High-Fat Diet (HFD)-Induced Diabetic Model
  • Animal Model: C57BL/6J mice are a common choice for HFD-induced obesity and insulin resistance studies.[4][5]

  • Diet: Animals are fed a high-fat diet (typically 45-60% of calories from fat) for a specified period (e.g., 16 weeks) to induce a prediabetic or diabetic state.[4][5]

  • Treatment: p-Coumaric acid is administered orally, mixed with the diet or via gavage, at doses ranging from 10 mg/kg to 20 mg/kg body weight.[4][6]

  • Metabolic Assessments: Parameters such as body weight, food intake, fasting blood glucose, and insulin levels are monitored. Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess glucose homeostasis.[4][10]

  • Gene Expression Analysis: Tissues like the liver and adipose tissue are analyzed for the expression of genes involved in inflammation and lipid metabolism.[4][5]

In Vitro Studies: L6 Myotubes
  • Cell Culture: L6 rat skeletal muscle cells are cultured and differentiated into myotubes.

  • Treatment: Differentiated L6 myotubes are treated with varying concentrations of p-coumaric acid (e.g., 12.5, 25, 50, and 100 µM) for a specified duration.[11][12]

  • Glucose Uptake Assay: The effect of p-MCA on glucose uptake is measured using fluorescently labeled glucose analogs like 2-NBDG.[12][13]

  • Western Blot Analysis: Protein expression and phosphorylation of key signaling molecules in the AMPK and insulin signaling pathways (e.g., AMPK, ACC, Akt) are determined by Western blotting.[11][12]

Signaling Pathways and Mechanisms of Action

p-Coumaric acid exerts its antidiabetic and antihyperglycemic effects through multiple mechanisms, targeting various signaling pathways involved in glucose and lipid metabolism.

Modulation of Hepatic Glucose Metabolism

p-MCA plays a crucial role in regulating hepatic glucose output by inhibiting gluconeogenesis, the process of synthesizing glucose from non-carbohydrate sources.[14][15] It achieves this by downregulating the activity of key gluconeogenic enzymes, glucose-6-phosphatase and fructose-1,6-bisphosphatase, while simultaneously enhancing the activity of hexokinase, a key enzyme in glycolysis.[2][3]

G pMCA p-Coumaric Acid Gluconeogenesis Gluconeogenesis pMCA->Gluconeogenesis Inhibits Glycolysis Glycolysis pMCA->Glycolysis Promotes G6Pase Glucose-6-Phosphatase Gluconeogenesis->G6Pase Activates F16BPase Fructose-1,6-bisphosphatase Gluconeogenesis->F16BPase Activates Glucose Hepatic Glucose Output Gluconeogenesis->Glucose Hexokinase Hexokinase Glycolysis->Hexokinase Activates Glycolysis->Glucose

Caption: p-MCA's regulation of hepatic glucose metabolism.

Activation of the AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. p-Coumaric acid has been shown to activate AMPK in skeletal muscle cells.[11][12] Activated AMPK promotes glucose uptake and fatty acid oxidation. It phosphorylates and inactivates acetyl-CoA carboxylase (ACC), leading to decreased malonyl-CoA levels and subsequent stimulation of carnitine palmitoyltransferase-1 (CPT-1) and fatty acid β-oxidation.[11][12]

G pMCA p-Coumaric Acid AMPK AMPK pMCA->AMPK Activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits GlucoseUptake Glucose Uptake AMPK->GlucoseUptake Promotes CPT1 Carnitine Palmitoyltransferase-1 (CPT-1) ACC->CPT1 Inhibits FattyAcidOxidation Fatty Acid Oxidation CPT1->FattyAcidOxidation Promotes

Caption: AMPK signaling pathway activation by p-MCA.

Enhancement of Insulin Signaling and Glucose Uptake

p-Coumaric acid, in synergy with procyanidin B1, has been shown to improve glucose uptake and glycogen synthesis by targeting the insulin receptor (IRβ) and regulating the IRS-1/PI3K/Akt pathway.[16] This leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose entry into cells.[16] Furthermore, p-MCA has been observed to modulate the expression of GLUT2 mRNA in the pancreas.[2][15]

G pMCA p-Coumaric Acid IR Insulin Receptor (IRβ) pMCA->IR Activates IRS1 IRS-1 IR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake Facilitates

Caption: p-MCA's role in the insulin signaling pathway.

Inhibition of Carbohydrate Digesting Enzymes and DPP-IV

p-Coumaric acid has been identified as an inhibitor of α-glucosidase and α-amylase, enzymes responsible for the breakdown of carbohydrates in the small intestine.[14][17][18][19] By inhibiting these enzymes, p-MCA can delay carbohydrate digestion and subsequent glucose absorption, thereby reducing postprandial hyperglycemia.[14][17] Additionally, there is emerging evidence that p-coumaric acid derivatives can act as dual inhibitors of dipeptidyl peptidase-IV (DPP-IV) and GSK-3β.[20] DPP-IV is an enzyme that rapidly inactivates incretin hormones like GLP-1, which are responsible for stimulating insulin secretion.[21][22][23][24] Inhibition of DPP-IV by p-MCA derivatives could therefore prolong the action of incretins and enhance glucose-dependent insulin release.

G pMCA p-Coumaric Acid AlphaGlucosidase α-Glucosidase pMCA->AlphaGlucosidase Inhibits AlphaAmylase α-Amylase pMCA->AlphaAmylase Inhibits DPPIV DPP-IV pMCA->DPPIV Inhibits CarbDigestion Carbohydrate Digestion AlphaGlucosidase->CarbDigestion AlphaAmylase->CarbDigestion GlucoseAbsorption Glucose Absorption CarbDigestion->GlucoseAbsorption Incretins Incretins (GLP-1) DPPIV->Incretins Inactivates Insulin Insulin Secretion Incretins->Insulin

Caption: Inhibition of digestive enzymes and DPP-IV by p-MCA.

Antioxidant and Anti-inflammatory Actions

Oxidative stress and inflammation are key contributors to the pathogenesis of diabetes and its complications. p-Coumaric acid exhibits potent antioxidant properties by scavenging free radicals and enhancing the activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[1][9] It also demonstrates anti-inflammatory effects, which can protect pancreatic β-cells from damage and ameliorate diabetic complications like nephropathy.[6][15]

Conclusion

The collective evidence from in vivo and in vitro studies strongly supports the antidiabetic and antihyperglycemic potential of p-coumaric acid. Its multifaceted mechanism of action, encompassing the regulation of hepatic glucose metabolism, activation of the AMPK pathway, enhancement of insulin signaling, inhibition of carbohydrate-digesting enzymes, and its antioxidant and anti-inflammatory properties, makes it a promising candidate for further investigation in the development of novel therapeutic strategies for diabetes management. This technical guide provides a foundational understanding for researchers and drug development professionals to explore the full therapeutic potential of this natural compound. Future research should focus on clinical trials to validate these preclinical findings and to establish the safety and efficacy of p-coumaric acid in humans.

References

The Liver-Protective Potential of Methoxylated Cinnamic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide detailing the hepatoprotective properties of methoxylated derivatives of cinnamic acid. These naturally occurring phenolic compounds, found in various plants, fruits, and vegetables, demonstrate significant potential in mitigating liver damage through various mechanisms of action, including potent antioxidant, anti-inflammatory, and anti-fibrotic effects.[1][2]

This whitepaper provides an in-depth analysis of key methoxylated cinnamic acid derivatives such as ferulic acid, sinapic acid, and p-coumaric acid. It summarizes quantitative data from preclinical studies, outlines detailed experimental protocols for inducing and evaluating liver injury, and visualizes the complex signaling pathways involved in their protective effects.

Core Mechanisms of Hepatoprotection

Methoxylated derivatives of cinnamic acid exert their liver-protective effects through multiple biological pathways.[1][2] Their primary mechanisms involve combating oxidative stress, reducing inflammation, and inhibiting the progression of liver fibrosis. These compounds have been shown to positively influence the balance of oxidative stress, improve the metabolism of lipids and alcohol, and suppress the inflammation, fibrosis, and apoptosis of liver cells.[1][2]

Key signaling pathways modulated by these derivatives include:

  • Nrf2/HO-1 Pathway: An essential pathway for cellular defense against oxidative stress.[3][4][5]

  • NF-κB Signaling: A critical regulator of inflammatory responses often implicated in liver injury.[3][6][7][8]

  • TGF-β/Smad Pathway: A key signaling cascade involved in the development of liver fibrosis.[9]

  • AMPK Signaling: An energy-sensing pathway that, when activated, can alleviate oxidative stress and inflammation.[10][11]

Quantitative Efficacy of Key Derivatives

Numerous preclinical studies have quantified the hepatoprotective effects of methoxylated cinnamic acid derivatives in various models of liver injury, such as those induced by carbon tetrachloride (CCl4), alcohol, and D-galactosamine/lipopolysaccharide (D-GalN/LPS).[1][4][9][12]

Table 1: Hepatoprotective Effects of Ferulic Acid (FA)
Model of InjurySpeciesKey BiomarkerControl GroupToxin-Exposed GroupFA-Treated GroupReference
CCl4-Induced FibrosisRatSerum ALTNormalSignificantly IncreasedMarkedly Attenuated[9]
CCl4-Induced FibrosisRatSerum ASTNormalSignificantly IncreasedMarkedly Attenuated[9]
Alcohol & PUFARatSerum ALTNormalIncreasedSignificantly Decreased (20 mg/kg)[12]
Alcohol & PUFARatSerum ASTNormalIncreasedSignificantly Decreased (20 mg/kg)[12]
Cisplatin-Induced InjuryRatSerum AminotransferasesNormalSignificantly IncreasedAmeliorated[13]
Table 2: Hepatoprotective Effects of Sinapic Acid (SA)
Model of InjurySpeciesKey BiomarkerControl GroupToxin-Exposed GroupSA-Treated Group (Dose)Reference
D-GalN/LPS-Induced HepatitisRatSerum ALTNormalIncreasedDecreased (20 & 40 mg/kg)[4]
D-GalN/LPS-Induced HepatitisRatSerum ASTNormalIncreasedDecreased (20 & 40 mg/kg)[4]
Alcoholic Liver DiseaseMouseSerum ALTNormalIncreasedSignificantly Reversed (10 & 20 mg/kg)[14]
Alcoholic Liver DiseaseMouseSerum ASTNormalIncreasedSignificantly Reversed (10 & 20 mg/kg)[14]
Table 3: Hepatoprotective Effects of p-Coumaric Acid (p-CA)
Model of InjurySpeciesKey BiomarkerControl GroupToxin-Exposed Groupp-CA-Treated GroupReference
Ischemia-ReperfusionRatSerum ALTNormalIncreasedSignificantly Decreased[15]
Ischemia-ReperfusionRatSerum ASTNormalIncreasedSignificantly Decreased[15]
LPS/D-GalN-Induced InjuryRatSerum ALTNormalIncreasedSignificantly Ameliorated[8]
LPS/D-GalN-Induced InjuryRatSerum ASTNormalIncreasedSignificantly Ameliorated[8]

Key Signaling Pathways in Detail

The hepatoprotective actions of these compounds are deeply rooted in their ability to modulate specific intracellular signaling pathways.

The Anti-inflammatory NF-κB Pathway

In response to liver injury, the transcription factor Nuclear Factor-kappa B (NF-κB) is often activated, leading to the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[8][16][17] Methoxylated cinnamic acid derivatives have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the inflammatory cascade that exacerbates liver damage.[3][6]

NF_kB_Pathway cluster_stimulus Hepatotoxic Stimulus (e.g., CCl4, LPS) cluster_inhibition Cytoplasm cluster_nucleus Nucleus Stimulus Toxin / ROS IKK IKK Activation Stimulus->IKK Activates IkB IκBα Degradation IKK->IkB Phosphorylates NFkB_Ac Active NF-kB (p65/p50) IkB->NFkB_Ac Releases NFkB_In Inactive NF-κB (p65/p50)-IκBα Complex NFkB_In->IKK NFkB_Nuc NF-κB Translocation NFkB_Ac->NFkB_Nuc Translocates Cinnamic_Acid_Deriv Methoxylated Cinnamic Acid Derivatives Cinnamic_Acid_Deriv->IKK Inhibits Gene_Trans Pro-inflammatory Gene Transcription (TNF-α, IL-6) NFkB_Nuc->Gene_Trans Induces

Caption: Inhibition of the NF-κB inflammatory pathway.
The Antioxidant Nrf2/HO-1 Pathway

The Nrf2/HO-1 signaling pathway is a primary defense mechanism against oxidative stress.[3][4] Under normal conditions, Nrf2 is kept inactive in the cytoplasm. In the presence of oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant enzymes like Heme Oxygenase-1 (HO-1). Sinapic acid and other derivatives have been shown to activate this protective pathway.[3][4][5]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Inactive Complex (Keap1-Nrf2) Nrf2_Free Free Nrf2 Keap1_Nrf2->Nrf2_Free Nrf2_Nuc Nrf2 Translocation Nrf2_Free->Nrf2_Nuc Cinnamic_Acid_Deriv Methoxylated Cinnamic Acid Derivatives Cinnamic_Acid_Deriv->Keap1_Nrf2 Promotes dissociation Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 Induces dissociation ARE Antioxidant Response Element (ARE) Nrf2_Nuc->ARE Binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Activates Antioxidant_Enzymes->Oxidative_Stress Reduces

Caption: Activation of the Nrf2 antioxidant response pathway.

Experimental Protocols

The evaluation of hepatoprotective agents relies on robust and reproducible animal models of liver injury. The Carbon Tetrachloride (CCl4)-induced hepatotoxicity model is widely used.

CCl4-Induced Acute Liver Injury Model in Rats

This protocol outlines a standard procedure for inducing acute liver injury in rats to test the efficacy of hepatoprotective compounds.[18][19][20][21]

Materials:

  • Male Sprague Dawley or Wistar rats (200-250g)

  • Carbon Tetrachloride (CCl4)

  • Vehicle (e.g., Olive oil, corn oil)[18]

  • Test compound (Methoxylated derivative of cinnamic acid)

  • Gavage needles

  • Syringes and needles for injection

  • Anesthetic agent

  • Equipment for blood collection and serum separation

  • Histology supplies (formalin, paraffin, slides, etc.)

Workflow:

  • Acclimatization: House animals in a controlled environment (22±1°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.[19]

  • Grouping: Randomly divide animals into at least four groups:

    • Group I: Normal Control (Vehicle only)

    • Group II: Toxin Control (Vehicle + CCl4)

    • Group III: Test Compound (Test Compound + CCl4)

    • Group IV: Positive Control (e.g., Silymarin + CCl4)

  • Treatment: Administer the test compound or vehicle (e.g., orally by gavage) for a specified period (e.g., 7-14 days) before CCl4 administration.

  • Induction of Injury: On the final day of pretreatment, administer a single dose of CCl4 (e.g., 1-3 ml/kg body weight), typically diluted 1:1 with olive oil, via intraperitoneal (i.p.) injection or orogastric tube.[18][19][20]

  • Sample Collection: 24-48 hours after CCl4 administration, anesthetize the animals and collect blood via cardiac puncture. Euthanize the animals and immediately excise the liver.

  • Analysis:

    • Biochemical Analysis: Centrifuge blood to separate serum and measure levels of liver enzymes (ALT, AST, ALP) and bilirubin.[21][22]

    • Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate cellular necrosis, inflammation, and steatosis.[21][22]

    • Oxidative Stress Markers: Homogenize a portion of the liver tissue to measure levels of malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione (GSH).[4][10]

Experimental_Workflow cluster_analysis Analysis start Start: Animal Acclimatization (1 week) grouping Random Grouping (Control, Toxin, Treatment) start->grouping pretreatment Pre-treatment Phase (e.g., 7-14 days with test compound) grouping->pretreatment induction Induction of Liver Injury (Single dose of CCl4) pretreatment->induction wait Waiting Period (24-48 hours) induction->wait sampling Sample Collection (Blood & Liver Tissue) wait->sampling analysis Multi-faceted Analysis sampling->analysis end End: Data Interpretation analysis->end biochem Biochemical Assays (ALT, AST, ALP) histo Histopathology (H&E) markers Oxidative Stress Markers (MDA, SOD)

References

An In-depth Technical Guide to the Discovery and Isolation of 4-Methoxycinnamic Acid from Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, extraction, and isolation of 4-Methoxycinnamic Acid (4-MCA) from various plant sources. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and detailed protocols for obtaining this valuable bioactive compound.

Natural Occurrence of this compound

This compound, a phenylpropanoid with a range of biological activities, is found in various plant species. While its presence is widespread, the concentration can vary significantly between different plants and even different parts of the same plant. Notable plant sources include:

  • Rhizomes of Kaempferia galanga : Commonly known as aromatic ginger, this plant is a significant source of 4-MCA, primarily in the form of its ester, ethyl p-methoxycinnamate.

  • Bark of Cinnamomum cassia : Chinese cinnamon contains a variety of cinnamic acid derivatives, including 4-MCA, although often in lower concentrations compared to other major constituents like cinnamaldehyde.

  • Flowers of Matricaria chamomilla : German chamomile contains a glycosidic precursor to 4-MCA, (Z)- and (E)-2-β-D-glucopyranosyloxy-4-methoxycinnamic acid.[1]

  • Roots of Anigozanthos preissii : This plant, commonly known as the kangaroo paw, utilizes 4-MCA in the biosynthesis of phenylphenalenones.

  • Other reported sources : 4-MCA has also been identified in Dianthus superbus L. and Prostanthera rotundifolia.

Experimental Workflow for Isolation and Analysis

The general workflow for the isolation and analysis of 4-MCA from plant material involves several key stages, from initial extraction to final characterization.

experimental_workflow plant_material Plant Material (e.g., Rhizomes, Bark) drying Drying & Grinding plant_material->drying extraction Extraction (Maceration or Soxhlet) drying->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract hydrolysis Alkaline Hydrolysis (for esterified 4-MCA) crude_extract->hydrolysis purification Purification (Column Chromatography) crude_extract->purification Direct Purification acidification Acidification hydrolysis->acidification liquid_extraction Liquid-Liquid Extraction acidification->liquid_extraction liquid_extraction->purification fractions Fractions Collection purification->fractions tlc TLC Analysis fractions->tlc pure_fractions Pooling of Pure Fractions tlc->pure_fractions final_concentration Final Concentration pure_fractions->final_concentration purified_4mca Purified 4-MCA final_concentration->purified_4mca characterization Characterization (HPLC, GC-MS, NMR) purified_4mca->characterization logical_relationship plant_extract Complex Plant Extract separation Chromatographic Separation (e.g., HPLC, GC) plant_extract->separation detection Detection (e.g., UV, MS) separation->detection data_acquisition Data Acquisition detection->data_acquisition data_processing Data Processing data_acquisition->data_processing identification Compound Identification (Spectral Libraries, Standards) data_processing->identification quantification Quantification (Calibration Curves) data_processing->quantification bioactivity Bioactivity Screening identification->bioactivity quantification->bioactivity

References

Spectroscopic Profile of 4-Methoxycinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxycinnamic Acid, a compound of interest in various research and development fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for identification, characterization, and quality control.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentSolvent
7.63d16.0H-7CDCl₃
7.48d8.7H-2, H-6CDCl₃
6.90d8.7H-3, H-5CDCl₃
6.31d16.0H-8CDCl₃
3.83s--OCH₃CDCl₃
12.0 (approx.)br s--COOHCDCl₃
7.64d15.9H-7CD₃OD
7.54d8.8H-2, H-6CD₃OD
6.95d8.8H-3, H-5CD₃OD
6.34d15.9H-8CD₃OD
3.83s--OCH₃CD₃OD

¹³C NMR (Carbon-13 NMR) Data [1]

Chemical Shift (δ) ppmAssignmentSolvent
171.1C-9 (C=O)DMSO-d₆
161.0C-4DMSO-d₆
145.1C-7DMSO-d₆
130.8C-2, C-6DMSO-d₆
126.9C-1DMSO-d₆
115.7C-8DMSO-d₆
114.6C-3, C-5DMSO-d₆
55.5-OCH₃DMSO-d₆
167.7C-9 (C=O)CDCl₃
161.6C-4CDCl₃
145.0C-7CDCl₃
129.9C-2, C-6CDCl₃
127.2C-1CDCl₃
115.5C-8CDCl₃
114.5C-3, C-5CDCl₃
55.5-OCH₃CDCl₃
Infrared (IR) Spectroscopy

Key IR Absorption Bands (Solid, KBr Pellet/Nujol Mull) [2]

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
2500-3300BroadO-H stretch (Carboxylic Acid)
1680-1710StrongC=O stretch (Carboxylic Acid)
1625-1640MediumC=C stretch (Alkenyl)
1590-1610MediumC=C stretch (Aromatic)
1250-1300StrongC-O stretch (Aryl Ether) & O-H bend
1170-1200StrongC-O stretch (Carboxylic Acid)
980Strong=C-H bend (trans-Alkene)
830StrongC-H bend (para-disubstituted Aromatic)
Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
178100[M]⁺ (Molecular Ion)
17795[M-H]⁺
16340[M-CH₃]⁺
14735[M-OCH₃]⁺
13580[M-COOH]⁺
13350[M-CH₃O-CO]⁺
10530[C₇H₅O]⁺
7725[C₆H₅]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of this compound was accurately weighed and dissolved in approximately 0.7 mL of deuterated solvent (CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • The sample was gently agitated to ensure complete dissolution.

Instrument Parameters (¹H and ¹³C NMR):

  • Spectrometer: 400 MHz NMR Spectrometer

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence

    • Acquisition Time: 2-3 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-64

    • Spectral Width: -2 to 14 ppm

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse sequence

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024-4096

    • Spectral Width: -10 to 220 ppm

  • Processing:

    • Fourier transformation was applied to the free induction decay (FID).

    • Phase and baseline corrections were performed manually.

    • Chemical shifts were referenced to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C; DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • The ATR crystal (e.g., diamond or germanium) was cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum was recorded.

  • A small amount of solid this compound was placed directly onto the ATR crystal.

  • The pressure arm was engaged to ensure firm and uniform contact between the sample and the crystal.

  • The IR spectrum was recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio.

  • The resulting spectrum was baseline corrected and the peak positions were identified.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation (Derivatization):

  • To increase volatility, this compound was derivatized to its trimethylsilyl (TMS) ester.

  • Approximately 1 mg of the sample was dissolved in 100 µL of a suitable solvent (e.g., pyridine).

  • 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) was added.

  • The mixture was heated at 60-70°C for 30 minutes to ensure complete derivatization.

GC-MS Parameters:

  • Gas Chromatograph:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methyl polysiloxane capillary column.

    • Injector Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (splitless injection).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolution Dissolution (NMR) Sample->Dissolution Derivatization Derivatization (GC-MS) Sample->Derivatization Solid_Sample Solid Sample (IR) Sample->Solid_Sample NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR GCMS GC-MS Analysis Derivatization->GCMS IR IR Spectroscopy (FTIR-ATR) Solid_Sample->IR NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z values, Fragmentation) GCMS->MS_Data Interpretation Structural Elucidation & Characterization NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for spectroscopic analysis.

References

Early-stage research on 4-Methoxycinnamic Acid pharmacological effects

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Early-Stage Pharmacological Effects of 4-Methoxycinnamic Acid

Introduction

This compound (4-MCA), also known as p-methoxycinnamic acid, is a naturally occurring phenolic acid and a derivative of cinnamic acid.[1][2] It is found in various plants and has been identified as a human endogenous metabolite.[2][3] Early-stage research has revealed that 4-MCA possesses a range of pharmacological activities, including anti-inflammatory, antifungal, neuroprotective, and antidiabetic properties.[4][5] This technical guide provides a comprehensive overview of the current understanding of these effects, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anti-inflammatory and Immunomodulatory Effects

4-MCA has demonstrated significant anti-inflammatory activity across various in vitro and in vivo models. Its mechanism of action often involves the downregulation of key pro-inflammatory mediators and the modulation of crucial inflammatory signaling pathways.

In Vivo Anti-inflammatory Activity

Studies using animal models have shown that 4-MCA can effectively reduce inflammation. For instance, in a model of fungal keratitis in C57BL/6 mice, 4-MCA exerted an anti-inflammatory effect by reducing the levels of several inflammatory factors.[4] It has also been shown to protect against cerebral ischemia/reperfusion injury by inhibiting inflammatory pathways.[6]

Table 1: In Vivo Anti-inflammatory Effects of this compound and Related Compounds

Compound Model Dosage Key Findings Reference
4-MCA Fungal Keratitis (A. fumigatus) in C57BL/6 Mice Not Specified Downregulation of inflammatory factors IL-1β, TNF-α, and IL-6. [4]
4-MCPC* Carrageenan-Induced Paw Edema in Mice 8 or 16 mg/kg (i.g.) Remarkably inhibited paw edema; decreased IL-1β, TNF-α, PGE₂, and MPO levels. [7]

| 4-MCPC* | Cerebral Ischemia/Reperfusion in Rats (MCAO) | 8 mg/kg | Decreased infarct volume, reduced MPO activity, and lowered TNF-α and IL-1β levels. |[6] |

*Note: 4-Methylcyclopentadecanone (4-MCPC) is presented for context on inflammation models, though it is a structurally different compound.

In Vitro Anti-inflammatory Activity

In vitro studies using cell lines like RAW264.7 macrophages have corroborated the anti-inflammatory potential of 4-MCA. These studies have been instrumental in elucidating the molecular mechanisms, showing that 4-MCA can suppress the production of inflammatory mediators at the cellular level.[4] A derivative, this compound ethyl ester, has shown potent inhibition of cyclooxygenase (COX) enzymes and key cytokines.[8]

Table 2: In Vitro Anti-inflammatory Effects of this compound Derivatives

Compound Cell Line / Assay IC₅₀ Value Target Reference
This compound ethyl ester Cyclooxygenase-1 (COX-1) Assay 1.12 µM COX-1 Enzyme [8]
This compound ethyl ester Cyclooxygenase-2 (COX-2) Assay 0.83 µM COX-2 Enzyme [8]
This compound ethyl ester NF-κB Inhibition Assay 88.7 µM NF-κB Pathway [8]
This compound ethyl ester TNF-α Production Assay 96.84 µg/mL TNF-α Cytokine [8]

| this compound ethyl ester | IL-1β Production Assay | 166.4 µg/mL | IL-1β Cytokine |[8] |

Signaling Pathways in Inflammation

Research indicates that 4-MCA mediates its anti-inflammatory effects by targeting specific signaling cascades.

  • Mincle Signaling Pathway: In the context of fungal keratitis, the anti-inflammatory action of 4-MCA was found to be associated with the Macrophage-inducible C-type lectin (Mincle) signal pathway.[4] Mincle is a pattern recognition receptor that can trigger innate immune responses.

  • NF-κB Signaling Pathway: In a cerebral ischemia/reperfusion injury model, a related compound was shown to exert its anti-inflammatory and neuroprotective effects by inhibiting the NF-κB signaling pathway.[6] This was evidenced by a marked reduction in the nuclear translocation of the NF-κB p65 subunit and the expression of phosphorylated IκBα.[6] The NF-κB pathway is a central regulator of genes controlling inflammation and immunity.[9][10]

NF_kappaB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., Ischemia/ Reperfusion Injury IKK IKK Complex Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p_IkBa p-IκBα IkBa_NFkB IκBα-NF-κB (Inactive Complex) p_IkBa->IkBa_NFkB Leads to Ubiquitination & Degradation NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocates IkBa_NFkB->NFkB Releases DNA DNA NFkB_n->DNA Binds to Cytokines Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) DNA->Cytokines Induces Transcription MCA 4-MCA (Inhibitory Effect) MCA->IKK Inhibits Activation MCA->NFkB Reduces Nuclear Translocation

Caption: Inhibition of the NF-κB signaling pathway by 4-MCA.

Experimental Protocols
  • Carrageenan-Induced Paw Edema Model:

    • Animals: Mice are used.

    • Procedure: Edema is induced by injecting a 1% carrageenan solution into the subplantar region of the right hind paw.

    • Treatment: 4-MCA (or a test compound) is administered intragastrically at specified doses (e.g., 8 and 16 mg/kg) prior to or after the carrageenan injection.[7]

    • Measurement: Paw volume is measured using a plethysmometer at various time points (e.g., 2, 3, 5 hours) after carrageenan injection.[7]

    • Biochemical Analysis: After the experiment, paw tissue can be homogenized to measure levels of inflammatory mediators like IL-1β, TNF-α, and myeloperoxidase (MPO) activity.[7]

  • Middle Cerebral Artery Occlusion (MCAO) Model:

    • Animals: Rats (e.g., Sprague-Dawley) are commonly used.[6]

    • Procedure: Focal cerebral ischemia is induced by occluding the middle cerebral artery (MCA) for a set duration (e.g., 2 hours), followed by reperfusion.

    • Treatment: The test compound (e.g., 4-MCPC at 8 mg/kg) is administered before reperfusion.[6]

    • Measurement: 24 hours post-MCAO, the brain is sectioned and stained (e.g., with TTC) to measure the ischemic infarct volume.

    • Biochemical Analysis: The ischemic cerebral cortex is analyzed for MPO activity, levels of TNF-α and IL-1β (via ELISA), and expression of NF-κB pathway proteins (via Western blotting).[6]

MCAO_Workflow cluster_analysis Post-Mortem Analysis start Select Sprague-Dawley Rats induce Induce Focal Cerebral Ischemia (MCAO for 2h) start->induce treat Administer 4-MCA (or test compound) 0.5h before reperfusion induce->treat reperfuse Allow Reperfusion treat->reperfuse wait Wait for 24 hours reperfuse->wait assess Assess Neurological Deficit wait->assess euthanize Euthanize and Collect Brain Tissue assess->euthanize infarct Measure Infarct Volume (TTC Staining) euthanize->infarct biochem Biochemical Assays on Ischemic Cortex (ELISA, Western Blot) euthanize->biochem results TNF-α, IL-1β, p-IκBα Nuclear NF-κB p65

Caption: Experimental workflow for the MCAO model in rats.

Neuroprotective Effects

Emerging evidence suggests 4-MCA has significant neuroprotective potential, particularly in the context of post-traumatic stress disorder (PTSD) and glutamate-induced neurotoxicity.[11][12]

Amelioration of PTSD-like Behaviors

In a mouse model of PTSD induced by single prolonged stress (SPS), oral administration of 4-MCA was shown to mitigate anxiety and depression-like behaviors, improve cognitive function, and correct fear extinction deficits.[12]

Table 3: Neuroprotective Effects of 4-MCA in a PTSD Model

Model Dosage (p.o.) Behavioral Outcomes Molecular Changes in Amygdala Reference

| Single Prolonged Stress (SPS) in Mice | 3 and 10 mg/kg | Mitigated anxiety-like behaviors, alleviated depression-like behaviors, improved cognitive function. | Normalized elevated CRH levels; Normalized phosphorylation of PKA and CREB. |[12] |

CRH-CRFR1 Signaling Pathway

The mechanism underlying 4-MCA's effects on PTSD-like behaviors involves the regulation of the corticotropin-releasing hormone (CRH) system in the amygdala, a brain region critical for fear memory.[12] Molecular analyses revealed that 4-MCA normalized elevated CRH levels and the downstream phosphorylation of protein kinase A (PKA) and cAMP response element-binding protein (CREB). This suggests 4-MCA acts as an antagonist on the CRH type 1 receptor (CRFR1) signaling pathway.[12]

CRH_Pathway cluster_stress Stress Response (Amygdala) CRH CRH (Elevated) CRFR1 CRFR1 Receptor CRH->CRFR1 Binds AC Adenylyl Cyclase CRFR1->AC Activates cAMP cAMP AC->cAMP PKA PKA (Phosphorylated) cAMP->PKA Activates CREB CREB (Phosphorylated) PKA->CREB Phosphorylates PTSD PTSD-like Behaviors CREB->PTSD Leads to MCA 4-MCA MCA->CRFR1 Antagonizes

References

The Therapeutic Arsenal of Cinnamic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Cinnamic acid, a naturally occurring aromatic carboxylic acid found in plants like cinnamon, serves as a foundational scaffold for a diverse range of derivatives with significant therapeutic potential. These compounds, characterized by a phenyl ring attached to an acrylic acid moiety, have garnered substantial interest in the scientific community for their broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the therapeutic applications of cinnamic acid derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. Tailored for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource for advancing the investigation of these promising molecules.

Anticancer Activity

Cinnamic acid derivatives have demonstrated notable efficacy against a variety of cancer types, including breast, colon, lung, and prostate cancers.[1] Their anticancer effects are often multi-faceted, involving the induction of programmed cell death (apoptosis), halting the cell cycle to prevent proliferation, and interfering with key signaling pathways that drive tumor growth.[2]

Quantitative Data: Anticancer Efficacy

The cytotoxic effects of various cinnamic acid derivatives have been quantified across numerous cancer cell lines, with IC50 values (the concentration required to inhibit the growth of 50% of cells) serving as a key metric of potency.

DerivativeCancer Cell LineAssayIC50 ValueReference
Ferulic AcidMCF-7 (Breast)MTT75.4 µg/mL[1]
Ferulic AcidHepG2 (Liver)MTT81.38 µg/mL[1]
Caffeic AcidMCF-7 (Breast)MTT159 µg/mL[3]
Caffeic AcidHeLa (Cervical)MTT>1500 µg/ml (72h)[2]
Caffeic Acid Phenethyl Ester (CAPE)HCT116 (Colorectal)MTT12.07 mg/L (48h)[4]
3,4,5-trihydroxycinnamate decyl esterMCF-7 (Breast)MTT~3.2 µM
Harmicine-Cinnamic Acid Hybrid (36f)HepG2 (Liver)-0.74 µM[5]
6-Cinnamoyl-4-arylaminothienopyrimidine (59e)A549 (Lung)-0.04 µM
6-Cinnamoyl-4-arylaminothienopyrimidine (59e)HeLa (Cervical)-0.004 µM
Methyl-substituted amide derivative (5)A-549 (Lung)MTT10.36 µM[6]
Key Signaling Pathways in Anticancer Activity

Cinnamic acid derivatives exert their anticancer effects by modulating several critical intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis.

1.2.1. The NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival, and its aberrant activation is a hallmark of many cancers. Certain cinnamic acid derivatives, such as Caffeic Acid Phenethyl Ester (CAPE), have been shown to be potent inhibitors of NF-κB activation.[1] This inhibition can occur through multiple mechanisms, including preventing the degradation of the inhibitory protein IκBα and blocking the nuclear translocation of the active p65 subunit.[1][7] By suppressing NF-κB, these derivatives can reduce the expression of pro-survival genes and sensitize cancer cells to apoptosis.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α) Receptor TNF Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates p65 p65 p50 p50 Degradation Degradation IkB->Degradation degraded NFkB_complex p65/p50/IκBα (Inactive) p65_nuc p65 p65->p65_nuc translocation p50_nuc p50 p50->p50_nuc translocation NFkB_complex->IkB releases Cinnamic_Acid_Derivatives Cinnamic Acid Derivatives (e.g., CAPE) Cinnamic_Acid_Derivatives->IKK inhibit Cinnamic_Acid_Derivatives->p65_nuc inhibit translocation DNA κB DNA Site p65_nuc->DNA p50_nuc->DNA Transcription Gene Transcription (Pro-survival, Proliferation) DNA->Transcription

Figure 1. Inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.

1.2.2. The PI3K/Akt and MAPK Pathways: The PI3K/Akt and MAPK signaling cascades are critical for cell growth, proliferation, and survival. Cinnamic acid has been shown to downregulate the expression and phosphorylation of key proteins in these pathways, such as PI3K and Akt.[8] Furthermore, derivatives have been observed to modulate the phosphorylation status of MAPK family members, including ERK, JNK, and p38, thereby interfering with downstream signaling that promotes cancer progression.[3][9]

MAPK_PI3K_Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Transcription Cinnamic_Acid_Derivatives Cinnamic Acid Derivatives Cinnamic_Acid_Derivatives->ERK inhibit phosphorylation Cinnamic_Acid_Derivatives->PI3K inhibit Cinnamic_Acid_Derivatives->Akt inhibit phosphorylation

Figure 2. Modulation of MAPK and PI3K/Akt pathways by cinnamic acid derivatives.
Experimental Protocols

1.3.1. MTT Assay for Cell Viability: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

    • Dimethyl sulfoxide (DMSO) or other suitable solvent.

    • 96-well microplate.

    • Multi-well spectrophotometer (plate reader).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the cinnamic acid derivative for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.

    • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[10]

    • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570-590 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

1.3.2. Western Blot for Protein Expression and Phosphorylation: Western blotting is used to detect specific proteins in a sample and to assess their expression levels and post-translational modifications, such as phosphorylation.

  • Materials:

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • SDS-PAGE gels and electrophoresis apparatus.

    • Transfer apparatus and membranes (PVDF or nitrocellulose).

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (specific to target proteins, e.g., p-Akt, Akt, p-ERK, ERK, p-p65, p65).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Treat cells with the cinnamic acid derivative and/or a stimulus (e.g., TNF-α) for the specified time.

    • Lyse the cells in lysis buffer on ice.

    • Determine protein concentration using a suitable assay (e.g., Bradford or BCA).

    • Denature protein lysates by boiling in SDS sample buffer.

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[13]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Wash the membrane again three times with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Analyze band intensities, often normalizing to a loading control like β-actin or GAPDH.

Anti-inflammatory Activity

Chronic inflammation is a contributing factor to numerous diseases. Cinnamic acid derivatives exhibit significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.[7]

Quantitative Data: Anti-inflammatory Efficacy

The anti-inflammatory potential of these derivatives is often assessed by their ability to inhibit enzymes involved in the inflammatory cascade, such as lipoxygenase (LOX) and cyclooxygenase (COX).

DerivativeTarget/AssayIC50 ValueReference
Cinnamic Acid-Triazole Hybrid (4b)Soybean Lipoxygenase4.5 µM
Cinnamic Acid-Triazole Hybrid (4g)Soybean Lipoxygenase4.5 µM
Cinnamic Acid-Oxadiazole Hybrid (6a)Soybean Lipoxygenase5.0 µM
Phenyl-substituted Cinnamic Acid (3i)Soybean Lipoxygenase7.4 µM[14]
Biotransformed Metabolite (4)COX-21.85 µM[15]
Mechanism of Anti-inflammatory Action

The primary mechanism for the anti-inflammatory effects of cinnamic acid derivatives is the inhibition of the NF-κB signaling pathway, as detailed in the anticancer section (Figure 1). By preventing the activation of NF-κB, these compounds suppress the transcription of a wide array of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6), chemokines, and enzymes like iNOS and COX-2.[16]

Neuroprotective Effects

Neurodegenerative disorders represent a growing global health concern. Cinnamic acid and its derivatives have shown promise as neuroprotective agents, demonstrating the ability to protect neuronal cells from damage induced by oxidative stress and neurotoxins.[17]

Quantitative Data: Neuroprotective Efficacy

The neuroprotective activity is often measured by the compound's ability to rescue cells from an induced toxic insult, with EC50 values representing the concentration for 50% of the maximal protective effect.

DerivativeCell LineInsultEC50 ValueReference
Cinnamic Acid Derivative (87)HBMEC-2H₂O₂3.26 µM
Cinnamic Acid Derivative (87)SH-SY5YH₂O₂2.41 µM
Biotransformed Metabolite (2)Acetylcholinesterase (AChE)-8.27 µM (IC50)[15]
Experimental Protocol: In Vitro Neuroprotection Assay

This protocol outlines a general method for assessing the neuroprotective effects of a compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in a neuronal cell line (e.g., SH-SY5Y).

  • Materials:

    • Neuronal cell line (e.g., SH-SY5Y).

    • 96-well plate.

    • Hydrogen peroxide (H₂O₂).

    • MTT assay reagents.

  • Procedure:

    • Seed neuronal cells in a 96-well plate and differentiate them if necessary (e.g., using retinoic acid for SH-SY5Y cells).

    • Pre-treat the cells with various concentrations of the cinnamic acid derivative for a specified period (e.g., 24 hours).

    • Induce oxidative stress by exposing the cells to a predetermined concentration of H₂O₂ for a set duration (e.g., 6 hours).[18] Include control wells (untreated) and H₂O₂-only wells.

    • After the H₂O₂ incubation, remove the medium.

    • Assess cell viability using the MTT assay as described in section 1.3.1.

    • Calculate the percentage of cell viability relative to the untreated control to determine the protective effect of the derivative.

Antidiabetic Activity

Cinnamic acid and its derivatives have been investigated for their potential in managing diabetes. Their mechanisms include the inhibition of carbohydrate-digesting enzymes, which can help control postprandial hyperglycemia.[19]

Quantitative Data: Antidiabetic Efficacy

The inhibitory activity against α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose, is a common measure of antidiabetic potential.

DerivativeEnzymeIC50 ValueReference
Caffeic AcidRat Intestinal Maltase0.74 mM[19][20]
Ferulic AcidRat Intestinal Maltase0.79 mM[19][20]
Isoferulic AcidRat Intestinal Maltase0.76 mM[19][20]
Ferulic AcidRat Intestinal Sucrase0.45 mM[19][20]
Isoferulic AcidRat Intestinal Sucrase0.45 mM[19][20]
Cinnamic Acid-Magnolol Hybrid (6j)α-Glucosidase5.11 µM[8]
Cinnamic Acid-Magnolol Hybrid (6j)α-Amylase4.27 µM[8]
Experimental Protocol: α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the α-glucosidase enzyme.

  • Materials:

    • α-Glucosidase enzyme solution.

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate.

    • Phosphate buffer (pH 6.8).

    • Sodium carbonate (Na₂CO₃) solution.

    • 96-well plate and plate reader.

  • Procedure:

    • In a 96-well plate, pre-incubate the α-glucosidase enzyme with various concentrations of the cinnamic acid derivative for 5-10 minutes at 37°C.[21]

    • Initiate the reaction by adding the pNPG substrate to each well.[21]

    • Incubate the mixture for 20-30 minutes at 37°C. The enzyme will hydrolyze pNPG to p-nitrophenol, which is yellow.

    • Stop the reaction by adding a sodium carbonate solution.[21]

    • Measure the absorbance of the yellow p-nitrophenol at 405 nm.

    • Calculate the percentage of inhibition compared to a control without any inhibitor and determine the IC50 value.

Antimicrobial Activity

With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Cinnamic acid derivatives have shown activity against a range of bacteria and fungi.[12] Their mechanisms of action can include disrupting the microbial cell membrane and inhibiting biofilm formation.

Quantitative Data: Antimicrobial Efficacy

The antimicrobial efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

DerivativeMicroorganismMIC ValueReference
Cinnamic AcidAspergillus niger844 µM[12]
Cinnamic AcidCandida albicans405 µM[12]
Cinnamic AcidStaphylococcus aureus256-4096 µg/mL[17]
p-Coumaric AcidColistin-Resistant A. baumannii128-256 µg/mL[22]
Ferulic AcidColistin-Resistant A. baumannii512-1024 µg/mL[22]
p-Methoxycinnamic AcidColistin-Resistant A. baumannii128-512 µg/mL[22]
4-hydroxycinnamic acid derivative (2)Mycobacterium marinum64 µM (IC50)
N,N diethylcinanamide (57)Aspergillus niger0.89 µM[23]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Materials:

    • 96-well microtiter plates.

    • Bacterial or fungal culture.

    • Appropriate broth medium (e.g., Mueller-Hinton Broth).

    • Antimicrobial agent (cinnamic acid derivative).

  • Procedure:

    • Prepare a series of two-fold dilutions of the cinnamic acid derivative in the broth medium directly in the wells of a 96-well plate.

    • Prepare a standardized inoculum of the microorganism (e.g., to a 0.5 McFarland standard).

    • Inoculate each well (except for a sterility control well) with the microbial suspension. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.

    • Include a positive growth control well (medium and inoculum, no drug) and a sterility control well (medium only).

    • Incubate the plate at the appropriate temperature (e.g., 37°C) for 16-24 hours.[6]

    • After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion

Cinnamic acid and its derivatives represent a versatile and promising class of compounds with a wide array of therapeutic applications. Their ability to modulate key signaling pathways involved in cancer, inflammation, and neurodegeneration, coupled with their antidiabetic and antimicrobial properties, underscores their potential in drug discovery and development. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of these valuable natural and synthetic molecules. Further research focusing on structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy is warranted to translate the therapeutic potential of cinnamic acid derivatives into clinical applications.

References

The Role of 4-Methoxycinnamic Acid in Phenylphenalenone Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylphenalenones are a class of polycyclic aromatic natural products found in certain plant families, notably the Haemodoraceae and Musaceae. These compounds exhibit a range of biological activities, including antifungal and nematicidal properties, making them of significant interest for agricultural and pharmaceutical applications. The biosynthesis of the phenylphenalenone scaffold proceeds via the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. A key step in this intricate process is the condensation of two phenylpropanoid units with a malonyl-CoA extender unit to form a diarylheptanoid intermediate, which subsequently undergoes cyclization. This technical guide focuses on the specific and crucial role of 4-methoxycinnamic acid as a direct precursor in the biosynthesis of a subset of phenylphenalenones, providing an in-depth overview of the current understanding, experimental evidence, and methodologies used to elucidate this pathway.

The Phenylpropanoid Pathway and Phenylphenalenone Formation

The biosynthesis of phenylphenalenones commences with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to yield cinnamic acid.[1] This central precursor can then undergo a series of hydroxylation and methylation reactions to generate a variety of substituted cinnamic acid derivatives. These derivatives serve as building blocks for the diarylheptanoid skeleton. The formation of the phenylphenalenone core is believed to occur through an intramolecular Diels-Alder-type cyclization of a diarylheptanoid intermediate.[1][2]

This compound as a Direct Precursor

Isotope labeling studies have provided definitive evidence for the direct incorporation of this compound into the structure of certain phenylphenalenones. In vitro root cultures of Anigozanthos preissii have been instrumental in these investigations. When these cultures are supplied with ¹³C-labeled this compound, the label is directly incorporated into the phenylphenalenone product, 4'-methoxyanigorufone.

Crucially, experiments using doubly labeled [2-¹³C,O-¹³CH₃]this compound have demonstrated that the entire molecule, including the methoxy group, is incorporated as an intact unit.[3] This finding is significant as it indicates that the O-methylation step occurs at the cinnamic acid stage, prior to its incorporation into the diarylheptanoid backbone. This contrasts with other biosynthetic pathways where methylation can occur at later stages.

Quantitative Analysis of Precursor Incorporation

The efficiency of this compound incorporation into phenylphenalenones has been quantified through mass spectrometry analysis of isotopologues. These studies provide valuable data on the contribution of this precursor to the final product pool.

PrecursorProductAnalytical MethodKey FindingReference
[2-¹³C,O-¹³CH₃]this compound4'-MethoxyanigorufoneHRESIMS45.9% relative abundance of the doubly ¹³C-labeled isotopologue.[4]
[2-¹³C]Ferulic AcidMusanolone FNMRIsotopologue ratio of ¹³C-labeled to unlabeled was 2.7:1 in A. preissii.[4]
[2-¹³C]this compound4'-MethoxyanigorufoneNMRIsotopologue ratio of ¹³C-labeled to unlabeled was 8.1:1 in A. preissii.[4][5]

Note: Enzyme kinetic parameters (Km, Vmax) for the specific O-methyltransferases responsible for the formation of this compound in the context of phenylphenalenone biosynthesis have not yet been fully elucidated and represent an area for future research.

Experimental Protocols

The elucidation of the role of this compound has relied on a combination of in vitro plant culture, stable isotope labeling, and advanced analytical techniques.

In Vitro Root Culture of Anigozanthos preissii
  • Culture Initiation: Hairy root cultures of Anigozanthos preissii can be initiated by infecting sterile plantlets with Agrobacterium rhizogenes.

  • Culture Medium: The roots are typically grown in a liquid Gamborg's B5 medium supplemented with sucrose.

  • Culture Conditions: Cultures are maintained in the dark on a rotary shaker at approximately 25°C.

  • Sub-culturing: Roots are sub-cultured into fresh medium every 4-6 weeks.

¹³C-Labeling Experiments
  • Precursor Preparation: ¹³C-labeled this compound (e.g., [2-¹³C,O-¹³CH₃]this compound) is synthesized and dissolved in a suitable solvent (e.g., DMSO).

  • Feeding: A sterile solution of the labeled precursor is added to the in vitro root cultures.

  • Incubation: The cultures are incubated for a specific period (e.g., 5-7 days) to allow for the uptake and metabolism of the precursor.

  • Harvesting: The root tissues are harvested by filtration and washed to remove any remaining medium and precursor.

Extraction and Purification of Phenylphenalenones
  • Extraction: The harvested root material is typically lyophilized and then extracted with an organic solvent such as methanol or acetone.

  • Purification: The crude extract is subjected to chromatographic separation techniques to isolate the phenylphenalenone compounds. This may involve:

    • Solid-Phase Extraction (SPE): To remove highly polar or non-polar impurities.

    • High-Performance Liquid Chromatography (HPLC): Using a reversed-phase column (e.g., C18) with a gradient of water and acetonitrile or methanol to achieve fine separation.

Analytical Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To determine the position and enrichment of ¹³C labels in the purified phenylphenalenones.

    • Parameters: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For ¹³C analysis of labeled compounds, parameters are optimized for sensitivity, often involving a larger number of scans.

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS):

    • Purpose: To determine the exact mass of the isolated compounds and to quantify the relative abundance of different isotopologues.

    • Parameters: Analysis is performed in negative or positive ion mode. High mass accuracy and resolution are crucial for distinguishing between isotopologues with small mass differences.

Visualizations

Biosynthetic Pathway of Phenylphenalenones

Phenylphenalenone_Biosynthesis cluster_diarylheptanoid Diarylheptanoid Formation L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Diarylheptanoid Intermediate Diarylheptanoid Intermediate p-Coumaroyl-CoA->Diarylheptanoid Intermediate + p-Coumaroyl-CoA + Malonyl-CoA Malonyl-CoA Malonyl-CoA Phenylphenalenone\nScaffold Phenylphenalenone Scaffold Diarylheptanoid Intermediate->Phenylphenalenone\nScaffold

Caption: General biosynthetic pathway of phenylphenalenones from L-phenylalanine.

Incorporation of this compound

Methoxycinnamic_Acid_Incorporation cluster_diarylheptanoid Diarylheptanoid Formation p-Coumaric Acid p-Coumaric Acid This compound This compound p-Coumaric Acid->this compound O-Methyltransferase (OMT) 4-Methoxycinnamoyl-CoA 4-Methoxycinnamoyl-CoA This compound->4-Methoxycinnamoyl-CoA 4CL Methoxy-Diarylheptanoid\nIntermediate Methoxy-Diarylheptanoid Intermediate 4-Methoxycinnamoyl-CoA->Methoxy-Diarylheptanoid\nIntermediate + Phenylpropanoid Unit + Malonyl-CoA Phenylpropanoid Unit Phenylpropanoid Unit Malonyl-CoA Malonyl-CoA 4'-Methoxyanigorufone 4'-Methoxyanigorufone Methoxy-Diarylheptanoid\nIntermediate->4'-Methoxyanigorufone Cyclization & Hydroxylation

Caption: Biosynthetic pathway showing the direct incorporation of this compound.

Experimental Workflow

Experimental_Workflow cluster_culture In Vitro Culture cluster_extraction Extraction & Purification cluster_analysis Analysis Initiate A. preissii\nhairy root culture Initiate A. preissii hairy root culture Feed with\n¹³C-labeled\nthis compound Feed with ¹³C-labeled This compound Initiate A. preissii\nhairy root culture->Feed with\n¹³C-labeled\nthis compound Incubate and\nharvest roots Incubate and harvest roots Feed with\n¹³C-labeled\nthis compound->Incubate and\nharvest roots Lyophilize and\nextract with MeOH Lyophilize and extract with MeOH Incubate and\nharvest roots->Lyophilize and\nextract with MeOH Purify via\nSPE and HPLC Purify via SPE and HPLC Lyophilize and\nextract with MeOH->Purify via\nSPE and HPLC NMR Spectroscopy\n(¹H, ¹³C) NMR Spectroscopy (¹H, ¹³C) Purify via\nSPE and HPLC->NMR Spectroscopy\n(¹H, ¹³C) HRESIMS HRESIMS Purify via\nSPE and HPLC->HRESIMS Data Analysis Data Analysis NMR Spectroscopy\n(¹H, ¹³C)->Data Analysis HRESIMS->Data Analysis

Caption: Experimental workflow for studying this compound incorporation.

Conclusion and Future Directions

The evidence strongly supports the role of this compound as a direct and intact precursor in the biosynthesis of specific phenylphenalenones in Anigozanthos preissii. This finding highlights a key O-methylation step occurring early in the phenylpropanoid pathway, prior to the formation of the diarylheptanoid backbone. This technical guide provides a summary of the current knowledge and the experimental approaches used to uncover this biosynthetic route.

Future research in this area should focus on:

  • Enzyme Characterization: Identifying and kinetically characterizing the specific O-methyltransferase(s) responsible for the methylation of p-coumaric acid to this compound in phenylphenalenone-producing plants.

  • Pathway Regulation: Investigating the regulatory mechanisms that control the flux of precursors into the phenylphenalenone pathway, including the expression of key biosynthetic genes.

  • Broader Significance: Exploring the occurrence of this this compound-dependent pathway in other phenylphenalenone-producing species.

A deeper understanding of the biosynthesis of these compounds will be critical for their potential biotechnological production and for the development of novel bioactive molecules for various applications.

References

The Antimicrobial Potential of 4-Methoxycinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxycinnamic acid (4-MCA), a naturally occurring phenolic acid found in various plants, has garnered significant attention for its diverse bioactive properties, including its notable antimicrobial activity.[1][2] This technical guide provides a comprehensive overview of the current understanding of 4-MCA's efficacy against a range of microbial pathogens, delves into its mechanisms of action, and offers detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.

Antimicrobial Spectrum and Efficacy

This compound has demonstrated a broad spectrum of antimicrobial activity, exhibiting inhibitory and cidal effects against both bacteria and fungi.[1][2][3] Its efficacy varies depending on the microbial species and the concentration of the compound.

Antibacterial Activity

Studies have shown that 4-MCA is effective against both Gram-positive and Gram-negative bacteria.[3] For instance, it has been shown to inhibit the growth of Escherichia coli, with the diameter of the inhibition zone increasing with higher concentrations of the acid.[3] One study reported average inhibition zones of 0.695 cm, 0.727 cm, and 0.855 cm at concentrations of 5%, 10%, and 15% respectively.[3]

Antifungal Activity

4-MCA has also demonstrated potent antifungal properties.[1][2] Research has highlighted its effectiveness against fungal species such as Aspergillus fumigatus.[1][2] Furthermore, it has been observed to exhibit synergistic effects when used in combination with existing antifungal drugs like natamycin, suggesting its potential as an adjunctive therapeutic agent.[1][2]

Quantitative Antimicrobial Data

To facilitate a clear comparison of the antimicrobial efficacy of this compound against various microorganisms, the following table summarizes the available quantitative data, primarily focusing on Minimum Inhibitory Concentration (MIC) values.

MicroorganismTypeAntimicrobial MetricValueReference
Escherichia coliGram-negative BacteriaInhibition Zone (5%)0.695 cm[3]
Escherichia coliGram-negative BacteriaInhibition Zone (10%)0.727 cm[3]
Escherichia coliGram-negative BacteriaInhibition Zone (15%)0.855 cm[3]
Candida albicansFungusInhibition Zone (5%)0.257 cm[4]
Candida albicansFungusInhibition Zone (10%)1.397 cm[4]
Candida albicansFungusInhibition Zone (15%)1.533 cm[4]

Mechanisms of Antimicrobial Action

This compound exerts its antimicrobial effects through multiple mechanisms, targeting key cellular structures and processes in both bacteria and fungi.

Disruption of Microbial Cell Integrity

A primary mechanism of action for 4-MCA is the disruption of the microbial cell envelope.

  • Antibacterial Mechanism: In bacteria, 4-MCA is understood to interfere with the integrity of the cell membrane. This disruption leads to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[5]

  • Antifungal Mechanism: Against fungi, 4-MCA has been shown to inhibit the synthesis of the fungal cell wall, a structure crucial for maintaining cell shape and protecting against osmotic stress.[1][2] Additionally, it alters the permeability of the fungal cell membrane, further compromising the cell's viability.[1][2]

cluster_antifungal Antifungal Mechanism cluster_antibacterial Antibacterial Mechanism 4-MCA_F This compound CellWall Inhibition of Fungal Cell Wall Synthesis 4-MCA_F->CellWall MembranePerm Alteration of Fungal Cell Membrane Permeability 4-MCA_F->MembranePerm FungalDeath Fungal Cell Death CellWall->FungalDeath MembranePerm->FungalDeath 4-MCA_B This compound CellMembrane Disruption of Bacterial Cell Membrane 4-MCA_B->CellMembrane Leakage Leakage of Intracellular Components CellMembrane->Leakage BacterialDeath Bacterial Cell Death Leakage->BacterialDeath

Mechanisms of 4-MCA's antimicrobial action.
Modulation of Host Immune Response: The Mincle Signaling Pathway

Beyond its direct antimicrobial effects, 4-MCA has been found to modulate the host's innate immune response, specifically by influencing the Mincle (Macrophage-inducible C-type lectin) signaling pathway.[1][2] Mincle is a pattern recognition receptor that recognizes pathogen-associated molecular patterns (PAMPs) from fungi and bacteria. Upon recognition of a microbial ligand, Mincle associates with the Fc receptor common γ chain (FcRγ), which contains an immunoreceptor tyrosine-based activation motif (ITAM). This association triggers the phosphorylation of the ITAM, leading to the recruitment and activation of spleen tyrosine kinase (Syk). Activated Syk then initiates a downstream signaling cascade involving the Card9-Bcl10-MALT1 complex, which ultimately leads to the production of pro-inflammatory cytokines and chemokines.[6] 4-MCA has been shown to exert an anti-inflammatory effect by downregulating inflammatory factors associated with this pathway, suggesting a dual role in combating infection and controlling inflammation.[1][2]

PAMPs Pathogen-Associated Molecular Patterns (PAMPs) Mincle Mincle Receptor PAMPs->Mincle Binds to FcRg FcRγ (ITAM) Mincle->FcRg Associates with Syk Spleen Tyrosine Kinase (Syk) FcRg->Syk Recruits & Activates Card9_Bcl10_MALT1 Card9-Bcl10-MALT1 Complex Syk->Card9_Bcl10_MALT1 Activates Cytokines Pro-inflammatory Cytokines & Chemokines Card9_Bcl10_MALT1->Cytokines Induces Production of Inflammation Inflammatory Response Cytokines->Inflammation 4MCA This compound 4MCA->Cytokines Downregulates

Modulation of the Mincle signaling pathway by 4-MCA.
Inhibition of Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. This process is crucial for the regulation of virulence factors and biofilm formation in many pathogenic bacteria. 4-MCA has been identified as a potential quorum sensing inhibitor.[7] It is believed to interfere with the synthesis of N-acyl-homoserine lactones (AHLs), which are common signaling molecules in Gram-negative bacteria. By disrupting AHL synthesis, 4-MCA can attenuate the expression of virulence factors and inhibit the formation of biofilms, thereby reducing the pathogenicity of the bacteria.[8]

4MCA This compound AHLSynthase N-acyl-homoserine lactone (AHL) Synthase 4MCA->AHLSynthase Inhibits AHLs AHL Signaling Molecules AHLSynthase->AHLs Produces QSReceptor Quorum Sensing Receptor AHLs->QSReceptor Bind to Virulence Virulence Factor Expression & Biofilm Formation QSReceptor->Virulence Activates

Inhibition of Quorum Sensing by 4-MCA.

Experimental Protocols

The following section provides detailed methodologies for key experiments used to evaluate the antimicrobial activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the steps for determining the MIC of 4-MCA using the broth microdilution method.

Start Start PrepStock 1. Prepare a stock solution of 4-MCA in a suitable solvent (e.g., DMSO). Start->PrepStock SerialDilute 2. Perform serial two-fold dilutions of the 4-MCA stock solution in a 96-well microtiter plate containing sterile Mueller-Hinton Broth (MHB). PrepStock->SerialDilute PrepInoculum 3. Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute to the final concentration (e.g., 5 x 10^5 CFU/mL). SerialDilute->PrepInoculum Inoculate 4. Inoculate each well of the microtiter plate with the microbial suspension. PrepInoculum->Inoculate Controls 5. Include positive (microbe + broth, no 4-MCA) and negative (broth only) growth controls. Inoculate->Controls Incubate 6. Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours). Controls->Incubate ReadMIC 7. Visually inspect the plate for turbidity. The MIC is the lowest concentration of 4-MCA that shows no visible microbial growth. Incubate->ReadMIC End End ReadMIC->End

Workflow for MIC determination.

Materials:

  • This compound (4-MCA)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Microbial culture

  • Sterile saline or broth for inoculum preparation

  • Spectrophotometer or McFarland standards

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of 4-MCA Stock Solution: Dissolve a known weight of 4-MCA in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute this stock solution in the appropriate sterile broth to the highest concentration to be tested.

  • Serial Dilutions: In a 96-well microtiter plate, add a specific volume (e.g., 100 µL) of sterile broth to all wells except the first column. To the first column, add double the volume (e.g., 200 µL) of the highest concentration of the 4-MCA solution. Perform serial two-fold dilutions by transferring a specific volume (e.g., 100 µL) from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration.

  • Inoculum Preparation: From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9] Dilute this suspension in the appropriate broth to achieve the final desired inoculum concentration in each well (typically around 5 x 10⁵ CFU/mL).[9]

  • Inoculation: Add a specific volume (e.g., 100 µL) of the prepared inoculum to each well of the microtiter plate, bringing the total volume in each well to a final volume (e.g., 200 µL).

  • Controls: Include a positive control well containing only the growth medium and the microbial inoculum to ensure the viability of the microorganism. Also, include a negative control well containing only the sterile growth medium to check for contamination.

  • Incubation: Cover the plate and incubate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for many bacteria).[9]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of 4-MCA at which there is no visible growth of the microorganism.[9]

Determination of Minimum Bactericidal Concentration (MBC)

This protocol describes the steps to determine the MBC, which is typically performed after the MIC has been established.

Materials:

  • MIC plate from the previous experiment

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile micropipettes and tips

  • Incubator

Procedure:

  • Subculturing from MIC Plate: Following the determination of the MIC, select the wells that showed no visible growth (i.e., the MIC well and the wells with higher concentrations of 4-MCA).

  • Plating: From each of these clear wells, take a small aliquot (e.g., 10-100 µL) and spread it evenly onto a fresh, sterile agar plate.

  • Incubation: Incubate the agar plates at the optimal temperature and for a sufficient duration to allow for the growth of any surviving microorganisms (e.g., 37°C for 24-48 hours).[9]

  • MBC Determination: After incubation, count the number of colony-forming units (CFUs) on each plate. The MBC is defined as the lowest concentration of the antimicrobial agent that results in a significant reduction (typically ≥99.9%) in the number of CFUs compared to the initial inoculum.[10][11]

Conclusion

This compound presents a promising profile as a natural antimicrobial agent. Its multifaceted mechanisms of action, including the disruption of microbial cell integrity, modulation of the host immune response, and inhibition of quorum sensing, make it a compelling candidate for further investigation and development. The data and protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this versatile compound in the ongoing search for novel solutions to combat microbial infections.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methoxycinnamic Acid via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-methoxycinnamic acid through the Knoevenagel condensation reaction. The synthesis involves the condensation of 4-methoxybenzaldehyde with malonic acid, a classic example of a carbon-carbon bond-forming reaction. This guide presents various methodologies, including conventional heating and modern microwave-assisted techniques, to offer flexibility and cater to different laboratory settings. Quantitative data from multiple sources is summarized for comparative analysis, and a detailed, step-by-step protocol is provided. Additionally, a visual representation of the experimental workflow is included to facilitate a clear understanding of the process.

Introduction

This compound and its derivatives are valuable compounds in the pharmaceutical, cosmetic, and flavor industries. They serve as important intermediates in the synthesis of various biologically active molecules and are known for their applications as UV filters and anti-inflammatory agents. The Knoevenagel condensation is a widely employed and efficient method for the synthesis of α,β-unsaturated acids like this compound. The reaction typically involves the condensation of an aldehyde or ketone with an active methylene compound, such as malonic acid, in the presence of a basic catalyst. This document outlines reliable protocols for this synthesis, providing researchers with the necessary information to reproduce the experiment successfully and efficiently.

Reaction Scheme

The overall reaction for the synthesis of this compound via Knoevenagel condensation is as follows:

4-Methoxybenzaldehyde + Malonic Acid → this compound + H₂O + CO₂

The reaction is typically catalyzed by a weak base, such as pyridine with a catalytic amount of piperidine or β-alanine, or ammonium acetate.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported methods for the synthesis of this compound. This allows for a direct comparison of different reaction conditions and their outcomes.

Catalyst/Solvent SystemReaction TimeHeating MethodYield (%)Melting Point (°C)Reference
Pyridine, Piperidine4 hoursReflux98%Not Specified
Pyridine, β-alanine90 minutesRefluxNot SpecifiedNot Specified
Ammonium Acetate (Solvent-free)Not SpecifiedMicrowaveNot SpecifiedNot Specified
Triethylamine, Piperidine in Toluene2-3 hoursReflux~90% (for benzaldehyde)Not Specified

Physical and Spectroscopic Data for this compound:

PropertyValueReference
Molecular FormulaC₁₀H₁₀O₃
Molecular Weight178.18 g/mol
Melting Point170-175 °C
¹H NMR (300 MHz, CD₃OD) δ 7.62 (d, J = 16.0 Hz, 1H), 7.58-7.47 (m, 2H), 7.01-6.88 (m, 2H), 6.33 (d, J = 15.9 Hz, 1H), 3.82 (s, 3H)

Experimental Protocols

Two detailed protocols are provided below, representing a conventional heating method and a green, microwave-assisted method.

Protocol 1: Conventional Synthesis using Pyridine and Piperidine

This protocol is a modification of the Doebner condensation.

Materials:

  • 4-Methoxybenzaldehyde (p-anisaldehyde)

  • Malonic acid

  • Pyridine

  • Piperidine

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (for recrystallization)

  • Distilled water

Equipment:

  • Round-bottom flask (25 mL or appropriate size)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter flask

  • Beakers

  • Graduated cylinders

Procedure:

  • To a round-bottom flask, add 4-methoxybenzaldehyde (1.36 g, 10 mmol), malonic acid (1.24 g, 12 mmol), and pyridine (6 mL).

  • Add a catalytic amount of piperidine (0.6 mL).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing a solution of concentrated HCl (10 M in H₂O, 80 mL) chilled in an ice bath. A white precipitate of this compound will form.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold water (2 x 10 mL) to remove any remaining impurities.

  • Dry the crude product thoroughly.

  • Recrystallize the crude product from absolute ethanol to obtain pure this compound.

  • Dry the purified crystals and determine the yield and melting point.

Protocol 2: Microwave-Assisted Green Synthesis

This method is a solvent-free approach that utilizes microwave irradiation for heating.

Materials:

  • 4-Methoxybenzaldehyde (p-anisaldehyde)

  • Malonic acid

  • Ammonium acetate (catalyst)

  • Ethanol and water (for recrystallization)

Equipment:

  • Microwave reactor or a domestic microwave oven adapted for synthesis

  • Reaction vessel suitable for microwave synthesis

  • Büchner funnel and filter flask

  • Beakers

Procedure:

  • In a microwave-safe reaction vessel, combine 4-methoxybenzaldehyde, malonic acid, and a catalytic amount of ammonium acetate.

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture under controlled conditions (time and power level should be optimized for the specific microwave unit, but short reaction times of a few minutes are typical).

  • After irradiation, allow the reaction mixture to cool.

  • The solid product is then purified by recrystallization, typically from an ethanol/water mixture.

  • Collect the purified crystals by vacuum filtration, dry them, and determine the yield and melting point.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound via Knoevenagel condensation.

Knoevenagel_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants 4-Methoxybenzaldehyde + Malonic Acid ReactionVessel Combine in Reaction Vessel Reactants->ReactionVessel Catalyst Base Catalyst (e.g., Pyridine/Piperidine or NH4OAc) Catalyst->ReactionVessel Heating Heating (Reflux or Microwave) ReactionVessel->Heating Cooling Cooling Heating->Cooling Precipitation Acidification & Precipitation Cooling->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying Analysis Yield, Melting Point, Spectroscopy Drying->Analysis

Caption: Workflow for this compound Synthesis.

Signaling Pathway (Reaction Mechanism)

The following diagram illustrates the proposed mechanism for the Knoevenagel condensation.

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Dehydration cluster_step4 Step 4: Decarboxylation MalonicAcid Malonic Acid Enolate Enolate Intermediate MalonicAcid->Enolate + Base Base Base (B:) Adduct Aldol Adduct Enolate->Adduct + Aldehyde Aldehyde 4-Methoxy- benzaldehyde UnsaturatedAcid Unsaturated Dicarboxylic Acid Adduct->UnsaturatedAcid - H2O FinalProduct This compound UnsaturatedAcid->FinalProduct - CO2 (Heat)

Caption: Mechanism of Knoevenagel Condensation.

Safety Precautions

  • Work in a well-ventilated fume hood, especially when using pyridine and concentrated HCl.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Pyridine is flammable and toxic; handle with care.

  • Concentrated HCl is corrosive; avoid contact with skin and eyes.

  • Use caution when operating a microwave reactor; follow the manufacturer's safety guidelines.

Conclusion

The Knoevenagel condensation provides a reliable and versatile route for the synthesis of this compound. By choosing between conventional and microwave-assisted methods, researchers can select a protocol that best fits their laboratory resources and green chemistry objectives. The data and protocols presented herein offer a comprehensive guide for the successful synthesis, purification, and analysis of this important chemical intermediate.

Application Notes and Protocols for the Synthesis of 4-Methoxycinnamic Acid via Perkin Reaction

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Methoxycinnamic acid is a derivative of cinnamic acid, a naturally occurring aromatic organic compound. It serves as a valuable building block in the synthesis of various pharmaceuticals, cosmetics, and other fine chemicals. One of the most common methods for its preparation is the Perkin reaction, a well-established organic reaction that involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[1][2] This document provides a detailed protocol for the synthesis of this compound using the Perkin reaction, tailored for researchers, scientists, and professionals in drug development.

Reaction Principle

The Perkin reaction synthesizes α,β-unsaturated aromatic acids through an aldol condensation of an aromatic aldehyde and an acid anhydride.[2][3] In this specific synthesis, 4-methoxybenzaldehyde reacts with acetic anhydride in the presence of a weak base, such as sodium acetate, which acts as a catalyst.[1] The reaction proceeds through the formation of a carbanion from the anhydride, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the unsaturated product.[1]

Experimental Data

The following table summarizes the quantitative data from a representative synthesis of this compound via the Perkin reaction.

ParameterValueReference
Reactants
4-Methoxybenzaldehyde6.80 g (0.05 mol)[4]
Acetic Anhydride7.45 g (0.073 mol)[4]
Sodium Acetate (anhydrous)2.46 g (0.03 mol)[4]
Reaction Conditions
Temperature50°C[4][5]
Reaction Time60 minutes[4][5]
MethodSonication[4][5]
Product Characterization
Yield2.09%[4][5][6]
Melting Point172-175°C[4][5][6]
AppearanceWhite precipitate[4][5][6]

Experimental Protocol

This protocol details the synthesis of this compound using the Perkin reaction with ultrasonic assistance.

Materials:

  • 4-Methoxybenzaldehyde

  • Acetic Anhydride

  • Sodium Acetate (anhydrous)

  • Distilled Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl Ether

  • Erlenmeyer flask

  • Sonicator bath

  • Refrigerator

  • Separatory funnel

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reactant Mixture Preparation: In an Erlenmeyer flask, combine 6.80 g (0.05 mol) of 4-methoxybenzaldehyde, 7.45 g (0.073 mol) of acetic anhydride, and 2.46 g (0.03 mol) of anhydrous sodium acetate.[4]

  • Reaction: Place the flask in a sonicator bath and sonicate the mixture for 60 minutes at a constant temperature of 50°C.[4][5]

  • Crystallization: After sonication, store the reaction mixture in a refrigerator overnight to facilitate the formation of stable crystals.[4]

  • Work-up: a. Add 25 mL of distilled water to the mixture. b. Carefully add saturated sodium bicarbonate solution until the pH of the mixture reaches 8. This step forms the water-soluble sodium salt of p-methoxycinnamic acid.[4] c. Transfer the mixture to a separatory funnel and extract with diethyl ether to remove any unreacted 4-methoxybenzaldehyde and acetic anhydride.[4] d. Collect the aqueous layer.

  • Precipitation: a. Place the aqueous layer in an ice bath. b. Slowly add concentrated HCl until the pH reaches 2. This will protonate the carboxylate salt, causing the p-methoxycinnamic acid to precipitate out of the solution.[4]

  • Isolation and Drying: a. Collect the white precipitate by vacuum filtration. b. Wash the solid with cold distilled water. c. Dry the product thoroughly to obtain pure this compound.

Visualizations

Reaction Scheme:

Perkin_Reaction Perkin Reaction for this compound Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde Reaction_Step Perkin Condensation 4-Methoxybenzaldehyde->Reaction_Step Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction_Step Sodium Acetate Sodium Acetate Sodium Acetate->Reaction_Step Heat (50°C) Heat (50°C) Heat (50°C)->Reaction_Step This compound This compound Reaction_Step->this compound

Caption: General scheme of the Perkin reaction for synthesizing this compound.

Experimental Workflow:

Experimental_Workflow Experimental Workflow for this compound Synthesis start Start mix_reactants 1. Mix Reactants (4-Methoxybenzaldehyde, Acetic Anhydride, Sodium Acetate) start->mix_reactants sonication 2. Sonicate (50°C, 60 min) mix_reactants->sonication crystallization 3. Crystallize (Refrigerator, Overnight) sonication->crystallization workup 4. Work-up (Add H2O, NaHCO3 to pH 8, Extract with Diethyl Ether) crystallization->workup precipitation 5. Precipitate (Aqueous Layer + HCl to pH 2 in Ice Bath) workup->precipitation filtration 6. Isolate Product (Vacuum Filtration) precipitation->filtration drying 7. Dry Product filtration->drying end End (Pure this compound) drying->end

Caption: Step-by-step workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Quantification of 4-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 4-Methoxycinnamic Acid (4-MCA) in various samples. The methods described herein are essential for pharmacokinetic studies, quality control of pharmaceutical formulations, and metabolism research.

Analytical Methods Overview

The quantification of this compound can be achieved through several robust analytical techniques. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection is a versatile and widely used method. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, particularly for complex matrices, often requiring derivatization. UV-Visible Spectrophotometry provides a simpler, more accessible method for quantification in less complex sample matrices.

Quantitative Data Summary

The following tables summarize the quantitative performance parameters for the analytical methods detailed in this document. These values are based on studies of 4-MCA and structurally related cinnamic acid derivatives.

Table 1: HPLC-UV Method Performance

ParameterValue
Linearity Range0.08 - 67.2 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)2.75 µg/mL
Limit of Quantification (LOQ)9.16 µg/mL
Accuracy (% Recovery)98% - 102%
Precision (%RSD)< 7%

Table 2: GC-MS Method Performance (Predicted)

ParameterExpected Value
Linearity Range0.01 - 10 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)~0.005 µg/mL
Limit of Quantification (LOQ)~0.015 µg/mL
Accuracy (% Recovery)95% - 105%
Precision (%RSD)< 10%

Table 3: UV-Visible Spectrophotometry Method Performance

ParameterValue
Linearity Range2 - 10 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)~0.4 µg/mL
Limit of Quantification (LOQ)~1.2 µg/mL
Accuracy (% Recovery)98% - 102%
Precision (%RSD)< 2%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This protocol is designed for the quantification of 4-MCA in biological matrices such as plasma.

2.1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 200 µL of plasma sample, add an appropriate internal standard.

  • Acidify the sample by adding 50 µL of 0.1 M hydrochloric acid.

  • Add 1 mL of ethyl acetate and vortex for 2 minutes for thorough mixing.

  • Centrifuge the mixture at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the HPLC mobile phase.

2.1.2. HPLC-UV Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of methanol and 0.1% phosphoric acid in water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection: UV at 286 nm.[1]

  • Run Time: Approximately 10 minutes.

2.1.3. Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Plasma Plasma Sample Acidify Acidify (HCl) Plasma->Acidify LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidify->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (286 nm) Separate->Detect Quantify Quantify 4-MCA Detect->Quantify

HPLC Analysis Workflow for 4-MCA.
Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the sensitive quantification of 4-MCA, particularly in complex matrices. Derivatization is required to increase the volatility of 4-MCA.

2.2.1. Sample Preparation and Derivatization

  • Perform a Liquid-Liquid Extraction as described in section 2.1.1.

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Add 50 µL of pyridine (as a catalyst).

  • Heat the mixture at 70°C for 30 minutes to facilitate the derivatization reaction, forming the trimethylsilyl (TMS) derivative of 4-MCA.

  • Cool the sample to room temperature before injection into the GC-MS system.

2.2.2. GC-MS Conditions

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for the TMS derivative of 4-MCA.

2.2.3. Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Extract Dried Sample Extract Derivatize Derivatization (BSTFA/TMCS) Extract->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate GC Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect MS Detection (SIM) Ionize->Detect Quantify Quantify 4-MCA-TMS Detect->Quantify

GC-MS Analysis Workflow for 4-MCA.
UV-Visible Spectrophotometry

This protocol is a straightforward method for the quantification of 4-MCA in simple, non-absorbing matrices.

2.3.1. Sample Preparation

  • Prepare a standard stock solution of 4-MCA (e.g., 100 µg/mL) in a suitable solvent such as methanol or ethanol.

  • Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 2 to 10 µg/mL.

  • Prepare the unknown sample by dissolving it in the same solvent and diluting it to fall within the concentration range of the standard curve.

2.3.2. Spectrophotometric Measurement

  • Use a UV-Visible spectrophotometer with matched quartz cuvettes.

  • Set the wavelength to the maximum absorbance of 4-MCA, which is approximately 286 nm.[1]

  • Use the solvent as a blank to zero the instrument.

  • Measure the absorbance of each standard solution and the unknown sample.

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of the unknown sample from the calibration curve.

Signaling Pathways Involving this compound

Recent research has implicated this compound in the modulation of specific signaling pathways, highlighting its therapeutic potential.

CRH-CRFR1-PKA-CREB Signaling Pathway in the Amygdala

4-MCA has been shown to alleviate behaviors associated with post-traumatic stress disorder (PTSD).[2] It acts by regulating the corticotropin-releasing hormone (CRH) signaling pathway in the amygdala, a brain region crucial for fear memory.[2] 4-MCA appears to antagonize the CRF type 1 receptor (CRFR1), leading to a normalization of downstream signaling involving protein kinase A (PKA) and cAMP response element-binding protein (CREB).[2]

PTSD_Pathway Stress Stress CRH CRH Release Stress->CRH CRFR1 CRFR1 Activation CRH->CRFR1 PKA PKA Activation CRFR1->PKA CREB CREB Phosphorylation PKA->CREB PTSD PTSD-like Behaviors CREB->PTSD MCA This compound MCA->CRFR1 Antagonizes Fungal_Keratitis_Pathway Fungus Aspergillus fumigatus Mincle Mincle Receptor Activation Fungus->Mincle Signaling Downstream Signaling (e.g., Syk, Card9) Mincle->Signaling Cytokines Pro-inflammatory Cytokine Production (IL-1β, TNF-α, IL-6) Signaling->Cytokines Inflammation Inflammation Cytokines->Inflammation MCA This compound MCA->Signaling Inhibits

References

Application Note and Protocol for the Determination of p-Methoxycinnamic Acid in Plasma using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Methoxycinnamic acid (p-MCA) is a pharmacologically active compound found in various plants and is a metabolite of several other natural products.[1] Its potential therapeutic applications have led to increased interest in its pharmacokinetic properties.[1] High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the quantification of small molecules like p-MCA in biological matrices.[2][3] This document provides a detailed protocol for the determination of p-MCA in plasma samples using a validated reversed-phase HPLC (RP-HPLC) method with UV detection.

Experimental Protocols

Materials and Reagents
  • p-Methoxycinnamic acid (p-MCA) standard (≥99% purity)

  • Internal Standard (IS), e.g., Cinnamic acid

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • Phosphoric acid (analytical grade)

  • Perchloric acid (analytical grade)

  • Ethyl acetate (analytical grade)

  • Water (HPLC grade)

  • Drug-free plasma (human or animal)

Instrumentation
  • HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.

  • Reversed-phase C18 column (e.g., µ-Bondapak C18, 3.9 mm x 300 mm).[2]

  • Data acquisition and processing software.

  • Centrifuge

  • Vortex mixer

  • pH meter

Preparation of Standard Solutions and Quality Controls
  • Primary Stock Solution of p-MCA (1 mg/mL): Accurately weigh 10 mg of p-MCA standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard (e.g., Cinnamic acid) by dissolving 10 mg in 10 mL of methanol. A suitable working concentration (e.g., 10 µg/mL) should be prepared by diluting the stock with the mobile phase.

  • Calibration Standards and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into drug-free plasma to obtain calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation: Protein Precipitation Method

This protocol outlines a common protein precipitation method for the extraction of p-MCA from plasma samples.

  • Pipette 200 µL of plasma sample (calibration standard, QC, or unknown sample) into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 400 µL of cold perchloric acid (0.4 M) to precipitate the plasma proteins.[4]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[4]

  • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.

  • Inject a 20 µL aliquot of the filtered supernatant into the HPLC system.[2]

Chromatographic Conditions

The following chromatographic conditions have been shown to be effective for the analysis of p-MCA.[2]

ParameterCondition
Column µ-Bondapak C18 (3.9 mm x 300 mm)
Mobile Phase Methanol : 0.1% Phosphoric Acid in Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detection Wavelength 286 nm

Data Presentation: Method Validation Summary

The following tables summarize the quantitative data from a validated HPLC method for the determination of p-MCA in rabbit plasma, which can be adapted for human plasma studies.[2]

Table 1: System Suitability Parameters
ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 21.2
Theoretical Plates > 2000> 3000
Relative Standard Deviation (RSD) of Peak Area < 2%< 1.5%
Table 2: Method Validation Parameters
ParameterResult
Linearity (R²) 0.998
Accuracy (% Recovery) 98% - 102%
Precision (% RSD) Intra-day: < 5%, Inter-day: < 7%
Limit of Detection (LOD) 2.747 µg/mL
Limit of Quantification (LOQ) 9.158 µg/mL

Visualizations

Experimental Workflow

G cluster_0 Sample Collection & Preparation cluster_1 HPLC Analysis cluster_2 Data Processing Plasma Plasma Sample (200 µL) Add_IS Add Internal Standard Plasma->Add_IS Add_PCA Add Perchloric Acid & Vortex Add_IS->Add_PCA Centrifuge Centrifuge at 10,000 x g Add_PCA->Centrifuge Collect_Supernatant Collect & Filter Supernatant Centrifuge->Collect_Supernatant HPLC_Injection Inject 20 µL into HPLC Collect_Supernatant->HPLC_Injection Chromatographic_Separation C18 Column Methanol:Phosphoric Acid (70:30) HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection at 286 nm Chromatographic_Separation->UV_Detection Peak_Integration Peak Area Integration UV_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Calculate p-MCA Concentration Calibration_Curve->Concentration_Calculation

Caption: Workflow for the determination of p-methoxycinnamic acid in plasma.

Logical Relationship of Method Validation Parameters

G cluster_parameters Key Validation Parameters MethodValidation Method Validation Specificity Specificity MethodValidation->Specificity Selectivity Linearity Linearity MethodValidation->Linearity Concentration Range Accuracy Accuracy MethodValidation->Accuracy Closeness to True Value Precision Precision MethodValidation->Precision Reproducibility Robustness Robustness MethodValidation->Robustness Method Reliability LOD Limit of Detection Linearity->LOD Determines LOQ Limit of Quantification Linearity->LOQ Determines

Caption: Interrelationship of HPLC method validation parameters.

References

Application Notes and Protocols: 4-Methoxycinnamic Acid in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxycinnamic acid (4-MCA), a naturally occurring phenolic compound found in various plants, has garnered significant interest in biomedical research due to its diverse biological activities.[1] These activities include anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2][3] In the context of drug discovery and development, 4-MCA serves as a promising lead compound for the design of novel therapeutic agents. Its ability to modulate key cellular processes such as proliferation, apoptosis, and inflammation makes it a valuable tool for in vitro studies. These application notes provide a comprehensive overview of the use of 4-MCA in cell culture experiments, including detailed protocols and quantitative data to guide researchers in their experimental design.

Data Presentation: Quantitative Effects of this compound and Its Derivatives

The following tables summarize the quantitative effects of this compound (4-MCA) and its derivatives on various cell lines, providing a reference for determining effective concentrations in experimental setups.

Table 1: Cytotoxicity (IC50 Values) of 4-MCA Derivatives in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Citation
(E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate (4m)A549Non-small-cell lung cancer40.55 ± 0.41[4]
(E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate (4m)SK-MEL-147Melanoma62.69 ± 0.70[4]
Cinnamic AcidHT-144Human melanoma2400[5]
Curcumin Derivative 7bMDA-MB-231Breast Cancer2.5 - 53.0[6]
Curcumin Derivative 7bMCF-7Breast Cancer11.2 - 50.6[6]

Table 2: Effective Concentrations of 4-MCA and Derivatives for Inducing Apoptosis

CompoundCell LineCancer TypeConcentrationEffectCitation
Alpha cyano-4-hydroxy-3-methoxycinnamic acid (ACCA)MCF-7Breast Cancer200 µmol/L (48h)85.8% apoptosis[7]
Alpha cyano-4-hydroxy-3-methoxycinnamic acid (ACCA)MDA-MB-231Breast Cancer200 µmol/L (48h)77.6% apoptosis[7]
Alpha cyano-4-hydroxy-3-methoxycinnamic acid (ACCA)T47DBreast Cancer200 µmol/L (48h)65.9% apoptosis[7]
Cinnamic AcidCNE2Nasopharyngeal Carcinoma2 mmol/LSignificant apoptosis[3]
Ethyl-p-methoxycinnamate (EPMC)CL-6CholangiocarcinomaIC25 and IC50 (48h)Significant early and late apoptosis[8]

Table 3: Effective Concentrations of 4-MCA Derivatives for Anti-Inflammatory and Anti-Migration Effects

CompoundCell LineAssayConcentrationEffectCitation
Cinnamate-zinc layered hydroxide (ZCA)RAW 264.7PGE2 Inhibition10.0 µg/mL89.98% inhibition[9]
Bornyl cis-4-hydroxycinnamateA2058Cell Migration6 µM (24h)~70% reduction in migration[10]
Bornyl cis-4-hydroxycinnamateA375Cell Migration6 µM (24h)~50% reduction in migration[10]
Antcin-H786-0Cell Migration20-200 µM (24h)Dose-dependent inhibition[11]

Experimental Protocols

Herein are detailed protocols for key experiments to assess the cellular effects of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of 4-MCA on cancer cells.

Materials:

  • This compound (4-MCA)

  • Target cancer cell line (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare a stock solution of 4-MCA in DMSO. Dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., a range from 1 µM to 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of 4-MCA. Include a vehicle control (medium with the same concentration of DMSO used for the highest 4-MCA concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with 4-MCA.

Materials:

  • This compound (4-MCA)

  • Target cell line

  • Complete culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of 4-MCA (e.g., based on IC50 values from the MTT assay) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol 3: Anti-Inflammatory Activity Assessment in RAW 264.7 Macrophages

This protocol measures the effect of 4-MCA on the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages.

Materials:

  • This compound (4-MCA)

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of 4-MCA for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well. Mix it with 50 µL of Griess Reagent in a new 96-well plate.

  • Incubation and Reading: Incubate for 10-15 minutes at room temperature. Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage inhibition of NO production by 4-MCA.

Protocol 4: Cell Migration Assessment using Transwell Assay

This protocol, also known as the Boyden chamber assay, evaluates the effect of 4-MCA on the migratory capacity of cancer cells.

Materials:

  • This compound (4-MCA)

  • Target cancer cell line

  • Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Crystal Violet staining solution

  • Cotton swabs

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency. Serum-starve the cells for 12-24 hours before the assay.

  • Assay Setup: Add 600 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate.

  • Cell Seeding: Resuspend the serum-starved cells in serum-free medium containing different concentrations of 4-MCA. Seed 1 x 10⁵ cells in 200 µL of this suspension into the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours), depending on the cell type.

  • Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber and gently wipe the non-migrated cells from the top surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the bottom surface of the membrane with methanol for 10 minutes. Stain with 0.5% Crystal Violet for 20 minutes.

  • Imaging and Quantification: Gently wash the inserts with water. Allow them to dry and visualize the migrated cells under a microscope. Count the number of migrated cells in several random fields to quantify the migratory activity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 4-MCA Anti-Cancer Mechanism MCA This compound Proliferation Cell Proliferation MCA->Proliferation Inhibits Apoptosis Apoptosis MCA->Apoptosis Induces Migration Cell Migration MCA->Migration Inhibits MAPK_ERK MAPK/ERK Pathway MCA->MAPK_ERK Inhibits NF_kB NF-κB Pathway MCA->NF_kB Inhibits AKT AKT Pathway MCA->AKT Inhibits MAPK_ERK->Proliferation Regulates MAPK_ERK->Migration Regulates NF_kB->Proliferation Regulates NF_kB->Migration Regulates AKT->Proliferation Regulates AKT->Apoptosis Regulates

Caption: Proposed signaling pathways modulated by 4-MCA in cancer cells.

G cluster_1 Experimental Workflow for 4-MCA Evaluation Start Start: Select Cell Line Cell_Culture Cell Culture & Seeding Start->Cell_Culture Treatment 4-MCA Treatment (Varying Concentrations & Times) Cell_Culture->Treatment Assay_Selection Select Assay Treatment->Assay_Selection Viability Cell Viability (MTT) Assay_Selection->Viability Cytotoxicity Apoptosis_Assay Apoptosis (Annexin V) Assay_Selection->Apoptosis_Assay Apoptosis Migration_Assay Migration (Transwell) Assay_Selection->Migration_Assay Metastasis Anti_Inflammatory Anti-Inflammatory (Griess) Assay_Selection->Anti_Inflammatory Inflammation Data_Collection Data Collection & Analysis Viability->Data_Collection Apoptosis_Assay->Data_Collection Migration_Assay->Data_Collection Anti_Inflammatory->Data_Collection Conclusion Conclusion & Further Studies Data_Collection->Conclusion

Caption: General workflow for in vitro evaluation of 4-MCA.

G cluster_2 4-MCA Anti-Inflammatory Signaling LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NF_kB_Activation NF-κB Activation TLR4->NF_kB_Activation MAPK_Activation MAPK Activation TLR4->MAPK_Activation MCA This compound MCA->NF_kB_Activation Inhibits MCA->MAPK_Activation Inhibits Inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, Cytokines) NF_kB_Activation->Inflammatory_Mediators Induces MAPK_Activation->Inflammatory_Mediators Induces

Caption: 4-MCA's inhibitory effect on LPS-induced inflammatory signaling.

References

Application Notes and Protocols for Testing the Antioxidant Activity of 4-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxycinnamic acid, a derivative of cinnamic acid, is a phenolic compound found in various plants. Phenolic acids are of significant interest in the pharmaceutical and food industries due to their potential health benefits, including their antioxidant properties. Antioxidants are molecules that can inhibit the oxidation of other molecules, a process that can produce free radicals. These free radicals can start chain reactions in cells, leading to cell damage or death. The antioxidant activity of this compound and its derivatives is attributed to their ability to scavenge free radicals and chelate metal ions.

This document provides detailed protocols for evaluating the in vitro and cellular antioxidant activity of this compound using four common assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, FRAP (Ferric Reducing Antioxidant Power) assay, and the Cellular Antioxidant Activity (CAA) assay.

Data Presentation

The following table summarizes the expected antioxidant activity of this compound (p-Coumaric Acid as a proxy) across different assays. IC50 values represent the concentration of the compound required to scavenge 50% of the radicals. Lower IC50 values indicate higher antioxidant activity. Trolox Equivalent Antioxidant Capacity (TEAC) and Ferric Reducing Antioxidant Power (FRAP) values are expressed as equivalents of a standard antioxidant (Trolox or FeSO4).

AssayMetricThis compound (p-Coumaric Acid)Standard (Trolox/Ascorbic Acid)Reference
DPPH Radical Scavenging Activity IC50 (µg/mL)~90-120~5-15
ABTS Radical Scavenging Activity IC50 (µg/mL)~180-340~2-5
Ferric Reducing Antioxidant Power FRAP Value (µM Fe2+)~24-113Not Directly Applicable
Cellular Antioxidant Activity EC50 (µM)~50-100~5-20 (Quercetin)

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases. The degree of discoloration indicates the scavenging potential of the antioxidant.

Materials and Reagents:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Trolox or Ascorbic Acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.

    • This compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol.

    • Working Solutions: Prepare serial dilutions of this compound from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL) in methanol.

    • Positive Control: Prepare a series of concentrations of Trolox or Ascorbic Acid in methanol.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of this compound, positive control, or methanol (as a blank) to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless ABTS, and the decrease in absorbance at 734 nm is measured.

Materials and Reagents:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol or Ethanol

  • Phosphate Buffered Saline (PBS)

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • This compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol.

    • Working Solutions: Prepare serial dilutions of this compound from the stock solution.

  • Assay:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the different concentrations of this compound, positive control, or methanol (as a blank) to the wells.

    • Incubate the plate in the dark at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using the formula:

    • Determine the IC50 value or express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), which has a maximum absorbance at 593 nm. The change in absorbance is proportional to the antioxidant's reducing power.

Materials and Reagents:

  • This compound

  • Ferric chloride (FeCl₃)

  • 2,4,6-tripyridyl-s-triazine (TPTZ)

  • Hydrochloric acid (HCl)

  • Acetate buffer (300 mM, pH 3.6)

  • Ferrous sulfate (FeSO₄) (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Acetate Buffer (300 mM, pH 3.6): Mix 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of distilled water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.

    • FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this solution fresh.

    • This compound Stock and Working Solutions: Prepare as in the DPPH assay.

    • FeSO₄ Standard Solutions: Prepare a series of concentrations of FeSO₄ in distilled water for the standard curve.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the different concentrations of this compound, standard FeSO₄ solutions, or methanol (as a blank) to the wells.

    • Incubate the plate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

    • Determine the FRAP value of this compound from the standard curve and express the results as µM Fe²⁺ equivalents.

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay measures the antioxidant activity of a compound within a cellular environment. The assay uses a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The ability of an antioxidant to inhibit the formation of DCF is a measure of its cellular antioxidant activity.

Materials and Reagents:

  • This compound

  • Human hepatocarcinoma (HepG2) cells

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator

  • Quercetin (as a positive control)

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Cell Culture:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed the cells in a 96-well black microplate at a density that will result in a confluent monolayer on the day of the assay.

  • Assay:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with different concentrations of this compound or quercetin in culture medium for 1 hour.

    • Remove the treatment solution and add a solution containing DCFH-DA. Incubate for 60 minutes.

    • Wash the cells with PBS.

    • Add AAPH solution to induce oxidative stress.

    • Immediately measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • Calculate the percentage of inhibition of DCF formation:

    • Determine the EC50 value, which is the concentration of the compound required to produce a 50% reduction in the AUC.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_sample Prepare 4-Methoxycinnamic Acid Solutions run_dpph DPPH Assay prep_sample->run_dpph run_abts ABTS Assay prep_sample->run_abts run_frap FRAP Assay prep_sample->run_frap run_caa CAA Assay prep_sample->run_caa prep_reagents Prepare Assay Reagents (DPPH, ABTS, FRAP) prep_reagents->run_dpph prep_reagents->run_abts prep_reagents->run_frap prep_cells Culture Cells (for CAA Assay) prep_cells->run_caa measure_abs Measure Absorbance/ Fluorescence run_dpph->measure_abs run_abts->measure_abs run_frap->measure_abs run_caa->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition calc_ic50 Determine IC50/EC50 Values calc_inhibition->calc_ic50 compare Compare with Standards calc_ic50->compare G cluster_nucleus Inside Nucleus ros Oxidative Stress (ROS) keap1 Keap1 ros->keap1 induces conformational change antioxidant This compound antioxidant->keap1 modulates nrf2 Nrf2 keap1->nrf2 sequesters in cytoplasm ub Ubiquitin nrf2->ub ubiquitination nucleus Nucleus nrf2->nucleus translocation proteasome Proteasomal Degradation ub->proteasome nrf2_nuc Nrf2 are ARE (Antioxidant Response Element) genes Antioxidant Genes (e.g., HO-1, NQO1) are->genes activates transcription proteins Antioxidant Proteins genes->proteins translation nrf2_nuc->are binds to G ros Oxidative Stress (ROS) ask1 ASK1 ros->ask1 activates mkk MKK3/4/6 ask1->mkk jnk JNK mkk->jnk p38 p38 mkk->p38 ap1 AP-1 jnk->ap1 activates inflammation Inflammation p38->inflammation apoptosis Apoptosis p38->apoptosis antioxidant This compound antioxidant->ros inhibits

In Vivo Experimental Design for 4-Methoxycinnamic Acid Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxycinnamic Acid (4-MCA), a naturally occurring phenolic acid found in various plants, has garnered significant scientific interest due to its diverse pharmacological activities.[1] Preclinical in vivo studies have demonstrated its potential as a therapeutic agent with anti-inflammatory, antifungal, neuroprotective, and anticancer properties.[1][2][3][4] This document provides detailed application notes and standardized protocols for the in vivo experimental design of 4-MCA studies, aimed at facilitating reproducible and robust scientific investigations. The protocols outlined herein are based on established rodent models for fungal keratitis, post-traumatic stress disorder (PTSD), and colon carcinogenesis.

Pharmacokinetics and Toxicity Profile

A thorough understanding of the pharmacokinetic and toxicity profile of a compound is paramount for effective in vivo experimental design.

Pharmacokinetic Profile

While comprehensive pharmacokinetic data for 4-MCA in common rodent models are not extensively published, studies on the parent compound, cinnamic acid, and its derivatives provide valuable insights. Cinnamic acid is generally characterized by rapid absorption and metabolism.[5] In mice, cinnamic acid has been shown to follow a two-compartment open model with high bioavailability (95.98%).[6][7] After oral administration to rabbits at a dose of 100 mg/kg, 4-MCA reached its maximum serum concentration within one hour.[1] It is metabolized to p-methoxybenzoic acid and subsequently excreted in the urine after conjugation.[1]

Recommendation: It is strongly recommended that researchers conduct preliminary pharmacokinetic studies in their chosen animal model and administration route to determine key parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t½) for 4-MCA. This will ensure appropriate dosing and sampling schedules for subsequent efficacy studies.

Toxicity Profile

Existing data suggests that 4-MCA has a favorable safety profile. A subchronic toxicity study in mice using a this compound diester at a dose of 500 mg/kg for 90 days did not produce significant changes in body weight, relative organ weight, or hematological parameters, indicating low toxicity at this dose.[8] For the related compound, ferulic acid (4-hydroxy-3-methoxycinnamic acid), the intraperitoneal lethal dose (LD50) in mice was reported to be greater than 194 mg/kg.[9]

Recommendation: As with any investigational compound, it is advisable to perform acute toxicity studies to determine the LD50 and to establish a no-observed-adverse-effect level (NOAEL) to guide dose selection in efficacy studies.[6][10]

In Vivo Experimental Protocols

The following are detailed protocols for inducing and treating relevant disease models in rodents to investigate the therapeutic effects of this compound.

Fungal Keratitis in a Murine Model

This model is designed to evaluate the anti-inflammatory and antifungal properties of 4-MCA in the context of an ocular infection.[1][2][11]

Table 1: Experimental Design for Fungal Keratitis Model

ParameterSpecification
Animal Model C57BL/6 mice, 6-8 weeks old
Disease Induction Corneal scarification followed by topical inoculation with Aspergillus fumigatus (1 x 10^7 CFU/ml)
Test Compound This compound (4-MCA)
Vehicle 1% Carboxymethylcellulose (CMC) or other appropriate vehicle
Route of Administration Topical (eye drops) and/or systemic (oral gavage)
Dosage (Topical) To be determined based on formulation and preliminary studies
Dosage (Systemic) To be determined based on pharmacokinetic and toxicity data
Treatment Regimen Initiate treatment post-infection (e.g., 6 hours) and continue for a specified duration (e.g., 7 days)
Outcome Measures - Clinical scoring of corneal opacity and inflammation- Fungal load in the cornea (CFU counts)- Histopathological analysis of corneal tissue- Measurement of inflammatory markers (e.g., IL-1β, TNF-α, IL-6) in corneal tissue via ELISA or qPCR

Protocol:

  • Animal Acclimatization: Acclimatize C57BL/6 mice for at least one week under standard laboratory conditions.

  • Anesthesia: Anesthetize the mice using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

  • Corneal Scarification: Gently scarify the central cornea of the left eye of each mouse using a 26-gauge needle, creating three parallel incisions.[12]

  • Fungal Inoculation: Topically apply a 5 µL suspension of Aspergillus fumigatus conidia (1 x 10^7 CFU/ml in sterile saline) onto the scarified cornea.

  • Treatment Administration:

    • Topical: At 6 hours post-infection, begin topical administration of 4-MCA solution or vehicle to the infected eye (e.g., 5 µL, 4 times daily).

    • Systemic: If investigating systemic effects, administer 4-MCA or vehicle via oral gavage at the predetermined dose and schedule.

  • Clinical Evaluation: Daily, score the severity of keratitis based on a standardized scale for corneal opacity, neovascularization, and perforation.

  • Endpoint Analysis (e.g., Day 7 post-infection):

    • Euthanize the mice.

    • Excise the corneas.

    • For fungal load determination, homogenize the corneas in sterile saline and plate serial dilutions on appropriate agar plates.

    • For histopathology, fix corneas in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS).

    • For inflammatory marker analysis, homogenize corneas and perform ELISA or qPCR for target cytokines.

Experimental Workflow for Fungal Keratitis Study

Fungal_Keratitis_Workflow cluster_prep Preparation cluster_induction Disease Induction cluster_treatment Treatment cluster_evaluation Evaluation cluster_endpoint Endpoint Measures acclimatization Animal Acclimatization (C57BL/6 Mice) anesthesia Anesthesia acclimatization->anesthesia scarification Corneal Scarification anesthesia->scarification inoculation Fungal Inoculation (A. fumigatus) scarification->inoculation treatment_admin 4-MCA or Vehicle Administration (Topical/Systemic) inoculation->treatment_admin clinical_scoring Daily Clinical Scoring treatment_admin->clinical_scoring endpoint_analysis Endpoint Analysis (Day 7) clinical_scoring->endpoint_analysis fungal_load Fungal Load (CFU) endpoint_analysis->fungal_load histopathology Histopathology (H&E, PAS) endpoint_analysis->histopathology inflammation Inflammatory Markers (ELISA/qPCR) endpoint_analysis->inflammation

Caption: Workflow for the in vivo fungal keratitis model.

Post-Traumatic Stress Disorder (PTSD) in a Murine Model

This protocol utilizes the Single Prolonged Stress (SPS) model to induce PTSD-like behaviors in mice and to assess the neuroprotective effects of 4-MCA.[3][13]

Table 2: Experimental Design for PTSD Model

ParameterSpecification
Animal Model C57BL/6 mice, 8 weeks old, male
Disease Induction Single Prolonged Stress (SPS) protocol
Test Compound This compound (4-MCA)
Vehicle 0.5% Carboxymethylcellulose (CMC) in saline
Route of Administration Oral gavage (p.o.)
Dosage 3 and 10 mg/kg[13]
Treatment Regimen Daily administration for a specified period (e.g., 14 days) following the 7-day SPS incubation period
Outcome Measures - Anxiety-like behavior: Elevated Plus Maze (EPM), Open Field Test (OFT)- Depressive-like behavior: Forced Swim Test (FST), Tail Suspension Test (TST)- Cognitive function: Novel Object Recognition Test (NORT), Y-maze- Fear memory: Fear conditioning and extinction tests- Biochemical analysis: Measurement of corticosterone levels, analysis of CRH, p-PKA, p-CREB in the amygdala

Protocol:

  • Animal Acclimatization: Acclimatize C57BL/6 mice for at least one week.

  • SPS Protocol: [14][15]

    • Restraint: Place mice in a restrainer for 2 hours.

    • Forced Swim: Immediately after restraint, place mice in a group (to prevent drowning by floating) in a cylindrical container filled with water (24°C) for 20 minutes.

    • Rest: Allow mice to recuperate in their home cage for 15 minutes.

    • Ether Exposure: Place mice in a chamber with cotton soaked in diethyl ether until loss of consciousness.

    • Incubation: Leave the mice undisturbed in their home cages for 7 days.

  • Treatment Administration: Beginning on day 8 after SPS, administer 4-MCA (3 or 10 mg/kg) or vehicle daily via oral gavage for 14 days.

  • Behavioral Testing: Conduct a battery of behavioral tests during the treatment period (e.g., from day 15 to day 21 post-SPS).

  • Endpoint Analysis:

    • At the end of the behavioral testing, collect blood samples for corticosterone measurement.

    • Euthanize the mice and dissect the amygdala for Western blot analysis of CRH, p-PKA, and p-CREB.

Logical Flow for PTSD Study

PTSD_Logic_Flow cluster_induction Induction Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase restraint Restraint (2h) forced_swim Forced Swim (20 min) restraint->forced_swim ether Ether Exposure forced_swim->ether incubation Incubation (7 days) ether->incubation treatment_admin Daily 4-MCA or Vehicle (14 days) incubation->treatment_admin behavioral_tests Behavioral Testing treatment_admin->behavioral_tests biochemical_analysis Biochemical Analysis behavioral_tests->biochemical_analysis

Caption: Logical flow of the Single Prolonged Stress (SPS) model for PTSD studies.

Colon Carcinogenesis in a Rat Model

This model is used to evaluate the chemopreventive and anticancer effects of 4-MCA against chemically-induced colon cancer.[4][16]

Table 3: Experimental Design for Colon Carcinogenesis Model

ParameterSpecification
Animal Model Male Wistar rats, 5-6 weeks old
Carcinogen 1,2-dimethylhydrazine (DMH)
Test Compound This compound (4-MCA)
Vehicle 0.1% Carboxymethylcellulose (CMC)
Route of Administration - DMH: Subcutaneous (s.c.)- 4-MCA: Oral gavage (p.o.)
Dosage - DMH: 20 mg/kg body weight[16]- 4-MCA: 40 mg/kg body weight[16]
Treatment Regimen - DMH: Once a week for 15 weeks- 4-MCA: Daily for the entire experimental period (30 weeks)
Outcome Measures - Number and multiplicity of aberrant crypt foci (ACF)- Tumor incidence and multiplicity- Histopathological examination of colon tissue- Immunohistochemical analysis of proliferation markers (e.g., PCNA)- Western blot or ELISA for inflammatory and apoptotic markers (e.g., NF-κB, COX-2, TNF-α, Bcl-2, Bax, caspases)

Protocol:

  • Animal Acclimatization: Acclimatize Wistar rats for one week.

  • Group Allocation: Randomly divide the rats into experimental groups (e.g., Control, DMH alone, DMH + 4-MCA, 4-MCA alone).

  • Carcinogen and Treatment Administration:

    • DMH Group: Administer DMH (20 mg/kg, s.c.) once a week for 15 weeks.

    • DMH + 4-MCA Group: Administer DMH as above and 4-MCA (40 mg/kg, p.o.) daily for the entire 30-week period.

    • Control and 4-MCA alone groups: Receive the respective vehicles.

  • Monitoring: Monitor the animals for clinical signs of toxicity and body weight changes throughout the study.

  • Endpoint Analysis (Week 30):

    • Euthanize the rats.

    • Excise the entire colon and rectum.

    • Count the number of aberrant crypt foci (ACF) under a light microscope after staining with methylene blue.

    • Count the number and measure the size of tumors.

    • Fix colon tissues in 10% buffered formalin for histopathological and immunohistochemical analysis.

    • Collect tissue samples for biochemical analysis of signaling proteins.

Experimental Workflow for DMH-Induced Colon Carcinogenesis Study

DMH_Colon_Cancer_Workflow cluster_treatment Treatment Period (30 weeks) cluster_endpoint Endpoint Analysis (Week 30) acclimatization Animal Acclimatization (Wistar Rats) grouping Group Allocation acclimatization->grouping dmh_admin DMH Administration (20 mg/kg, s.c., weekly for 15 weeks) grouping->dmh_admin mca_admin 4-MCA Administration (40 mg/kg, p.o., daily for 30 weeks) grouping->mca_admin monitoring Monitoring (Body weight, clinical signs) dmh_admin->monitoring mca_admin->monitoring acf_analysis Aberrant Crypt Foci (ACF) Analysis monitoring->acf_analysis tumor_analysis Tumor Incidence & Multiplicity acf_analysis->tumor_analysis histopathology Histopathology & IHC tumor_analysis->histopathology biochemical Biochemical Analysis histopathology->biochemical

Caption: Workflow for the DMH-induced colon carcinogenesis model.

Signaling Pathways Modulated by this compound

Understanding the molecular mechanisms underlying the therapeutic effects of 4-MCA is crucial. The following diagrams illustrate the key signaling pathways modulated by 4-MCA in the context of the described in vivo models.

Mincle Signaling Pathway in Fungal Keratitis

In the fungal keratitis model, 4-MCA exerts its anti-inflammatory effects by modulating the Mincle (Macrophage-inducible C-type lectin) signaling pathway.[2][11] Mincle is a pattern recognition receptor that recognizes fungal components and triggers an inflammatory response through the Syk-CARD9-Bcl10-MALT1 complex, leading to NF-κB activation.[1][15][17] 4-MCA is thought to downregulate this pathway, thereby reducing the production of pro-inflammatory cytokines.

Mincle_Pathway cluster_cell Macrophage Fungus Fungal PAMPs Mincle Mincle Fungus->Mincle FcRg FcRγ (ITAM) Mincle->FcRg associates with Syk Syk FcRg->Syk recruits & activates CARD9_complex CARD9-Bcl10-MALT1 Complex Syk->CARD9_complex NFkB NF-κB CARD9_complex->NFkB activates Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) NFkB->Cytokines promotes transcription of MCA 4-MCA MCA->CARD9_complex inhibits

Caption: 4-MCA's inhibition of the Mincle signaling pathway.

CRH-CRFR1-PKA-CREB Signaling Pathway in PTSD

In the SPS-induced PTSD model, 4-MCA has been shown to ameliorate anxiety-like behaviors and cognitive deficits by antagonizing the Corticotropin-Releasing Hormone (CRH) type 1 receptor (CRFR1) and modulating its downstream signaling cascade.[3][13] This pathway involves the activation of Protein Kinase A (PKA) and the phosphorylation of the cAMP response element-binding protein (CREB).[13][18][19][20][21]

CRH_Pathway cluster_neuron Amygdala Neuron CRH CRH CRFR1 CRFR1 CRH->CRFR1 AC Adenylyl Cyclase CRFR1->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA CREB CREB PKA->CREB pCREB p-CREB CREB->pCREB phosphorylates Gene_Expression Gene Expression (related to fear & anxiety) pCREB->Gene_Expression MCA 4-MCA MCA->CRFR1 antagonizes

Caption: 4-MCA's modulation of the CRH-CRFR1-PKA-CREB pathway.

NF-κB Signaling Pathway in Colon Carcinogenesis

In the DMH-induced colon cancer model, 4-MCA exhibits anti-inflammatory and anticancer effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][16] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes involved in inflammation, cell proliferation, and survival.[2][13][14]

Caption: Inhibition of the NF-κB signaling pathway by 4-MCA.

Conclusion

The protocols and data presented in this document provide a comprehensive framework for designing and conducting in vivo studies on this compound. By utilizing standardized models and being mindful of the compound's pharmacokinetic and toxicological properties, researchers can generate high-quality, reproducible data to further elucidate the therapeutic potential of 4-MCA. The provided signaling pathway diagrams offer a visual representation of the molecular mechanisms that can be further investigated to understand the full spectrum of 4-MCA's biological activities.

References

Application of 4-Methoxycinnamic Acid in the Development of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Methoxycinnamic acid (4-MCA), a naturally occurring phenolic compound found in various plants, has garnered significant scientific interest for its diverse pharmacological activities. This document provides a comprehensive overview of the therapeutic potential of 4-MCA, with a focus on its anti-inflammatory, anticancer, antifungal, neuroprotective, and antidiabetic properties. Detailed application notes and experimental protocols are provided to guide researchers and drug development professionals in exploring the therapeutic utility of this promising molecule.

Therapeutic Applications and Mechanisms of Action

4-MCA exhibits a broad spectrum of biological effects, making it a versatile candidate for the development of new therapeutic agents. Its mechanisms of action are multifaceted and target key signaling pathways involved in various disease processes.

Anti-inflammatory Activity

4-MCA has demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways. It has been shown to downregulate the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6), as well as inducible nitric oxide synthase (iNOS). One of the key mechanisms underlying its anti-inflammatory action is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

Anticancer Activity

In the realm of oncology, 4-MCA has shown promise as an anticancer agent. Its primary mechanism of action involves the induction of apoptosis, or programmed cell death, in cancer cells.[1] This is achieved through the modulation of the Bcl-2 family of proteins, leading to an increased ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins. This shift in balance triggers the mitochondrial apoptotic pathway, culminating in the activation of caspases and subsequent cell death.

Antifungal Activity

4-MCA has been reported to possess antifungal properties, suggesting its potential as a novel treatment for fungal infections. Its mechanism of action against fungi involves the disruption of cell wall synthesis and alteration of cell membrane permeability, leading to fungal cell death.

Neuroprotective Effects

Emerging evidence suggests that 4-MCA may have neuroprotective effects, offering potential therapeutic avenues for neurodegenerative diseases. It has been shown to protect neuronal cells from glutamate-induced excitotoxicity. The proposed mechanism involves the modulation of the corticotropin-releasing hormone (CRH) type 1 receptor and the subsequent regulation of the PKA-CREB signaling pathway in the amygdala.

Antidiabetic Potential

4-MCA has also been investigated for its antidiabetic properties. It has been shown to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate digestion. By inhibiting this enzyme, 4-MCA can delay the absorption of glucose from the intestine, thereby helping to manage postprandial hyperglycemia.

Quantitative Data Summary

The following table summarizes the quantitative data on the therapeutic efficacy of this compound from various studies.

Therapeutic ApplicationAssayTarget/Cell LineKey ParameterValueReference
Anticancer Apoptosis AssayMCF-7, MDA-MB-231, T47D Breast Cancer CellsApoptotic Cells85.8%, 77.6%, 65.9% respectively at 200 µM
Antifungal Fungal Keratitis ModelAspergillus fumigatusDownregulation of Inflammatory FactorsSignificant reduction of IL-1β, TNF-α, IL-6, iNOS[2]
Neuroprotection PTSD-like behavior in miceSPS-induced animal modelEffective Dose3 and 10 mg/kg (p.o.)
Tyrosinase Inhibition Diphenolase Activity AssayMushroom TyrosinaseIC500.42 mM

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the therapeutic potential of this compound.

Protocol 1: Evaluation of Anti-inflammatory Activity

1.1. Objective: To determine the effect of 4-MCA on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

1.2. Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (4-MCA)

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • 96-well cell culture plates

1.3. Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of 4-MCA for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement:

    • Collect 100 µL of the cell culture supernatant.

    • Mix it with 100 µL of Griess reagent.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.

1.4. Visualization of the Experimental Workflow:

G cluster_0 Cell Culture and Seeding cluster_1 Treatment and Stimulation cluster_2 Nitric Oxide Measurement Culture Culture RAW 264.7 cells Seed Seed cells in 96-well plate Culture->Seed Treat Pre-treat with 4-MCA Seed->Treat Stimulate Stimulate with LPS Treat->Stimulate Collect Collect supernatant Stimulate->Collect AddGriess Add Griess Reagent Collect->AddGriess Measure Measure absorbance at 540 nm AddGriess->Measure DataAnalysis DataAnalysis Measure->DataAnalysis Calculate % Inhibition

Caption: Workflow for assessing the anti-inflammatory effect of 4-MCA.

Protocol 2: Evaluation of Anticancer Activity (Apoptosis Induction)

2.1. Objective: To assess the ability of 4-MCA to induce apoptosis in cancer cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

2.2. Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer cells)

  • Complete growth medium

  • This compound (4-MCA)

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

2.3. Procedure:

  • Cell Culture and Treatment: Culture cancer cells in their appropriate medium. Treat the cells with various concentrations of 4-MCA for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

2.4. Visualization of the Signaling Pathway:

G MCA This compound Bcl2 Bcl-2 (Anti-apoptotic) MCA->Bcl2 Inhibits Bax Bax (Pro-apoptotic) MCA->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Apoptotic pathway induced by 4-MCA.

Protocol 3: Evaluation of Antifungal Susceptibility

3.1. Objective: To determine the minimum inhibitory concentration (MIC) of 4-MCA against a fungal strain using the broth microdilution method.

3.2. Materials:

  • Fungal strain (e.g., Aspergillus fumigatus)

  • RPMI-1640 medium

  • This compound (4-MCA)

  • 96-well microtiter plates

  • Spectrophotometer

3.3. Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension.

  • Serial Dilution: Perform serial two-fold dilutions of 4-MCA in RPMI-1640 medium in a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of 4-MCA that shows no visible growth of the fungus. This can be determined visually or by measuring the absorbance at a specific wavelength.

Protocol 4: Evaluation of Neuroprotective Activity

4.1. Objective: To assess the neuroprotective effect of 4-MCA against glutamate-induced excitotoxicity in SH-SY5Y neuroblastoma cells.

4.2. Materials:

  • SH-SY5Y neuroblastoma cells

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Glutamate

  • This compound (4-MCA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well cell culture plates

4.3. Procedure:

  • Cell Culture and Seeding: Culture SH-SY5Y cells and seed them into a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of 4-MCA for 24 hours.

  • Induction of Excitotoxicity: Expose the cells to a neurotoxic concentration of glutamate for a specified period.

  • Cell Viability Assay (MTT):

    • Add MTT solution to each well and incubate for 4 hours.

    • Add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability compared to the glutamate-treated control group.

4.4. Visualization of the Signaling Pathway:

G MCA This compound CRFR1 CRF Type 1 Receptor MCA->CRFR1 Antagonizes PKA Protein Kinase A (PKA) CRFR1->PKA Inhibits CREB CREB PKA->CREB Inhibits Phosphorylation Neuroprotection Neuroprotection CREB->Neuroprotection Leads to

Caption: Neuroprotective signaling pathway of 4-MCA.

Protocol 5: Evaluation of Antidiabetic Activity (α-Glucosidase Inhibition)

5.1. Objective: To determine the inhibitory effect of 4-MCA on α-glucosidase activity.

5.2. Materials:

  • α-glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (4-MCA)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na2CO3)

  • 96-well microtiter plates

5.3. Procedure:

  • Reaction Mixture: In a 96-well plate, mix various concentrations of 4-MCA with α-glucosidase solution in phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture for 10 minutes at 37°C.

  • Substrate Addition: Add pNPG to initiate the reaction.

  • Incubation: Incubate the plate for 20 minutes at 37°C.

  • Stop Reaction: Stop the reaction by adding sodium carbonate.

  • Absorbance Measurement: Measure the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of α-glucosidase inhibition and determine the IC50 value of 4-MCA.

Conclusion

This compound is a promising natural compound with a wide range of therapeutic applications. Its ability to modulate multiple signaling pathways involved in inflammation, cancer, fungal infections, neurodegeneration, and diabetes makes it an attractive candidate for further drug development. The protocols and data presented in this document provide a solid foundation for researchers to explore and validate the therapeutic potential of 4-MCA. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile for various disease indications.

References

Enzymatic Synthesis of 4-Methoxycinnamic Acid Esters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enzymatic synthesis of 4-methoxycinnamic acid esters. These compounds are of significant interest due to their applications as UV filters in cosmetics and their emerging potential in pharmaceuticals as anticancer, antimicrobial, and antidiabetic agents. Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods.

Overview of Enzymatic Synthesis Techniques

The enzymatic synthesis of this compound esters primarily involves two main strategies: esterification and transesterification . These reactions are most commonly catalyzed by lipases, particularly immobilized forms, which offer enhanced stability and reusability.

  • Esterification: This method involves the direct reaction of this compound with an alcohol in the presence of a lipase. The choice of alcohol determines the resulting ester.

  • Transesterification: This technique utilizes an existing ester of this compound (e.g., ethyl p-methoxycinnamate) which is reacted with a different alcohol to produce the desired ester. This can be advantageous when the starting ester is readily available from natural sources.[1][2]

The most frequently employed and effective biocatalyst for these syntheses is the immobilized lipase B from Candida antarctica, commercially known as Novozym 435.[3] Other lipases, such as from Rhizopus oryzae, have also been successfully utilized.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the enzymatic synthesis of different this compound esters.

Table 1: Enzymatic Synthesis of Octyl p-Methoxycinnamate (OMC)

EnzymeReaction TypeSubstratesMolar Ratio (Acid:Alcohol)SolventTemperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Novozym 435Esterificationp-Methoxycinnamic acid, 2-Ethylhexanol-High-boiling hydrocarbon802490[3]
Rhizopus oryzae lipaseEsterificationp-Methoxycinnamic acid, 2-Ethylhexanol1:2Cyclo-octane459691.3[4]

Table 2: Enzymatic Synthesis of Isoamyl p-Methoxycinnamate

| Enzyme | Reaction Type | Substrates | Molar Ratio (Ester:Alcohol) | Solvent | Temperature (°C) | Reaction Time (days) | Conversion (%) | Reference | | --- | --- | --- | --- | --- | --- | --- | --- | | Lipase from Candida antarctica (Novozym 435) | Transesterification | Ethyl p-methoxycinnamate, Isoamyl alcohol | 1:10 | n-Hexane | 30 | 7 | 91 |[2] | | Lipase from Aspergillus oryzae | Transesterification | Ethyl p-methoxycinnamate, Isoamyl alcohol | - | n-Hexane | 30 | 10 | 91.4 |[2] |

Experimental Protocols

Protocol for Enzymatic Synthesis of Octyl p-Methoxycinnamate (OMC) via Esterification

This protocol is based on the methodology using Rhizopus oryzae lipase.[4]

Materials:

  • p-Methoxycinnamic acid

  • 2-Ethylhexanol

  • Immobilized Rhizopus oryzae lipase (750 U)

  • Cyclo-octane (50 ml)

  • Molecular sieves (optional, for dehydration)

  • Shaking incubator

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, dissolve p-methoxycinnamic acid and 2-ethylhexanol in cyclo-octane at a molar ratio of 1:2.

  • Add the immobilized Rhizopus oryzae lipase to the reaction mixture.

  • Incubate the mixture in a shaking incubator at 45°C.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).

  • After achieving the desired conversion (approximately 96 hours for ~91% yield), stop the reaction by filtering off the immobilized enzyme.

  • The enzyme can be washed and stored for reuse.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude octyl p-methoxycinnamate.

  • Purify the product if necessary using column chromatography.

Protocol for Enzymatic Synthesis of Isoamyl p-Methoxycinnamate via Transesterification

This protocol is adapted from the synthesis using Novozym 435.[2]

Materials:

  • Ethyl p-methoxycinnamate (pMZE) (0.42 g, 2 mmol)

  • Isoamyl alcohol (1.76 g, 20 mmol)

  • Novozym 435 (2 g)

  • n-Hexane (15 ml)

  • Sealed reaction flask

  • Shaker

  • Gas chromatograph (GC) for analysis

Procedure:

  • Dissolve ethyl p-methoxycinnamate and isoamyl alcohol in n-hexane in a sealed flask.

  • Add Novozym 435 to the solution.

  • Shake the sealed flask at 30°C.

  • Monitor the conversion of ethyl p-methoxycinnamate to isoamyl p-methoxycinnamate using GC analysis.

  • After approximately 7 days, a conversion of around 91% can be expected.

  • Once the desired conversion is reached, stop the reaction by filtering off the enzyme.

  • The solvent and excess alcohol can be removed by vacuum distillation to yield the product.

Visualizations

Experimental Workflow for Enzymatic Esterification

EsterificationWorkflow Substrates Substrates: This compound + Alcohol Reaction Reaction Mixture Substrates->Reaction Enzyme Immobilized Lipase (e.g., Novozym 435) Enzyme->Reaction Solvent Organic Solvent (e.g., Hexane) Solvent->Reaction Incubation Incubation (Controlled Temperature & Agitation) Reaction->Incubation Monitoring Reaction Monitoring (HPLC/GC) Incubation->Monitoring Separation Enzyme Separation (Filtration) Monitoring->Separation Purification Product Purification (Solvent Evaporation, Chromatography) Separation->Purification RecycledEnzyme Recycled Enzyme Separation->RecycledEnzyme Product 4-Methoxycinnamic Acid Ester Purification->Product

Caption: Workflow for enzymatic esterification of this compound.

Logical Relationship in Transesterification

TransesterificationLogic Start Start with Ethyl p-Methoxycinnamate Reactants Reactants: Ethyl p-Methoxycinnamate + Isoamyl Alcohol Start->Reactants Process Transesterification Reaction Reactants->Process Catalyst Biocatalyst: Immobilized Lipase Catalyst->Process Products Products: Isoamyl p-Methoxycinnamate + Ethanol Process->Products Separation Separation of Product and Byproduct Products->Separation FinalProduct Pure Isoamyl p-Methoxycinnamate Separation->FinalProduct

Caption: Logical steps in the transesterification for ester synthesis.

Applications in Drug Development

Beyond their established use as UV filters, esters of this compound are being investigated for various therapeutic applications.

Anticancer Activity and Signaling Pathways

Certain methoxylated cinnamic acid esters have demonstrated antiproliferative and antimetastatic effects on cancer cells.[5] For instance, (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate has been shown to inhibit the proliferation of non-small-cell lung cancer cells by downregulating cyclin B and causing cell cycle arrest at the G2/M phase.[5] The anticancer potential of these compounds appears to be mediated through the modulation of signaling pathways such as the Mitogen-Activated Protein Kinases/Extracellular Signal-Regulated Kinase (MAPK/ERK) pathway.[5] Furthermore, related cinnamic acid derivatives have been shown to induce apoptosis by increasing the Bax/Bcl-2 ratio.[6]

AnticancerSignaling Ester 4-Methoxycinnamic Acid Ester MAPK_ERK MAPK/ERK Pathway Ester->MAPK_ERK Modulates Bax Bax Protein (Upregulation) Ester->Bax Bcl2 Bcl-2 Protein (Downregulation) Ester->Bcl2 CyclinB Cyclin B (Downregulation) MAPK_ERK->CyclinB CellCycleArrest G2/M Cell Cycle Arrest CyclinB->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: Potential anticancer signaling pathways modulated by this compound esters.

Antimicrobial Activity

p-Methoxycinnamic acid and its esters have exhibited significant antibacterial and antifungal properties.[7][8] The mechanism of action against fungi is proposed to involve interaction with ergosterol in the fungal plasma membrane and interference with the cell wall.[9] These compounds have shown efficacy against various pathogenic bacteria and fungi, making them potential candidates for the development of new antimicrobial agents.[10]

AntimicrobialMechanism Ester 4-Methoxycinnamic Acid Ester FungalCell Fungal Cell Plasma Membrane (Ergosterol) Cell Wall Ester->FungalCell:mem Interacts with Ergosterol Ester->FungalCell:wall Interferes with Inhibition Fungal Growth Inhibition FungalCell->Inhibition

References

Application Notes and Protocols for Preparing a Stock Solution of 4-Methoxycinnamic Acid in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxycinnamic acid is a phenolic acid with a range of biological activities, including potential antihyperglycemic effects and involvement in phenylphenalenone biosynthesis.[1][2][3] Accurate and consistent preparation of stock solutions is a critical first step for in vitro and in vivo studies to ensure reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound due to its high solubilizing capacity for polar organic compounds.[1][4] This document provides a detailed protocol for the safe and effective preparation of a this compound stock solution in DMSO.

Physicochemical and Safety Data

Proper handling and storage are paramount when working with chemical reagents. The following tables summarize key quantitative data and safety information for this compound and DMSO.

Table 1: Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₀O₃[1]
Molecular Weight 178.18 g/mol [1]
Appearance White to off-white crystalline powder[1][4]
Melting Point 173.5 °C[1]
Solubility in DMSO Soluble[1][2][3][4]
Storage Temperature Room Temperature (in a dry, dark place) or -20°C for long-term stability[1][3]

Table 2: Properties and Safety of Dimethyl Sulfoxide (DMSO)

PropertyValueReference
CAS Number 67-68-5[5]
Appearance Clear liquid[6]
Hazards Combustible liquid; readily penetrates skin and can carry dissolved substances with it.[5][6][7]
Personal Protective Equipment (PPE) Butyl gloves, lab coat, and safety goggles.[6][7]
Handling Use in a well-ventilated area or chemical fume hood.[6][8]
Storage Store in a cool, dry, well-ventilated area away from heat and ignition sources.[5][9]

Experimental Protocol

This protocol outlines the step-by-step procedure for preparing a stock solution of this compound in DMSO.

Materials:

  • This compound powder (purity ≥98%)

  • Anhydrous/High-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Appropriately sized, sterile, and dry microcentrifuge tubes or vials (pyrogen-free and nuclease-free recommended)[10]

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended for higher concentrations)

Procedure:

  • Pre-experimental Preparations:

    • Ensure all necessary Personal Protective Equipment (PPE) is worn, including a lab coat, safety goggles, and appropriate chemical-resistant gloves (butyl gloves are recommended for DMSO).[7]

    • Work in a chemical fume hood or a well-ventilated area to avoid inhalation of vapors or dust.[6][8]

    • Ensure all glassware and equipment are clean, dry, and sterile if the stock solution will be used in cell culture.

  • Calculating the Required Mass of this compound:

    • Determine the desired concentration (e.g., 10 mM, 50 mM) and final volume of the stock solution.

    • Use the following formula to calculate the mass of this compound needed: Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight (178.18 g/mol )

  • Weighing this compound:

    • Place a clean, dry weighing boat on the analytical balance and tare it.

    • Carefully weigh the calculated amount of this compound powder using a spatula. Avoid generating dust.[8]

    • Record the exact mass weighed.

  • Dissolving in DMSO:

    • Transfer the weighed this compound powder into a sterile microcentrifuge tube or vial.

    • Using a calibrated micropipette, add the calculated volume of DMSO to the tube.

    • Securely cap the tube.

  • Ensuring Complete Dissolution:

    • Vortex the solution for 1-2 minutes to facilitate dissolution. Avoid vigorous mixing that could introduce excessive air bubbles.[10]

    • Visually inspect the solution to ensure there are no undissolved particles.

    • If particles remain, especially for higher concentrations, sonicate the tube in an ultrasonic bath for a few minutes.[11] Gentle warming to 37°C can also aid solubility.[2]

  • Storage and Handling of the Stock Solution:

    • Label the tube clearly with the compound name, concentration, solvent, date of preparation, and your initials.

    • For long-term storage and to maintain stability, it is recommended to store the stock solution at -20°C.[3]

    • When stored at -20°C, it is advisable to use the solution within one month, and for storage at -80°C, within six months.[2]

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.[2]

Table 3: Example Calculations for Preparing this compound Stock Solutions

Desired ConcentrationFinal VolumeMass of this compound to WeighVolume of DMSO to Add
10 mM1 mL1.78 mg1 mL
50 mM1 mL8.91 mg1 mL
100 mM1 mL17.82 mg1 mL
10 mM5 mL8.91 mg5 mL
50 mM5 mL44.55 mg5 mL

Visualizations

Diagram 1: Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start: Wear PPE Work in Fume Hood calc Calculate Required Mass of this compound start->calc weigh Weigh this compound calc->weigh transfer Transfer Powder to Vial weigh->transfer add_dmso Add Calculated Volume of DMSO transfer->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve check Completely Dissolved? dissolve->check sonicate Sonicate/Warm Gently check->sonicate No label_vial Label Vial Clearly check->label_vial Yes sonicate->dissolve aliquot Aliquot into Single-Use Tubes label_vial->aliquot store Store at -20°C or -80°C aliquot->store finish End: Stock Solution Ready store->finish

Caption: Workflow for preparing a this compound stock solution in DMSO.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of 4-Methylcinnamic Acid (4-MCA)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Inflammation is a critical biological response to harmful stimuli, such as pathogens and damaged cells.[1] However, dysregulated or chronic inflammation is a key factor in the pathology of various diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.[2][3] Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are master regulators of the inflammatory response, controlling the expression of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[4][5][6] Cinnamic acid and its derivatives have garnered significant interest for their therapeutic properties, including anti-inflammatory effects.[7][8][9] 4-Methylcinnamic acid (4-MCA), a derivative of cinnamic acid, has shown potential as an anti-inflammatory agent, likely by modulating these key signaling pathways.[7]

This document provides a detailed experimental framework for researchers to systematically evaluate the anti-inflammatory properties of 4-MCA using established in vitro and in vivo models.

Part 1: In Vitro Evaluation in LPS-Stimulated Macrophages

The murine macrophage cell line RAW 264.7 is a widely used and reliable model for studying inflammation.[10] Stimulation with bacterial lipopolysaccharide (LPS) triggers a robust inflammatory response, mimicking bacterial infection and activating key inflammatory signaling cascades.[11]

Experimental Workflow: In Vitro Assays

The following workflow outlines the sequence of experiments to determine the in vitro anti-inflammatory effects of 4-MCA.

in_vitro_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Endpoint Assays Culture Culture RAW 264.7 Cells Seed Seed Cells in Plates Culture->Seed Pretreat Pre-treat with 4-MCA (Various Concentrations) Seed->Pretreat Stimulate Stimulate with LPS (e.g., 1 µg/mL) Pretreat->Stimulate Viability Cell Viability Assay (WST/MTT) Stimulate->Viability NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Stimulate->NO_Assay ELISA Cytokine ELISA (TNF-α, IL-6, IL-1β) Stimulate->ELISA WesternBlot Western Blot (NF-κB/MAPK Pathways) Stimulate->WesternBlot

Caption: Workflow for in vitro evaluation of 4-MCA.

Protocol 1: Cell Culture and Viability Assay

This protocol first establishes the non-toxic concentration range of 4-MCA.

  • Materials:

    • RAW 264.7 macrophage cells

    • DMEM with 10% FBS and 1% Penicillin-Streptomycin

    • 4-MCA stock solution (in DMSO)

    • LPS (from E. coli O111:B4)

    • 96-well plates

    • WST-1 or MTT reagent

    • Plate reader

  • Procedure:

    • Culture RAW 264.7 cells in complete DMEM at 37°C in a 5% CO₂ incubator.

    • Seed cells into 96-well plates at a density of 1.5 x 10⁵ cells/well and allow them to adhere for 24 hours.[12]

    • Prepare serial dilutions of 4-MCA in complete DMEM. The final DMSO concentration should be <0.1%.

    • Replace the old media with the 4-MCA dilutions and incubate for 1 hour.

    • Add LPS (1 µg/mL) to the appropriate wells and incubate for 24 hours.[10] Include vehicle control (DMSO) and LPS-only control groups.

    • Add WST-1 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1).

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Nitric Oxide (NO) Assay

This protocol measures the production of NO, a key inflammatory mediator.

  • Materials:

    • Culture supernatant from Protocol 1

    • Griess Reagent (Part A: 1% sulfanilamide in 2.5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[13]

    • Sodium nitrite (NaNO₂) standard solution

    • 96-well plate

  • Procedure:

    • Collect the cell culture supernatant from the experiment described in Protocol 1 (after 24h incubation).

    • Add 50 µL of supernatant to a new 96-well plate.

    • Prepare a standard curve using serial dilutions of NaNO₂ (e.g., 1.95 to 250 µM).[13]

    • Mix equal volumes of Griess Reagent A and B immediately before use.

    • Add 50 µL of the mixed Griess reagent to each well containing supernatant and standards.

    • Incubate for 10-15 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration in the samples by comparing to the standard curve.

Protocol 3: Pro-inflammatory Cytokine Measurement (ELISA)

This protocol quantifies the secretion of key pro-inflammatory cytokines.

  • Materials:

    • Culture supernatant from Protocol 1

    • ELISA kits for TNF-α, IL-6, and IL-1β

    • Plate reader

  • Procedure:

    • Use the cell culture supernatants collected in Protocol 1.

    • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's specific instructions for each kit.[14][15][16]

    • The general steps involve:

      • Coating a 96-well plate with a capture antibody.

      • Adding standards and samples (supernatants).

      • Adding a detection antibody.

      • Adding an enzyme conjugate (e.g., Streptavidin-HRP).

      • Adding a substrate to produce a colorimetric signal.

      • Stopping the reaction and measuring absorbance.[15]

    • Calculate the cytokine concentrations in the samples based on the standard curve generated.

Protocol 4: Western Blot for Signaling Pathway Analysis

This protocol investigates the effect of 4-MCA on the activation of NF-κB and MAPK signaling pathways.

  • Materials:

    • RAW 264.7 cells treated as in Protocol 1 (but for shorter time points, e.g., 15-60 min for phosphorylation events)

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis equipment

    • PVDF membranes and transfer equipment

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-β-actin.

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • After treating cells with 4-MCA and LPS, wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Determine protein concentration using the BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

    • Wash the membrane again and apply ECL substrate.

    • Visualize protein bands using an imaging system. Quantify band density using software like ImageJ, normalizing phosphorylated proteins to their total protein counterparts and then to a loading control like β-actin.[17][18]

Data Presentation: In Vitro Results

Quantitative data should be summarized in tables for clarity and comparison.

Table 1: Effect of 4-MCA on NO and Pro-inflammatory Cytokine Production

Treatment Concentration (µM) NO Production (% of LPS Control) TNF-α (pg/mL) IL-6 (pg/mL) IL-1β (pg/mL)
Control - 5.2 ± 1.1 < 1.7 < 5.0 < 3.0
LPS (1 µg/mL) - 100 ± 8.5 5250 ± 310 8340 ± 550 980 ± 75
4-MCA + LPS 10 85.1 ± 7.2 4100 ± 250 6890 ± 410 750 ± 60
4-MCA + LPS 50 45.6 ± 4.1** 2350 ± 180** 3520 ± 280** 410 ± 35**
4-MCA + LPS 100 22.3 ± 2.5** 1100 ± 95** 1670 ± 150** 190 ± 20**
Positive Control Varies 15.8 ± 1.9** 850 ± 70** 1150 ± 110** 150 ± 18**

*Values are presented as mean ± SD. *p < 0.01 compared to the LPS group.

Signaling Pathways and Hypothesized Mechanism of 4-MCA

LPS binding to its receptor (TLR4) initiates downstream signaling cascades, primarily the NF-κB and MAPK pathways, leading to the transcription of pro-inflammatory genes.[19][20][21] 4-MCA is hypothesized to inhibit these pathways.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K IKK IKK Complex TLR4->IKK MKKs MKK3/6, MKK4/7 MAP3K->MKKs MAPKs p38, JNK, ERK MKKs->MAPKs AP1 AP-1 MAPKs->AP1 Activates IkBa_p65 IκBα p65/p50 IKK->IkBa_p65 Phosphorylates IκBα p65_p50 p65/p50 IkBa_p65->p65_p50 IκBα Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation MCA 4-MCA MCA->MAP3K Inhibits MCA->IKK Inhibits Gene Pro-inflammatory Gene Transcription p65_p50_nuc->Gene AP1->Gene iNOS iNOS Gene->iNOS Cytokines TNF-α, IL-6, IL-1β Gene->Cytokines in_vivo_workflow Acclimate Acclimatize Animals (e.g., Wistar Rats) Grouping Randomize into Groups (Vehicle, 4-MCA, Positive Control) Acclimate->Grouping Baseline Measure Baseline Paw Volume (t=0) Grouping->Baseline Dosing Administer 4-MCA or Controls (e.g., Oral Gavage) Baseline->Dosing Induction Induce Edema: Subplantar Carrageenan Injection Dosing->Induction Measurement Measure Paw Volume at 1, 2, 3, 4, and 24 hours Induction->Measurement Analysis Calculate % Inhibition of Edema and Analyze Data Measurement->Analysis

References

Methodology for Assessing the Cytotoxicity of 4-Methoxycinnamic Acid on Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxycinnamic Acid (4-MCA) is a naturally occurring phenolic compound found in various plants. It belongs to the class of hydroxycinnamic acids, which have garnered significant interest in cancer research due to their potential anti-tumor properties. Preliminary studies suggest that 4-MCA and its derivatives can inhibit the proliferation of various cancer cell lines and induce programmed cell death (apoptosis). This document provides detailed application notes and experimental protocols for assessing the cytotoxic effects of 4-MCA on cancer cell lines. The methodologies outlined herein are crucial for determining the compound's efficacy and elucidating its mechanism of action, thereby supporting its potential development as a chemotherapeutic agent.

Data Presentation

The cytotoxic effects of this compound (4-MCA) and its derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxicity of a compound. The tables below summarize the reported IC50 values for 4-MCA and related compounds.

CompoundCancer Cell LineIC50 Value (µM)Citation
Ethyl-p-methoxycinnamateCholangiocarcinoma (CL-6)245.5 µg/mL[1]
Ethyl-p-methoxycinnamateColon Cancer (Caco-2)347.0 µg/mL[1]
(E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylateNon-small-cell lung cancer (A549)40.55[2]
(E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylateMelanoma (SK-MEL-147)62.69[2]
3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylateColon Carcinoma (HCT-116)16.2[3]
Cinnamic Acid DerivativesCervical Adenocarcinoma (HeLa)42 - 166[4][5]
Cinnamic Acid DerivativesMyelogenous Leukemia (K562)42 - 166[4][5]
Cinnamic Acid DerivativesMalignant Melanoma (Fem-x)42 - 166[4][5]
Cinnamic Acid DerivativesBreast Cancer (MCF-7)42 - 166[4][5]
α-cyano-4-hydroxy-3-methoxycinnamic acidBreast Cancer (MCF-7, T47D, MDA-231)Dose- and time-dependent decrease in proliferation[6]
3,4,5-trimethoxycinnamic acid derivative (Ester S5)Prostate Cancer (PC-3)17.22[7]
3,4,5-trimethoxycinnamic acid derivative (Ester S5)Gastric Cancer (SGC-7901)11.82[7]
3,4,5-trimethoxycinnamic acid derivative (Ester S5)Lung Cancer (A549)0.50[7]

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare various concentrations of 4-MCA in the appropriate cell culture medium. After 24 hours of cell seeding, replace the medium with fresh medium containing the desired concentrations of 4-MCA. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[9]

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[10]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Incubate the plate in the dark at room temperature for at least 2 hours.[10] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the 4-MCA concentration to determine the IC50 value.

Assessment of Membrane Integrity: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH activity is proportional to the number of lysed cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the desired incubation period with 4-MCA, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes.

  • LDH Reaction: Carefully transfer a portion of the cell-free supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt, to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader. A reference wavelength of >600 nm can be used to subtract background absorbance.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent like Triton X-100) and a spontaneous LDH release control (untreated cells).

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells with intact membranes but can penetrate late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with various concentrations of 4-MCA for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[3]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[3]

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.[3]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase Activity Assays

Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Measuring the activity of specific caspases, such as caspase-3 and caspase-9, can confirm the induction of apoptosis by 4-MCA.

Principle: These assays utilize synthetic substrates that are specifically cleaved by active caspases, releasing a fluorescent or colorimetric molecule. The intensity of the signal is proportional to the caspase activity.

Protocol (General):

  • Cell Lysis: Treat cells with 4-MCA, harvest them, and lyse them to release the cellular contents, including caspases.

  • Substrate Addition: Add a caspase-specific substrate (e.g., DEVD-pNA for caspase-3) to the cell lysate.

  • Incubation: Incubate the reaction mixture according to the manufacturer's instructions.

  • Detection: Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Quantify the fold-increase in caspase activity in treated cells compared to untreated controls.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: The DNA content of cells varies depending on the phase of the cell cycle. Cells in G2/M have twice the DNA content of cells in G0/G1. A fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity is then measured by flow cytometry.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with 4-MCA for the desired time and harvest them.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the membranes.

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).[12]

  • Incubation: Incubate the cells in the dark for at least 30 minutes.[13]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be calculated.

Visualization of Methodologies and Signaling Pathways

To aid in the understanding of the experimental procedures and the potential mechanisms of 4-MCA action, the following diagrams are provided.

experimental_workflow cluster_assays Cytotoxicity and Apoptosis Assays cluster_viability Cell Viability cluster_apoptosis Apoptosis cluster_cell_cycle Cell Cycle cell_culture Cancer Cell Culture treatment Treatment with 4-MCA (various concentrations and time points) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay ldh_assay LDH Assay treatment->ldh_assay annexin_v Annexin V/PI Staining treatment->annexin_v caspase_assay Caspase Activity Assay treatment->caspase_assay cell_cycle_analysis Cell Cycle Analysis treatment->cell_cycle_analysis

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor caspase8 Caspase-8 activation death_receptor->caspase8 caspase3 Caspase-3 activation (Executioner Caspase) caspase8->caspase3 mca This compound bax Bax (Pro-apoptotic) Upregulation mca->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation mca->bcl2 mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed apoptotic signaling pathways induced by this compound.

cell_cycle_arrest G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 mca This compound mca->G1 Arrest mca->G2 Arrest

Caption: Potential cell cycle arrest points induced by this compound.

signaling_pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_nfkb NF-κB Pathway mca This compound pi3k PI3K mca->pi3k ras Ras mca->ras ikk IKK mca->ikk akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation apoptosis Apoptosis akt->apoptosis raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation erk->apoptosis nfkb NF-κB ikk->nfkb nfkb->proliferation nfkb->apoptosis

Caption: Overview of potential signaling pathways modulated by this compound.

References

Application Notes: 4-Methoxycinnamic Acid as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Methoxycinnamic acid (p-MCA), a naturally occurring phenylpropanoid found in various plants, serves as a pivotal precursor in organic synthesis.[1][2] Its chemical structure, featuring a carboxylic acid group, a propenoic acid chain, and a methoxy-substituted phenyl ring, offers multiple reactive sites for chemical modification.[3] This makes it a valuable building block for synthesizing a diverse range of compounds, from commercially significant UV filters to biologically active molecules with therapeutic potential.[4][5] These notes provide detailed protocols and applications for researchers, scientists, and drug development professionals utilizing this compound in synthesis.

Application 1: Synthesis of UV Filters - Octyl p-Methoxycinnamate (OMC)

One of the most prominent applications of this compound is in the synthesis of Octyl p-Methoxycinnamate (OMC), also known as octinoxate.[6] OMC is a widely used ingredient in sunscreens and other cosmetic products for its ability to absorb UV-B radiation, protecting the skin from sun damage.[6][7] The primary synthetic route involves the esterification of this compound with 2-ethylhexanol.[6]

Workflow for OMC Synthesis

The synthesis can be approached via two main pathways: direct esterification of this compound or by first obtaining this compound through the hydrolysis of its esters, such as ethyl p-methoxycinnamate (EPMC), which can be isolated from plants like Kaempferia galanga.[7][8]

G cluster_0 Pathway 1: From EPMC cluster_1 Pathway 2: Direct Synthesis EPMC Ethyl p-Methoxycinnamate (EPMC) Hydrolysis Hydrolysis (NaOH, 60-70°C) EPMC->Hydrolysis pMCA This compound (p-MCA) Hydrolysis->pMCA Esterification Esterification (n-octanol, Acid Catalyst, 110-140°C) pMCA->Esterification Anisaldehyde p-Anisaldehyde Knoevenagel Knoevenagel Condensation (Pyridine, Piperidine, Reflux) Anisaldehyde->Knoevenagel MalonicAcid Malonic Acid MalonicAcid->Knoevenagel pMCA2 This compound (p-MCA) Knoevenagel->pMCA2 pMCA2->Esterification OMC Octyl p-Methoxycinnamate (OMC) Esterification->OMC

Caption: Synthetic pathways to Octyl p-Methoxycinnamate (OMC) using this compound.

Quantitative Data for OMC Synthesis
StepReactantsCatalyst/ReagentsConditionsYieldReference
Hydrolysis Ethyl p-methoxycinnamate, NaOHEthanol60-70°C, 3 hours72%[7]
Esterification This compound, n-octanolHCl110-140°C, 3 hours71.60%[7]
Knoevenagel p-Anisaldehyde, Malonic acidPyridine, PiperidineReflux, 4 hours98%[9]
Experimental Protocols

Protocol 1: Hydrolysis of Ethyl p-Methoxycinnamate (EPMC) to this compound [7]

  • Add 0.0374 mol of NaOH to ethanol in a reaction flask.

  • Add 0.024 mol of EPMC to the solution.

  • Maintain the reaction temperature at 60-70°C for 3 hours with stirring.

  • After cooling, dissolve the resulting white colloids in 200 mL of distilled water.

  • Acidify the solution with 15% HCl until a pH of 4 is reached, inducing precipitation.

  • Filter the white precipitate and rinse thoroughly with water.

  • Purify the crude this compound by recrystallization from ethanol.

Protocol 2: Fischer Esterification of this compound to Octyl p-Methoxycinnamate (OMC) [7][10]

  • In a round-bottom flask equipped with a reflux condenser, mix 1 mmol of this compound with 10 mL of n-octanol.

  • Carefully add 0.5 mL of concentrated HCl as a catalyst.

  • Heat the mixture to reflux at a temperature between 110-140°C for 3-4 hours.[7]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Neutralize the excess acid with a saturated sodium bicarbonate solution.

  • Extract the product using an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude OMC, which can be further purified by chromatography.

Application 2: Synthesis of Chalcones

This compound can be converted into 4-methoxybenzaldehyde, a key starting material for the Claisen-Schmidt condensation reaction to produce chalcones.[11] Chalcones are α,β-unsaturated ketones that form the central core for a variety of important biological compounds, including flavonoids and isoflavonoids, and are investigated for their anticancer, anti-inflammatory, and antimicrobial properties.[12][13]

Workflow for Chalcone Synthesis

G pMCA This compound Conversion Conversion pMCA->Conversion pMBA 4-Methoxybenzaldehyde Conversion->pMBA Condensation Claisen-Schmidt Condensation (NaOH or KOH, Room Temp.) pMBA->Condensation Acetophenone Acetophenone Acetophenone->Condensation Chalcone 4-Methoxychalcone Condensation->Chalcone G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB phosphorylates pMCA_deriv Methoxycinnamoyl Derivatives pMCA_deriv->IKK Inhibits NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive sequesters NFkB_active Active NF-κB NFkB_inactive->NFkB_active IκBα degradation releases NF-κB Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) NFkB_active->Genes promotes transcription Nucleus Nucleus

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Methoxycinnamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-Methoxycinnamic Acid. Our aim is to help you optimize reaction yields and purity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common Perkin and Knoevenagel condensation reactions.

Issue 1: Low Yield in the Perkin Reaction

Question: My Perkin reaction for the synthesis of this compound from p-anisaldehyde and acetic anhydride is resulting in a low yield. What are the common causes and how can I improve it?

Answer: Low yields in the Perkin reaction for this compound are a frequent challenge. Several factors can contribute to this issue.

Common Causes:

  • Side Reactions: Aromatic aldehydes, in the presence of a base, can undergo self-condensation (an aldol-type reaction) or other side reactions, which consumes the starting material and reduces the yield of the desired product.

  • Suboptimal Reaction Conditions: The Perkin reaction traditionally requires high temperatures (often exceeding 165°C) and long reaction times, which can lead to the degradation of the product and the formation of byproducts.[1]

  • Substituent Effects: The electron-donating nature of the methoxy group on p-anisaldehyde can decrease the reactivity of the aldehyde's carbonyl group, leading to a slower reaction rate and potentially lower yields compared to unsubstituted benzaldehyde.

  • Catalyst Inactivity: The base catalyst, typically the sodium or potassium salt of the carboxylic acid corresponding to the anhydride (e.g., sodium acetate), must be anhydrous to be effective.[1]

Troubleshooting and Optimization Strategies:

  • Optimize Reaction Temperature and Time: While high temperatures are characteristic of the Perkin reaction, it is crucial to find the optimal balance to promote the desired reaction without causing significant product degradation. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum product formation and avoid prolonged heating.

  • Ensure Anhydrous Conditions: Use anhydrous sodium acetate as the catalyst. If necessary, dry the sodium acetate before use.

  • Consider Alternative Energy Sources: Microwave irradiation has been shown to reduce reaction times significantly in some Perkin-type reactions, which can minimize byproduct formation.

  • Purification: After the reaction, unreacted aldehyde can be removed by distillation after basifying the mixture with sodium bicarbonate. The this compound can then be precipitated by acidification.

Issue 2: Low Yield and Side Product Formation in the Knoevenagel Condensation

Question: I am using the Knoevenagel condensation of p-anisaldehyde and malonic acid to synthesize this compound, but I'm getting a low yield and observing significant side products. How can I optimize this reaction?

Answer: The Knoevenagel condensation is generally a milder and higher-yielding alternative to the Perkin reaction for synthesizing cinnamic acids. However, optimizing conditions is still key to maximizing yield and purity.

Common Causes for Low Yield and Side Products:

  • Decarboxylation of the Product: At elevated temperatures, the desired this compound can undergo decarboxylation to form 4-methoxystyrene. This is a common side reaction in Knoevenagel-Doebner condensations.

  • Suboptimal Catalyst Choice and Concentration: The choice of base catalyst (e.g., pyridine, piperidine, triethylamine) and its concentration are critical. An excess of a strong base can promote side reactions.

  • Inadequate Temperature Control: While the Knoevenagel reaction proceeds at lower temperatures than the Perkin reaction, excessive heat can still lead to byproduct formation.

  • Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Pyridine is a traditional solvent and catalyst, but due to its toxicity, alternatives like toluene with a tertiary amine are often used.[2]

Troubleshooting and Optimization Strategies:

  • Catalyst Selection and Concentration: Piperidine is a commonly used and effective catalyst. Using a catalytic amount (e.g., 0.1 to 0.5 equivalents) is often sufficient. Triethylamine (TEA) in a solvent like toluene can be a good, less toxic alternative to pyridine.[2]

  • Temperature and Reaction Time: Conduct the reaction at a moderate temperature, typically at the reflux temperature of the solvent (e.g., toluene, around 110°C). Monitor the reaction by TLC to avoid unnecessarily long reaction times that can lead to increased byproduct formation. A study on a similar Knoevenagel condensation showed that optimal conditions could be around 120°C for 17 minutes under microwave irradiation to limit decarboxylation.[3]

  • Solvent-Free Conditions: In some cases, solvent-free reactions using triethylamine as both the base and the reaction medium have been shown to give good yields, comparable to reactions in toluene.[2]

  • Purification: After the reaction, the product is typically isolated by acidification of the reaction mixture, followed by filtration and recrystallization from a suitable solvent like ethanol.

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying my synthesized this compound. What are the common impurities and the best purification methods?

Answer: Purification is a critical step to obtain high-purity this compound. The nature of impurities will depend on the synthetic route used.

Common Impurities:

  • Unreacted Starting Materials: p-Anisaldehyde, malonic acid (in Knoevenagel), or acetic anhydride (in Perkin).

  • Side Products: 4-methoxystyrene (from decarboxylation), self-condensation products of p-anisaldehyde.

  • Catalyst Residues: Pyridine, piperidine, or other amine catalysts.

Purification Strategies:

  • Aqueous Work-up: After the reaction, an aqueous work-up is essential.

    • For the Knoevenagel reaction, the mixture is typically cooled and then acidified with a strong acid like HCl to precipitate the crude this compound.

    • For the Perkin reaction, the mixture can be treated with a base (e.g., sodium bicarbonate) to dissolve the cinnamic acid as its salt and allow for the removal of non-acidic impurities (like unreacted aldehyde) by extraction with an organic solvent. The aqueous layer is then acidified to precipitate the product.

  • Recrystallization: This is the most common and effective method for purifying the crude product.

    • Solvent Selection: Ethanol is a commonly reported and effective solvent for the recrystallization of this compound. A mixed solvent system of acetic acid and ethanol has also been reported.

    • Procedure: Dissolve the crude solid in a minimum amount of hot solvent. If the solution is colored, a small amount of activated charcoal can be added to decolorize it (use sparingly to avoid product loss). Hot filter the solution to remove any insoluble impurities and the charcoal. Allow the filtrate to cool slowly to form crystals. If crystallization is too rapid, impurities can be trapped in the crystal lattice.[4] If the solid "oils out" (forms liquid droplets instead of crystals), reheat the solution, add more solvent, and allow it to cool more slowly.[4]

  • Column Chromatography: While not always necessary for this synthesis, if recrystallization fails to yield a pure product, column chromatography using silica gel can be employed. A solvent system of increasing polarity (e.g., hexane/ethyl acetate) would be appropriate.

Frequently Asked Questions (FAQs)

Q1: Which synthetic method, Perkin or Knoevenagel, generally gives a better yield for this compound?

A1: The Knoevenagel condensation is generally considered to be an improvement over the Perkin reaction for the synthesis of cinnamic acid derivatives. It typically proceeds under milder conditions (lower temperatures) and often results in better yields.[5]

Q2: What is the role of pyridine in the Knoevenagel condensation?

A2: In the Knoevenagel condensation, pyridine can act as both a solvent and a weak base catalyst. It facilitates the deprotonation of the active methylene compound (malonic acid) to form the nucleophilic enolate ion that attacks the aldehyde. However, due to its toxicity, alternative bases like piperidine or triethylamine are often preferred.[2][6]

Q3: Can I use a different anhydride in the Perkin reaction?

A3: Yes, but it will result in a different product. The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride that has at least two alpha-hydrogens.[7] If you use an anhydride other than acetic anhydride, you will get an α-substituted cinnamic acid. For the synthesis of this compound specifically, acetic anhydride is required.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: The identity and purity of your product can be confirmed using several analytical techniques:

  • Melting Point: Pure trans-4-Methoxycinnamic acid has a reported melting point in the range of 172-175°C. A broad or depressed melting point indicates the presence of impurities.

  • Spectroscopy:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): This will show characteristic peaks for the aromatic protons, the vinyl protons of the double bond (with a large coupling constant for the trans isomer), and the methoxy group protons.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show the expected number of carbon signals for the molecule.

    • FTIR (Fourier-Transform Infrared Spectroscopy): This will show characteristic absorption bands for the carboxylic acid O-H and C=O stretching, the C=C double bond, and the C-O stretching of the methoxy group and ether linkage.

  • Chromatography:

    • TLC (Thin Layer Chromatography): A single spot on a TLC plate in an appropriate solvent system suggests a high degree of purity.

    • HPLC (High-Performance Liquid Chromatography): This can provide a quantitative measure of purity.

Data Presentation

The following tables summarize quantitative data for the synthesis of this compound and its derivatives under various conditions.

Table 1: Knoevenagel Condensation - Reaction Conditions and Yields

ReactantsCatalyst (equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
p-Anisaldehyde, Malonic AcidPyridine, Piperidine-Reflux498
p-Anisaldehyde, Malonic Acidβ-alaninePyridineReflux1.5-
Vanillin, Malonic Acid (3 equiv)Piperidine (0.25 equiv)Toluene120 (Microwave)0.3367[3]
Benzaldehyde, Malonic AcidTriethylamine (TEA)TolueneReflux-~90[2]
Benzaldehyde, Malonic AcidTriethylamine (TEA)None--~90[2]

Table 2: Perkin Reaction - Reaction Conditions and Yields

ReactantsCatalystTemperature (°C)Time (min)Yield (%)Reference
p-Anisaldehyde, Acetic AnhydrideSodium Acetate5060 (Sonicator)2.09[8]
Benzaldehyde, Acetic AnhydrideSodium Acetate>165--[1]

Experimental Protocols

Protocol 1: Knoevenagel Condensation for this compound Synthesis

This protocol is adapted from literature procedures.

Materials:

  • p-Anisaldehyde (4-methoxybenzaldehyde)

  • Malonic acid

  • Pyridine

  • Piperidine

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (for recrystallization)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine p-anisaldehyde (10 mmol, 1.36 g), malonic acid (12 mmol, 1.24 g), pyridine (6 mL), and piperidine (0.6 mL).

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing a solution of 10 M HCl (80 mL) at 0°C (ice bath).

  • A white precipitate of crude this compound will form. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water (2 x 20 mL) to remove any remaining acid and pyridine hydrochloride.

  • Dry the crude product in a vacuum oven.

  • Recrystallize the crude product from hot ethanol to obtain pure trans-4-Methoxycinnamic Acid.

Protocol 2: Perkin Reaction for this compound Synthesis (with Ultrasonic Assistance)

This protocol is based on a literature procedure with sonication to potentially improve yield and reduce reaction time.[8][9]

Materials:

  • p-Anisaldehyde (4-methoxybenzaldehyde)

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Distilled water

  • Saturated sodium bicarbonate solution

  • Diethyl ether

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In an Erlenmeyer flask, combine p-anisaldehyde (0.05 mol, 6.80 g), acetic anhydride (0.073 mol, 7.45 g), and anhydrous sodium acetate (0.03 mol, 2.46 g).[8]

  • Place the flask in an ultrasonic bath and sonicate the mixture at 50°C for 60 minutes.[8] Monitor the reaction by TLC.

  • After sonication, cool the reaction mixture. Add 25 mL of distilled water.

  • Transfer the mixture to a separatory funnel. Add saturated sodium bicarbonate solution until the aqueous layer is basic (pH ~8). This will convert the this compound to its water-soluble sodium salt.

  • Extract the aqueous layer with diethyl ether to remove any unreacted p-anisaldehyde.

  • Carefully acidify the aqueous layer with concentrated HCl until the pH is acidic (pH ~2). This will precipitate the this compound.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Dry the product and recrystallize from a suitable solvent like ethanol.

Visualizations

experimental_workflow_knoevenagel cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification p_anisaldehyde p-Anisaldehyde reflux Reflux (4h) p_anisaldehyde->reflux malonic_acid Malonic Acid malonic_acid->reflux catalyst Pyridine & Piperidine catalyst->reflux acidification Acidification (HCl) reflux->acidification filtration Filtration acidification->filtration recrystallization Recrystallization (Ethanol) filtration->recrystallization product Pure this compound recrystallization->product

Knoevenagel Condensation Workflow

logical_relationship_perkin_troubleshooting cluster_causes Potential Causes cluster_solutions Optimization Strategies low_yield Low Yield in Perkin Reaction side_reactions Side Reactions low_yield->side_reactions suboptimal_conditions Suboptimal Temp/Time low_yield->suboptimal_conditions catalyst_inactivity Inactive Catalyst low_yield->catalyst_inactivity substituent_effect Substituent Effect low_yield->substituent_effect optimize_conditions Optimize Temp/Time side_reactions->optimize_conditions suboptimal_conditions->optimize_conditions alternative_energy Microwave/Sonication suboptimal_conditions->alternative_energy anhydrous_catalyst Use Anhydrous Catalyst catalyst_inactivity->anhydrous_catalyst improved_yield Improved Yield optimize_conditions->improved_yield anhydrous_catalyst->improved_yield alternative_energy->improved_yield purification Effective Purification purification->improved_yield

Troubleshooting Low Yield in Perkin Reaction

References

Technical Support Center: 4-Methoxycinnamic Acid Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with the crystallization of 4-Methoxycinnamic Acid (p-MCA).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the crystallization of this compound?

A1: Ethanol is a highly recommended solvent for the recrystallization of this compound.[1][2] Methanol is also a suitable option.[3] The compound is also soluble in other organic solvents such as ethyl acetate and dimethyl sulfoxide (DMSO).[3][4][5]

Q2: What is the expected melting point of pure this compound?

A2: The melting point of pure this compound is consistently reported to be around 173.5 °C.[2] A broad or depressed melting point may indicate the presence of impurities.

Q3: My this compound is not dissolving in the hot solvent. What should I do?

A3: If the compound is not dissolving, you may not have added enough solvent. Add small portions of the hot solvent incrementally until the solid completely dissolves. Ensure the solution is heated to the boiling point of the solvent.

Q4: No crystals are forming after cooling the solution. What is the problem?

A4: A lack of crystal formation is often due to the solution not being sufficiently saturated.[6] Try the following troubleshooting steps:

  • Induce Crystallization: Scratch the inside of the flask with a glass rod just below the surface of the solution. This can create nucleation sites for crystal growth.[7]

  • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution to act as a seed.[7]

  • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound. Allow it to cool again.[7]

  • Cooling: Ensure the solution is cooled slowly to room temperature first, and then in an ice bath to maximize crystal formation.[8]

Q5: My crystallization has resulted in a very low yield. What are the possible reasons?

A5: A low yield can be caused by several factors:[7]

  • Using too much solvent: This will keep a significant portion of your compound dissolved in the mother liquor.

  • Premature crystallization: If crystals form too early during a hot filtration step (if performed), product can be lost.

  • Incomplete precipitation: Ensure the solution is adequately cooled to allow for maximum crystal formation.

Q6: The product has "oiled out" instead of forming crystals. How can I fix this?

A6: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if there are significant impurities. To address this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent.

  • Allow the solution to cool more slowly to encourage crystal formation instead of oiling.

Data Presentation

Solubility of this compound

SolventSolubilityTemperature (°C)
Water0.712 mg/mL[9]25
EthanolSoluble[3]Not specified
MethanolSoluble[3][4][5]Not specified
Ethyl AcetateSoluble[3]Not specified
Dimethyl Sulfoxide (DMSO)Soluble[4][5][10]Not specified

Experimental Protocol: Recrystallization of this compound from Ethanol

This protocol outlines the standard procedure for purifying this compound using ethanol as the solvent.

Materials:

  • Crude this compound

  • Absolute Ethanol

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of absolute ethanol.

  • Heating: Gently heat the mixture while stirring until the solvent begins to boil and the solid dissolves completely. If some solid remains, add small increments of hot ethanol until a clear solution is obtained.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin during this period.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize the yield of crystals.

  • Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

  • Analysis: Determine the melting point of the purified crystals to assess their purity.

Mandatory Visualization

TroubleshootingWorkflow start Start Crystallization dissolve Dissolve p-MCA in minimal hot solvent start->dissolve cool Cool solution slowly to room temperature dissolve->cool crystals_form Do crystals form? cool->crystals_form oiling_out Product 'Oils Out' cool->oiling_out Oiling collect_crystals Collect crystals via vacuum filtration crystals_form->collect_crystals Yes no_crystals No Crystals Form crystals_form->no_crystals No end Pure Crystals collect_crystals->end poor_yield Low Yield collect_crystals->poor_yield Check Yield induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal no_crystals->induce_crystallization reduce_solvent Reduce solvent volume by gentle heating no_crystals->reduce_solvent induce_crystallization->cool reduce_solvent->cool reheat_add_solvent Reheat to dissolve oil, add more solvent oiling_out->reheat_add_solvent cool_slower Cool even slower reheat_add_solvent->cool_slower cool_slower->cool check_mother_liquor Concentrate mother liquor to check for more crystals poor_yield->check_mother_liquor

Caption: Troubleshooting workflow for this compound crystallization.

References

Technical Support Center: 4-Methoxycinnamic Acid (4-MCA) Degradation in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists investigating the degradation pathways of 4-Methoxycinnamic Acid (4-MCA) in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound (4-MCA) in microbial assays?

A1: Based on studies of similar phenylpropanoid compounds, two primary degradation pathways are anticipated for 4-MCA in microbial systems:

  • Side-Chain Degradation via Beta-Oxidation: This pathway involves the shortening of the three-carbon side chain of 4-MCA by a series of enzymatic reactions analogous to fatty acid beta-oxidation. This process typically yields acetyl-CoA and a benzoyl-CoA derivative.

  • O-Demethylation: This pathway involves the removal of the methyl group from the methoxy substituent on the aromatic ring, a reaction often catalyzed by cytochrome P450 monooxygenases. This would convert 4-MCA to p-coumaric acid, which can then enter other metabolic pathways.

Q2: What are the key enzymes expected to be involved in 4-MCA degradation?

A2: Several classes of enzymes are likely involved in the degradation of 4-MCA:

  • Acyl-CoA Synthetase: Activates the carboxylic acid group of 4-MCA by attaching Coenzyme A.

  • Enoyl-CoA Hydratase: Adds a water molecule across the double bond of the side chain.

  • Dehydrogenases: Catalyze oxidation-reduction reactions in the side chain.

  • Thiolase: Cleaves the side chain to release acetyl-CoA.

  • Cytochrome P450 Monooxygenases: Catalyze the O-demethylation of the methoxy group.

Q3: What are the likely intermediate and final products of 4-MCA degradation?

A3: The intermediates and final products will depend on the specific degradation pathway.

  • Side-Chain Degradation: Intermediates include 4-methoxycinnamoyl-CoA, 3-hydroxy-3-(4-methoxyphenyl)propanoyl-CoA, and 3-(4-methoxyphenyl)-3-oxopropanoyl-CoA. The final products of the side-chain degradation are typically 4-methoxybenzoic acid and acetyl-CoA.

  • O-Demethylation: The primary intermediate is p-coumaric acid. This can be further metabolized to p-hydroxybenzoic acid and protocatechuic acid, which can then undergo ring cleavage.

Q4: Which analytical techniques are most suitable for studying 4-MCA degradation?

A4: The most common and effective techniques are:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying 4-MCA and its polar metabolites from culture media or cell extracts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile metabolites and derivatized non-volatile compounds, providing structural information for metabolite identification.

Troubleshooting Guides

This section addresses common issues encountered during the experimental investigation of 4-MCA degradation.

Experimental & Analytical Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
No degradation of 4-MCA observed Microbial strain is incapable of metabolizing 4-MCA.- Screen different microbial strains known for degrading aromatic compounds. - Use a microbial consortium from a relevant environment (e.g., soil contaminated with lignin).
Inappropriate culture conditions (pH, temperature, aeration).- Optimize culture conditions for the specific microbial strain. - Ensure adequate aeration for aerobic degradation pathways.
4-MCA concentration is toxic to the microorganisms.- Perform a dose-response experiment to determine the optimal, non-toxic concentration of 4-MCA.
Inconsistent degradation rates Instability of the microbial culture.- Ensure consistent inoculum size and growth phase for each experiment.
Fluctuation in experimental conditions.- Maintain strict control over temperature, pH, and shaking speed.
Difficulty in identifying metabolites Low concentration of intermediates.- Optimize sampling time to capture peak concentrations of transient metabolites. - Concentrate the sample extract before analysis.
Co-elution of metabolites with media components.- Optimize the HPLC or GC separation method (e.g., change the gradient, temperature program, or column). - Use a more selective detector, such as a mass spectrometer.
HPLC & GC-MS Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor peak shape (tailing, fronting) in HPLC Inappropriate mobile phase pH.- Adjust the mobile phase pH to ensure 4-MCA and its acidic metabolites are in a consistent ionization state.
Column contamination.- Flush the column with a strong solvent. - Use a guard column to protect the analytical column.
Baseline noise or drift in HPLC Contaminated mobile phase or detector cell.- Use high-purity solvents and degas the mobile phase. - Flush the detector cell.
Low sensitivity in GC-MS Inefficient derivatization.- Optimize the derivatization reaction (reagent concentration, temperature, and time).
Thermal degradation of the analyte in the injector.- Optimize the injector temperature.
Irreproducible retention times Fluctuations in temperature or mobile phase composition.- Use a column oven for temperature control. - Prepare fresh mobile phase daily.

Experimental Protocols

Protocol: Microbial Degradation of 4-MCA

This protocol provides a general framework for assessing the degradation of 4-MCA by a bacterial strain.

  • Preparation of Media and Inoculum:

    • Prepare a minimal salts medium (MSM) with 4-MCA as the sole carbon source. A typical concentration to start with is 100 mg/L.

    • Grow the bacterial strain in a rich medium (e.g., Luria-Bertani broth) to the late exponential phase.

    • Harvest the cells by centrifugation, wash twice with sterile MSM without a carbon source, and resuspend in MSM to a specific optical density (e.g., OD600 of 1.0).

  • Degradation Assay:

    • Inoculate the MSM containing 4-MCA with the prepared bacterial suspension.

    • Include a sterile control (MSM with 4-MCA, no bacteria) and a cell control (MSM with bacteria, no 4-MCA).

    • Incubate the cultures under appropriate conditions (e.g., 30°C, 150 rpm).

  • Sampling and Analysis:

    • Collect samples at regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).

    • Centrifuge the samples to pellet the cells.

    • Analyze the supernatant for the disappearance of 4-MCA and the appearance of metabolites using HPLC.

    • For metabolite identification, extract a larger volume of the supernatant with an organic solvent (e.g., ethyl acetate), evaporate the solvent, and derivatize the residue for GC-MS analysis.

Quantitative Data Summary

As no direct experimental quantitative data for 4-MCA degradation was found in the literature, the following table presents a hypothetical time-course experiment to illustrate data presentation.

Time (hours)4-MCA Concentration (mg/L)p-Hydroxybenzoic Acid Concentration (mg/L)
0100.00.0
685.25.1
1262.515.8
2425.135.4
485.348.9
72< 1.052.3

Visualizations

Proposed Degradation Pathways of this compound

G cluster_0 Side-Chain Degradation (Beta-Oxidation) cluster_1 O-Demethylation Pathway 4-MCA 4-MCA 4-MC-CoA 4-Methoxycinnamoyl-CoA 4-MCA->4-MC-CoA Acyl-CoA Synthetase Hydrated_Intermediate 3-Hydroxy-3-(4-methoxyphenyl) propanoyl-CoA 4-MC-CoA->Hydrated_Intermediate Enoyl-CoA Hydratase Keto_Intermediate 3-(4-Methoxyphenyl)-3-oxopropanoyl-CoA Hydrated_Intermediate->Keto_Intermediate Dehydrogenase 4-MBA 4-Methoxybenzoic Acid Keto_Intermediate->4-MBA Thiolase Acetyl_CoA Acetyl-CoA Keto_Intermediate->Acetyl_CoA Thiolase 4-MCA2 4-MCA pCA p-Coumaric Acid 4-MCA2->pCA Cytochrome P450 pHBA p-Hydroxybenzoic Acid pCA->pHBA Side-chain cleavage PCA Protocatechuic Acid pHBA->PCA Hydroxylase Ring_Cleavage Ring Cleavage Products PCA->Ring_Cleavage

Caption: Putative microbial degradation pathways of this compound.

Experimental Workflow for 4-MCA Degradation Analysis

G Start Start: Microbial Culture + 4-MCA Incubation Incubation (Controlled Conditions) Start->Incubation Sampling Time-course Sampling Incubation->Sampling Centrifugation Separate Cells and Supernatant Sampling->Centrifugation HPLC_Analysis HPLC Analysis (Quantification) Centrifugation->HPLC_Analysis Extraction Solvent Extraction of Supernatant Centrifugation->Extraction Data_Analysis Data Analysis and Pathway Elucidation HPLC_Analysis->Data_Analysis Derivatization Derivatization Extraction->Derivatization GCMS_Analysis GC-MS Analysis (Identification) Derivatization->GCMS_Analysis GCMS_Analysis->Data_Analysis

Caption: General workflow for analyzing 4-MCA degradation products.

Overcoming challenges in the purification of 4-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Methoxycinnamic Acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Knoevenagel condensation?

A1: The most common impurities are typically unreacted starting materials, namely 4-methoxybenzaldehyde and malonic acid. Side products from the Knoevenagel condensation can also be present, which may include Michael adducts or self-condensation products of the aldehyde.

Q2: What is the recommended method for routine purification of this compound?

A2: Recrystallization is the most common and straightforward method for purifying this compound.[1] Ethanol and methanol are frequently used as effective solvents for this purpose. For higher purity requirements or complex impurity profiles, column chromatography or preparative HPLC may be necessary.

Q3: My purified this compound is off-white or yellowish. What causes this discoloration and how can I remove it?

A3: A yellowish tint in the purified product often indicates the presence of colored impurities, which can arise from side reactions during synthesis. These can often be removed by treating the hot recrystallization solution with a small amount of activated charcoal before the filtration step. It is crucial to use the minimum amount of charcoal necessary, as excessive use can lead to a decrease in the final yield due to the adsorption of the desired product.

Q4: I am experiencing a very low yield after recrystallization. What are the likely causes?

A4: Low yield during recrystallization can stem from several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.

  • Premature crystallization: If the product crystallizes during hot filtration, it will be lost.

  • Incomplete precipitation: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.

  • Excessive washing: Washing the collected crystals with too much cold solvent can dissolve some of the product.

Q5: What analytical techniques are suitable for assessing the purity of this compound?

A5: The purity of this compound can be effectively assessed using several techniques:

  • Melting Point: A sharp melting point close to the literature value (around 170-173 °C) is a good indicator of high purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for detecting and quantifying impurities.

  • Gas Chromatography (GC): GC can also be used to determine purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are excellent for confirming the structure and identifying impurities.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated but nucleation has not occurred.- Evaporate some of the solvent to increase the concentration and allow to cool again.- Scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.- Add a seed crystal of pure this compound.
The product "oils out" instead of forming crystals. - The boiling point of the solvent is higher than the melting point of the impure product.- The rate of cooling is too rapid.- High concentration of impurities.- Re-heat the solution to dissolve the oil and add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.- Allow the solution to cool more slowly by insulating the flask.- Consider a preliminary purification step like column chromatography to remove a larger portion of the impurities.
The recrystallized product is still impure. - The chosen solvent is not optimal for separating the specific impurities.- The cooling process was too fast, trapping impurities within the crystal lattice.- Select a different recrystallization solvent or a solvent system (e.g., ethanol/water).- Ensure slow cooling to allow for the formation of well-defined crystals.- A second recrystallization may be necessary.
Low recovery of the purified product. - Using an excessive amount of solvent.- Significant loss of product during hot filtration due to premature crystallization.- Use the minimum amount of hot solvent required to dissolve the crude product.- Pre-heat the funnel and filter paper before hot filtration to prevent the solution from cooling and crystallizing prematurely.
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of this compound from impurities. - The chosen eluent system has incorrect polarity.- The column was not packed properly, leading to channeling.- Optimize the eluent system by performing preliminary TLC analysis. A good starting point is a mixture of hexane and ethyl acetate, gradually increasing the polarity.- Ensure the column is packed uniformly without any air bubbles.
The product is eluting too quickly (high Rf). - The eluent is too polar.- Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
The product is not eluting from the column (low Rf). - The eluent is not polar enough.- Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate).

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot 95% ethanol. Heat the mixture on a hot plate and stir until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the crude product) and swirl the flask.

  • Hot Filtration: Bring the solution back to a boil. If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold 95% ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a drying oven at a temperature below the melting point.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase: Silica gel (60-120 mesh) is a suitable stationary phase.

  • Eluent Selection: A solvent system of hexane and ethyl acetate is commonly used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.3 for this compound.

  • Column Packing: Prepare a slurry of the silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully apply it to the top of the column.

  • Elution: Begin elution with the solvent system determined by TLC. Collect fractions and monitor the elution of the product by TLC.

  • Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Comparison of Recrystallization Solvents for this compound

SolventPurity before Recrystallization (%)Purity after Recrystallization (%)Yield (%)
Ethanol (95%)90>98~70-80
Methanol90>98~65-75
Ethanol/Water (e.g., 1:1)90>97~75-85

Note: These are representative values and actual results may vary depending on the initial purity of the crude product and the precise experimental conditions.

Table 2: Representative HPLC Parameters for Purity Analysis of this compound

ParameterValue
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile : Water with 0.1% Formic Acid (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection Wavelength 286 nm
Injection Volume 10 µL
Approximate Retention Time 4-8 minutes (highly dependent on exact conditions)

Visualizations

Synthesis_Pathway 4-methoxybenzaldehyde 4-methoxybenzaldehyde Reaction_Mixture Reaction_Mixture 4-methoxybenzaldehyde->Reaction_Mixture Malonic_Acid Malonic_Acid Malonic_Acid->Reaction_Mixture Base_Catalyst Base_Catalyst Base_Catalyst->Reaction_Mixture Crude_Product Crude_Product Purified_4_MCA Purified_4_MCA Crude_Product->Purified_4_MCA Purification Reaction_Mixture->Crude_Product Knoevenagel Condensation

Caption: Synthesis pathway of this compound.

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Method Selection cluster_2 Final Product Crude_Product Crude_Product Purity_Analysis Purity Analysis (TLC, HPLC) Crude_Product->Purity_Analysis Recrystallization Recrystallization Purity_Analysis->Recrystallization High Crude Purity Column_Chromatography Column Chromatography Purity_Analysis->Column_Chromatography Moderate/Low Purity Pure_4_MCA Pure_4_MCA Recrystallization->Pure_4_MCA Preparative_HPLC Preparative HPLC Column_Chromatography->Preparative_HPLC High Purity Needed Column_Chromatography->Pure_4_MCA Preparative_HPLC->Pure_4_MCA

Caption: General purification workflow for this compound.

Troubleshooting_Tree Start Purification Problem Impure_Product Impure Product? Start->Impure_Product Low_Yield Low Yield? Impure_Product->Low_Yield No Optimize_Recrystallization Optimize Recrystallization: - Change solvent - Slower cooling - Second recrystallization Impure_Product->Optimize_Recrystallization Yes Colored_Product Colored Product? Low_Yield->Colored_Product No Check_Solvent_Volume Check for: - Excess solvent - Premature crystallization - Incomplete cooling Low_Yield->Check_Solvent_Volume Yes Use_Charcoal Use Activated Charcoal in Recrystallization Colored_Product->Use_Charcoal Yes Column_Chromatography Perform Column Chromatography Optimize_Recrystallization->Column_Chromatography Still Impure

Caption: Troubleshooting decision tree for 4-MCA purification.

References

Technical Support Center: 4-Methoxycinnamic Acid and the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing 4-Methoxycinnamic Acid (4-MCA) in cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of 4-MCA with the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay.

Frequently Asked Questions (FAQs)

Q1: What is this compound (4-MCA)?

This compound is a naturally occurring phenolic compound and a derivative of cinnamic acid. It is recognized for its antioxidant properties.

Q2: What is the principle of the MTT assay?

The MTT assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced, measured by absorbance, is proportional to the number of viable cells.[1][2]

Q3: Can this compound (4-MCA) interfere with the MTT assay?

While direct studies on 4-MCA's interference are limited, its known antioxidant properties strongly suggest a high potential for interference. Antioxidant compounds can directly reduce MTT to formazan in a cell-free environment, leading to an overestimation of cell viability. This can result in misleading data, masking the true cytotoxic or cytostatic effects of the compound.

Q4: How can I determine if 4-MCA is interfering with my MTT assay?

To check for interference, it is crucial to include a "cell-free" control in your experiment. This involves incubating 4-MCA with the MTT reagent in culture medium without any cells. If a purple color develops, it indicates direct reduction of MTT by 4-MCA and confirms interference.

Q5: What should I do if I observe interference?

If interference is confirmed, you have two primary options:

  • Correct for the interference: You can subtract the absorbance values of the cell-free control (media + 4-MCA + MTT) from the absorbance values of your experimental wells (cells + 4-MCA + MTT). However, this method may not be completely accurate as the interaction between the compound and the cells could alter its reducing potential.

  • Use an alternative cell viability assay: Several alternative assays are less susceptible to interference from reducing compounds.

Q6: What are some suitable alternative assays to MTT when working with 4-MCA?

Several alternative assays are available that are not based on the reduction of tetrazolium salts and are therefore less likely to be affected by antioxidant compounds. These include:

  • Trypan Blue Exclusion Assay: This method distinguishes viable from non-viable cells based on membrane integrity.

  • ATP Assay: This assay measures the level of ATP in metabolically active cells, providing a marker for cell viability.[3]

  • Protease Viability Marker Assay: This assay measures the activity of proteases in viable cells.[3]

  • Resazurin (AlamarBlue) Reduction Assay: While also a reduction-based assay, it may have different sensitivities to certain compounds compared to MTT. It is still advisable to perform a cell-free control.[3]

Troubleshooting Guide

This guide provides a step-by-step approach to identifying and resolving potential issues when using 4-MCA in an MTT assay.

Problem 1: Unexpectedly high cell viability or lack of dose-response with 4-MCA treatment.
  • Possible Cause: Direct reduction of MTT by 4-MCA, leading to a false-positive signal.

  • Troubleshooting Steps:

    • Perform a Cell-Free Control:

      • Prepare wells containing only cell culture medium and the same concentrations of 4-MCA used in your experiment.

      • Add the MTT reagent to these wells and incubate for the same duration as your experimental plates.

      • Add the solubilization solution and measure the absorbance.

    • Analyze the Results:

      • If the cell-free control wells show a significant increase in absorbance with increasing concentrations of 4-MCA, interference is occurring.

    • Correct for Interference or Choose an Alternative Assay:

      • Correction: Subtract the average absorbance of the cell-free control from the corresponding experimental wells. Be aware of the potential for inaccuracies with this method.

      • Alternative Assay: Select an assay from the recommended list (e.g., Trypan Blue, ATP assay) that is not based on tetrazolium reduction.

Problem 2: High background absorbance in control wells (no cells, no 4-MCA).
  • Possible Cause: Contamination of the culture medium or MTT reagent with reducing agents.

  • Troubleshooting Steps:

    • Check Reagents: Ensure that the MTT solution is fresh and has been stored correctly, protected from light.

    • Use Phenol Red-Free Medium: Phenol red in some culture media can act as a reducing agent. Consider using a phenol red-free medium for the MTT incubation step.

    • Maintain Aseptic Technique: Bacterial or fungal contamination can also lead to MTT reduction. Ensure sterile handling of all reagents and cell cultures.

Experimental Protocols

Protocol 1: Cell-Free MTT Reduction Assay to Test for Interference

This protocol is designed to determine if this compound directly reduces the MTT reagent.

Materials:

  • 96-well plate

  • Cell culture medium (the same used in your experiments)

  • This compound (4-MCA) stock solution

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Prepare a serial dilution of 4-MCA in cell culture medium in a 96-well plate. Include a medium-only control. The final volume in each well should be 100 µL.

  • Add 10 µL of MTT reagent to each well.

  • Incubate the plate at 37°C for 2-4 hours, protected from light.

  • Add 100 µL of solubilization solution to each well.

  • Mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

Data Interpretation:

A dose-dependent increase in absorbance in the absence of cells indicates direct reduction of MTT by 4-MCA.

Protocol 2: Standard MTT Assay for Cell Viability

This is a general protocol for the MTT assay. Remember to include the appropriate controls as described in the troubleshooting guide when testing 4-MCA.

Materials:

  • Cells seeded in a 96-well plate

  • This compound (4-MCA) at various concentrations

  • Cell culture medium

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of 4-MCA and appropriate vehicle controls. Incubate for the desired exposure time.

  • After the treatment period, remove the medium containing the test compound.

  • Add 100 µL of fresh, serum-free medium and 10 µL of MTT reagent to each well.

  • Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible under a microscope.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

Data Presentation

Table 1: Hypothetical Data from a Cell-Free MTT Assay with 4-MCA

4-MCA Concentration (µM)Average Absorbance (570 nm)
0 (Medium Control)0.05
100.12
500.35
1000.68
2001.15

This table illustrates the type of data you would collect to demonstrate direct MTT reduction by 4-MCA in the absence of cells.

Visualizations

Diagram 1: Standard MTT Assay Workflow

MTT_Workflow cluster_plate 96-Well Plate A Seed Cells B Treat with 4-MCA A->B C Add MTT Reagent B->C D Incubate C->D E Add Solubilization Solution D->E F Read Absorbance (570 nm) E->F

Caption: Standard workflow of the MTT cell viability assay.

Diagram 2: Potential Interference of 4-MCA in the MTT Assay

Interference_Pathway cluster_cellular Cellular Reduction (Viable Cells) cluster_chemical Chemical Reduction (Interference) cluster_measurement Absorbance Measurement Mitochondrial_Dehydrogenases Mitochondrial Dehydrogenases Formazan_purple Formazan (Purple) Mitochondrial_Dehydrogenases->Formazan_purple Reduces MTT_yellow MTT (Yellow) MTT_yellow->Mitochondrial_Dehydrogenases Substrate Total_Formazan Total Formazan (Cellular + Chemical) Formazan_purple->Total_Formazan MCA 4-MCA (Antioxidant) Formazan_purple2 Formazan (Purple) MCA->Formazan_purple2 Directly Reduces MTT_yellow2 MTT (Yellow) MTT_yellow2->MCA Formazan_purple2->Total_Formazan Overestimated_Viability Overestimated 'Viability' Total_Formazan->Overestimated_Viability

Caption: Mechanism of 4-MCA interference in the MTT assay.

Diagram 3: Troubleshooting Workflow for Suspected Interference

Troubleshooting_Workflow Start Unexpected High Viability with 4-MCA in MTT Assay Check_Interference Perform Cell-Free Control Assay Start->Check_Interference Interference_Observed Interference Observed? (Absorbance increases with 4-MCA) Check_Interference->Interference_Observed No_Interference No Significant Interference Interference_Observed->No_Interference No Correct_Data Option 1: Correct Data (Subtract cell-free absorbance) Interference_Observed->Correct_Data Yes Alternative_Assay Option 2: Use Alternative Assay (e.g., Trypan Blue, ATP Assay) Interference_Observed->Alternative_Assay Yes Proceed_Carefully Proceed with MTT Assay (Continue to use controls) No_Interference->Proceed_Carefully End Accurate Viability Data Proceed_Carefully->End Correct_Data->End Alternative_Assay->End

References

How to prevent precipitation of 4-Methoxycinnamic Acid in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Methoxycinnamic Acid (4-MCA). This resource is intended for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of 4-MCA in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the cell culture media?

A1: Precipitation of this compound in cell culture media is a common issue primarily due to its physicochemical properties.[1] Key factors include:

  • Low Aqueous Solubility: 4-MCA has limited solubility in water, which is the main component of cell culture media.[2]

  • High Concentration: Exceeding the solubility limit of 4-MCA in the media will lead to precipitation.[1]

  • Solvent Shock: 4-MCA is often dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution. When this concentrated stock is added to the aqueous cell culture media, the rapid change in solvent polarity can cause the compound to "crash out" or precipitate.[3]

  • Media Composition: Components in the cell culture media, such as salts and proteins, can interact with 4-MCA and reduce its solubility.[1]

  • pH and Temperature: The pH and temperature of the media can significantly affect the solubility of 4-MCA.[1] As an acidic compound, its solubility is pH-dependent. Also, temperature fluctuations, such as moving media from cold storage to a 37°C incubator, can cause precipitation.[3]

Q2: How can I visually identify 4-MCA precipitation?

A2: You can identify precipitation in your cell culture in several ways:

  • Cloudiness or Turbidity: The media may appear hazy or cloudy, which indicates the presence of fine, suspended particles.[3]

  • Visible Particles: You might see distinct particles, crystals, or a thin film on the surface of the culture vessel.[3]

  • Microscopic Examination: Under a microscope, you may observe crystalline structures that are distinct from your cells.

It is important to differentiate precipitation from microbial contamination, which may also cause turbidity but is often accompanied by a rapid change in the media's color (due to a pH shift) and the presence of motile microorganisms.[3]

Q3: What is the recommended solvent for dissolving 4-MCA?

A3: The most commonly recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[2][4][5] It is also soluble in methanol and ethanol.[4][6] For cell culture applications, it is crucial to use a high-purity, anhydrous grade of DMSO to prepare a concentrated stock solution.[7]

Q4: What is the maximum recommended final concentration of DMSO in my cell culture?

A4: To minimize solvent-induced toxicity to your cells, the final concentration of DMSO in the cell culture media should be kept as low as possible, ideally at or below 0.1%.[1] Most cell lines can tolerate up to 0.5% DMSO, but this should be determined empirically for your specific cell type and experimental conditions.

Troubleshooting Guide

If you are experiencing precipitation of 4-MCA in your cell culture experiments, follow this troubleshooting guide to identify and resolve the issue.

Symptom Potential Cause Recommended Solution
Precipitation immediately upon adding 4-MCA stock to media Solvent shock due to rapid dilution of the DMSO stock in the aqueous media.[3]Add the 4-MCA stock solution dropwise to the pre-warmed (37°C) media while gently vortexing or swirling.[3] This allows for a more gradual mixing and can prevent localized high concentrations that lead to precipitation.
The final concentration of 4-MCA exceeds its solubility limit in the media.Lower the final concentration of 4-MCA in your experiment. Determine the kinetic solubility of 4-MCA in your specific cell culture media to establish a working concentration range.
Precipitation observed after incubation (e.g., 24-48 hours) The compound is unstable at 37°C over the course of the experiment.Check the stability of your 4-MCA solution at 37°C for the duration of your experiment. Consider refreshing the media with a freshly prepared 4-MCA solution at intermediate time points for long-term experiments.
The pH of the media has shifted due to cellular metabolism, affecting 4-MCA solubility.[3]Use a cell culture medium buffered with HEPES to maintain a more stable pH. Ensure proper CO2 levels in the incubator.[3]
Precipitation is observed after freeze-thawing the stock solution The compound is precipitating out of the DMSO stock at low temperatures.Store the 4-MCA stock solution in small, single-use aliquots to avoid repeated freeze-thaw cycles.[7] Before use, ensure the aliquot is completely thawed and the compound is fully redissolved by warming it to room temperature and vortexing.
Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C10H10O3[4]
Molecular Weight 178.18 g/mol [8]
Appearance White to off-white crystalline solid[2]
Melting Point 173-175 °C[8]
Solubility Soluble in DMSO and methanol. Limited solubility in water.[2][4]
pKa 4.539 (at 25°C)[4]

Experimental Protocols

Protocol for Preparation of a 4-MCA Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 178.18 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Warming block or water bath (optional)

Procedure:

  • Calculate the required mass of 4-MCA: To prepare 1 mL of a 100 mM stock solution, you will need:

    • Mass = 0.1 mol/L * 0.001 L * 178.18 g/mol = 0.01782 g = 17.82 mg

  • Weighing: Accurately weigh 17.82 mg of 4-MCA and transfer it to a sterile microcentrifuge tube.

  • Dissolving: Add 1 mL of anhydrous DMSO to the microcentrifuge tube.

  • Vortexing: Vortex the solution vigorously until the 4-MCA is completely dissolved. If necessary, gently warm the solution to 37°C to aid in dissolution.[9]

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9] The stock solution is stable for at least one year when stored at -20°C.[9]

Protocol for Preparing Working Solutions and Dosing Cells

This protocol describes the preparation of a working solution of 4-MCA in cell culture media and the subsequent dosing of cells.

Materials:

  • 100 mM 4-MCA stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile tubes for dilution

  • Cell culture plates with seeded cells

Procedure:

  • Thaw the stock solution: Thaw an aliquot of the 100 mM 4-MCA stock solution at room temperature. Ensure the compound is fully dissolved by vortexing.

  • Prepare an intermediate dilution (optional but recommended): To minimize pipetting errors and reduce the risk of precipitation, prepare an intermediate dilution of the stock solution in cell culture media. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 100 mM stock to 990 µL of pre-warmed media. Mix well by gentle inversion.

  • Prepare the final working solution: Prepare the final concentration of 4-MCA by further diluting the intermediate solution into the pre-warmed cell culture medium. For example, to achieve a final concentration of 100 µM, add 100 µL of the 1 mM intermediate solution to 900 µL of media.

  • Dosing the cells: Remove the existing media from your cell culture plates and replace it with the media containing the final concentration of 4-MCA.

  • Vehicle Control: Remember to include a vehicle control in your experiment by adding the same final concentration of DMSO to the media without the 4-MCA.

Visual Guides

Troubleshooting_Workflow start Precipitation Observed q1 When was precipitation observed? start->q1 a1_1 Immediately upon adding stock to media q1->a1_1 Immediately a1_2 After incubation q1->a1_2 After Time a1_3 After freeze-thaw of stock q1->a1_3 From Stock s1 Solution: Add stock dropwise to pre-warmed, swirling media. Consider lowering the final concentration. a1_1->s1 s2 Solution: Check compound stability at 37°C. Use buffered media (HEPES). a1_2->s2 s3 Solution: Aliquot stock solution to avoid freeze-thaw cycles. Ensure complete re-dissolving before use. a1_3->s3

Caption: Troubleshooting workflow for 4-MCA precipitation.

Stock_Preparation_Workflow start Start weigh Weigh 4-MCA start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Mix (Warm if needed) dissolve->vortex filter Filter Sterilize (0.22 µm) vortex->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing a 4-MCA stock solution.

References

Side reactions to avoid during Knoevenagel condensation of 4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Knoevenagel condensation of 4-methoxybenzaldehyde in their work.

Troubleshooting Guide

This guide addresses common issues encountered during the Knoevenagel condensation of 4-methoxybenzaldehyde, focusing on minimizing side reactions and optimizing product yield.

Issue 1: Formation of a Michael Adduct Side Product

The primary side reaction of concern is the Michael addition of the active methylene compound to the initially formed α,β-unsaturated product. This is particularly prevalent when using highly reactive methylene compounds like malononitrile.

dot

Michael_Addition cluster_knoevenagel Knoevenagel Condensation cluster_michael Michael Addition (Side Reaction) 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde Knoevenagel_Product α,β-Unsaturated Product 4-Methoxybenzaldehyde->Knoevenagel_Product + Active Methylene (Base Catalyst) Active_Methylene Active Methylene (e.g., Malononitrile) Active_Methylene->Knoevenagel_Product Michael_Acceptor Knoevenagel Product (Electrophile) Knoevenagel_Product->Michael_Acceptor Michael_Donor Active Methylene (Nucleophile) Michael_Adduct Michael Adduct (Side Product) Michael_Donor->Michael_Adduct Michael_Acceptor->Michael_Adduct + Active Methylene

Caption: Undesired Michael addition of a second active methylene molecule.

Solutions:

StrategyActionRationale
Control Stoichiometry Use a slight excess (1.1-1.2 equivalents) of 4-methoxybenzaldehyde.This reduces the concentration of the active methylene compound available to act as a Michael donor.[1]
Slow Addition Add the active methylene compound slowly to the reaction mixture.This keeps the instantaneous concentration of the nucleophile low, disfavoring the bimolecular Michael addition.[1]
Lower Reaction Temperature Conduct the reaction at a lower temperature (e.g., room temperature or below).This can decrease the rate of the Michael addition more significantly than the desired Knoevenagel condensation.[1]
Catalyst Choice Employ a weaker base (e.g., piperidine, pyridine, ammonium acetate) or a Lewis acid catalyst.Stronger bases can lead to higher concentrations of the enolate, promoting Michael addition.[1]

Issue 2: Potential for Cannizzaro Reaction

Since 4-methoxybenzaldehyde lacks α-hydrogens, it is susceptible to the Cannizzaro reaction under strongly basic conditions, leading to the disproportionation into 4-methoxybenzyl alcohol and 4-methoxybenzoic acid.

dot

Cannizzaro_Reaction Aldehyde1 4-Methoxybenzaldehyde Alcohol 4-Methoxybenzyl Alcohol Aldehyde1->Alcohol Reduction Aldehyde2 4-Methoxybenzaldehyde Carboxylic_Acid 4-Methoxybenzoic Acid Aldehyde2->Carboxylic_Acid Oxidation Base Strong Base (e.g., NaOH, KOH) Base->Aldehyde1 Base->Aldehyde2

Caption: The Cannizzaro reaction as a potential side pathway.

Solutions:

StrategyActionRationale
Avoid Strong Bases Use weak bases such as piperidine, pyridine, or ammonium salts as catalysts.The Cannizzaro reaction is favored by strong bases. Weaker bases are sufficient to catalyze the Knoevenagel condensation without promoting significant disproportionation.[1]
Control Base Concentration Use only a catalytic amount of the weak base.An excess of even a weak base can increase the likelihood of side reactions.[1]

Issue 3: Low or No Product Yield

Several factors can contribute to a low yield of the desired Knoevenagel product.

dot

Troubleshooting_Yield Start Low or No Yield Check_Catalyst Is the catalyst active and appropriate? Start->Check_Catalyst Check_Conditions Are the reaction conditions optimal? Start->Check_Conditions Check_Reagents Are the reagents pure? Start->Check_Reagents Solution_Catalyst Use a weak base (piperidine, pyridine). Verify catalyst activity. Check_Catalyst->Solution_Catalyst No Solution_Conditions Optimize temperature and reaction time. Consider removing water azeotropically. Check_Conditions->Solution_Conditions No Solution_Reagents Purify starting materials if necessary. Ensure proper storage. Check_Reagents->Solution_Reagents No

Caption: A decision tree for troubleshooting low product yield.

Solutions:

Potential CauseTroubleshooting Steps
Inactive or Inappropriate Catalyst - Use a weak base like piperidine or pyridine.[1] - If using a solid-supported catalyst, ensure it is not deactivated.
Suboptimal Reaction Conditions - The electron-donating methoxy group can slow the reaction; gentle heating may be required. - Monitor the reaction by TLC to determine the optimal reaction time. - For reactions that produce water, azeotropic removal using a Dean-Stark apparatus can drive the equilibrium towards the product.
Poor Reagent Quality - Use high-purity 4-methoxybenzaldehyde and active methylene compound. Purify if necessary. - Ensure reagents have been stored under appropriate conditions to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: Why is the Michael addition a more significant side reaction with malononitrile compared to diethyl malonate?

A: Malononitrile is more acidic than diethyl malonate, and its corresponding carbanion is a more potent nucleophile. This increased reactivity makes it more likely to add to the electrophilic double bond of the Knoevenagel product.

Q2: Does the electron-donating methoxy group on the benzaldehyde ring affect the reaction?

A: Yes, the electron-donating methoxy group deactivates the carbonyl group, making it less electrophilic. This can slow down the rate of the Knoevenagel condensation compared to benzaldehyde or benzaldehydes with electron-withdrawing groups. Consequently, longer reaction times or gentle heating might be necessary to achieve a good yield.

Q3: Can I use a strong base like sodium hydroxide to speed up the reaction?

A: It is not recommended. Using a strong base like sodium hydroxide will likely promote the Cannizzaro reaction as a significant side pathway, leading to a mixture of 4-methoxybenzyl alcohol and 4-methoxybenzoic acid and reducing the yield of the desired Knoevenagel product.[1]

Q4: What is a typical work-up procedure for this reaction?

A: After the reaction is complete (as monitored by TLC), the mixture is typically cooled to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Experimental Protocols

Protocol 1: Knoevenagel Condensation of 4-Methoxybenzaldehyde with Malononitrile

  • Reactants:

    • 4-Methoxybenzaldehyde (1.0 eq)

    • Malononitrile (1.0 eq)

    • Piperidine (0.1 eq)

    • Ethanol (solvent)

  • Procedure:

    • Dissolve 4-methoxybenzaldehyde and malononitrile in ethanol in a round-bottom flask.

    • Add a catalytic amount of piperidine to the mixture.

    • Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture in an ice bath to induce crystallization.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • Recrystallize the crude product from ethanol to obtain pure 2-(4-methoxybenzylidene)malononitrile.

Protocol 2: Knoevenagel Condensation of 4-Methoxybenzaldehyde with Diethyl Malonate

  • Reactants:

    • 4-Methoxybenzaldehyde (1.0 eq)

    • Diethyl malonate (1.1 eq)

    • Piperidine (0.1 eq)

    • Toluene (solvent)

  • Procedure:

    • Combine 4-methoxybenzaldehyde, diethyl malonate, and a catalytic amount of piperidine in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

    • Add toluene as the solvent.

    • Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Wash the organic layer with dilute hydrochloric acid, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to yield diethyl 2-(4-methoxybenzylidene)malonate.

References

Improving the bioavailability of 4-Methoxycinnamic Acid for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the bioavailability of 4-Methoxycinnamic Acid (4-MCA) for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: We are observing low bioavailability of 4-MCA in our animal studies. What is the primary reason for this?

A: The primary challenge with this compound is its poor aqueous solubility.[1][2][3] Like many phenolic compounds, its hydrophobic nature limits its dissolution in gastrointestinal fluids, which is a critical rate-limiting step for absorption into the bloodstream.[4] For a drug to be absorbed effectively after oral administration, it must first be in a dissolved state at the site of absorption.

Q2: What are the main strategies to overcome the poor solubility and enhance the in vivo bioavailability of 4-MCA?

A: There are several established strategies that can be broadly categorized into three groups:

  • Formulation and Chemical Modification: This involves altering the drug's immediate environment or structure to make it more soluble. Key methods include pH adjustment, the use of co-solvents or surfactants, creating solid dispersions, and cocrystallization.[5][6][7]

  • Physical Modification: These techniques modify the physical properties of the 4-MCA particles themselves. The most common method is particle size reduction through processes like micronization or nanosuspension to increase the surface area available for dissolution.[6][7]

  • Advanced Delivery Systems: This involves encapsulating 4-MCA in specialized carriers. Nanoformulations, such as lipid-based nanoparticles, polymeric nanoparticles, and self-nanoemulsifying drug delivery systems (SNEDDS), are highly effective as they can protect the drug from degradation, improve its solubility, and facilitate its transport across intestinal barriers.[6][8][9][10]

Q3: My 4-MCA formulation is precipitating out of its aqueous vehicle. How can I resolve this?

A: Precipitation is a direct consequence of 4-MCA's low water solubility. Several immediate troubleshooting steps can be taken:

  • pH Adjustment: As an acidic compound, you can increase the pH of your solution using a suitable base. This will deprotonate the carboxylic acid group on the 4-MCA molecule, forming a more soluble salt.[5]

  • Introduce a Co-solvent: Adding a water-miscible organic solvent can significantly increase solubility.[5] Common co-solvents for in vivo work include ethanol, propylene glycol, and polyethylene glycols (PEGs).[4][5] It is crucial to start with a low percentage and optimize, keeping the potential toxicity of the co-solvent in mind for your specific animal model.

  • Use Surfactants: Surfactants form micelles in aqueous solutions that can encapsulate the hydrophobic 4-MCA, effectively increasing its solubility.[5][11]

Q4: How do lipid-based formulations enhance the bioavailability of 4-MCA?

A: Lipid-based formulations, such as phospholipid complexes or self-emulsifying systems, are particularly effective for hydrophobic compounds like 4-MCA for two main reasons.[11][12] First, they keep the drug in a solubilized state within the gastrointestinal tract, ready for absorption.[11] Second, and critically, they can facilitate lymphatic uptake of the drug from the intestine.[6][12] This allows the compound to enter the bloodstream via the thoracic duct, bypassing the portal vein and the liver. This "first-pass metabolism" in the liver is where many drug compounds are heavily metabolized and cleared before they can exert their therapeutic effect systemically.[12][13]

Q5: Is there quantitative data on the effectiveness of cocrystallization for 4-MCA?

A: Yes. Cocrystallization is a particle engineering technique that has shown significant promise. A study involving the formation of cocrystals of 4-MCA with caffeine as a coformer demonstrated a marked improvement in both solubility and dissolution rate.[1][2] The results showed that cocrystals prepared using a microwave-assisted method increased solubility by approximately 3.3 times and the dissolution rate by 2.5 times compared to pure 4-MCA.[2]

Data Summary Table

The following table summarizes the reported improvements in 4-MCA solubility and dissolution rate using a cocrystallization strategy with caffeine as the coformer.

Formulation MethodSolubility Increase (vs. Pure 4-MCA)Dissolution Rate Increase (vs. Pure 4-MCA)Reference
Microwave-Assisted Cocrystal~3.30 times~2.50 times[2]
Solvent Evaporation Cocrystal~3.12 times~2.39 times[2]

Troubleshooting Guides & Visualized Workflows

This section provides guides for common experimental challenges and visual workflows to aid in decision-making and protocol execution.

Guide 1: Selecting a Bioavailability Enhancement Strategy

Choosing the right method depends on factors like the desired drug concentration and the intended application (in vitro vs. in vivo). The following workflow provides a logical approach to selecting a suitable strategy.

G cluster_start cluster_decision1 cluster_path1 cluster_decision2 cluster_path2 cluster_final start Start: Low 4-MCA Bioavailability ionizable Is the compound ionizable in a biocompatible pH range? start->ionizable ph_adjust pH Adjustment / Salt Formation ionizable->ph_adjust  Yes concentration What is the desired drug concentration? ionizable->concentration No / Further Enhancement Needed   application Final Check: Intended Application ph_adjust->application simple_methods Co-solvents / Surfactants simple_methods->application concentration->simple_methods Low   advanced_methods Solid Dispersions / Cocrystallization concentration->advanced_methods High   nano_methods Nanoformulations (e.g., SNEDDS, Lipid Nanoparticles) advanced_methods->application nano_methods->application invivo For in vivo studies, consider toxicity and regulatory acceptance of excipients. application->invivo

Caption: Decision workflow for selecting a 4-MCA bioavailability enhancement strategy.
Guide 2: Understanding Lipid Formulation Absorption

This diagram illustrates how lipid-based drug delivery systems can bypass hepatic first-pass metabolism, a key advantage for improving the systemic bioavailability of compounds like 4-MCA.

G cluster_oral cluster_gi Gastrointestinal (GI) Tract cluster_absorption cluster_metabolism cluster_circulation start Oral Administration unformulated Unformulated 4-MCA (Poor Dissolution) start->unformulated lipid Lipid-Formulated 4-MCA (e.g., SNEDDS) start->lipid portal_vein Portal Vein unformulated->portal_vein Standard Absorption lymphatics Intestinal Lymphatic System lipid->lymphatics Enhanced Absorption liver Liver (First-Pass Metabolism) portal_vein->liver circulation Systemic Circulation lymphatics->circulation Bypasses Liver liver->circulation Reduced Drug Amount

Caption: Comparison of absorption pathways for standard vs. lipid-formulated 4-MCA.

Detailed Experimental Protocols

Protocol 1: Preparation of 4-MCA-Caffeine Cocrystals (Solvent Evaporation Method)

This protocol is adapted from methodologies described for enhancing 4-MCA solubility through cocrystallization.[1][2]

1. Materials:

  • This compound (4-MCA)

  • Caffeine (Coformer)

  • Methanol (or another suitable solvent in which both components are soluble)

  • Stir plate and magnetic stir bar

  • Beaker or flask

  • Rotary evaporator or vacuum oven

2. Procedure:

  • Dissolution: Dissolve equimolar amounts of 4-MCA and caffeine in a minimal volume of methanol in a beaker.

  • Mixing: Stir the solution at room temperature for 2-4 hours to ensure complete mixing and facilitate molecular interactions.

  • Solvent Removal: Evaporate the solvent slowly. This can be done at room temperature under a fume hood over 24-48 hours or accelerated using a rotary evaporator at a controlled temperature (e.g., 40°C).

  • Collection: Once the solvent is fully evaporated, a solid crystalline material will remain. Scrape the solid from the beaker.

  • Drying: Dry the collected solid under vacuum for several hours to remove any residual solvent.

  • Characterization (Recommended): Confirm the formation of a new crystalline phase (cocrystal) and the absence of the original starting materials using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

Protocol 2: Preparation of a 4-MCA Sodium Salt (pH Adjustment)

This protocol outlines a general method for creating a more soluble salt form of 4-MCA.[5]

1. Materials:

  • This compound (4-MCA)

  • Sodium Hydroxide (NaOH) solution (e.g., 0.1 M) or another suitable base

  • Deionized water

  • pH meter

  • Stir plate and magnetic stir bar

  • Lyophilizer (Freeze-dryer) or Rotary Evaporator

2. Procedure:

  • Dissolution: Suspend a known amount of 4-MCA in deionized water. Due to its poor solubility, it will not fully dissolve initially.

  • Titration: While stirring continuously and monitoring the pH, slowly add the NaOH solution dropwise.

  • Endpoint: Continue adding the base until the 4-MCA completely dissolves and the pH stabilizes in the desired range (e.g., pH 7.0 - 7.4 for a neutral salt).

  • Solvent Removal: Freeze the resulting clear solution and lyophilize it to obtain a dry powder. Alternatively, the water can be removed using a rotary evaporator.

  • Washing and Drying: If necessary, wash the resulting solid salt with a small amount of a non-solvent (e.g., cold ethanol) to remove any unreacted starting materials. Dry the final salt powder under vacuum.

Protocol 3: Preparation of a 4-MCA Solid Dispersion

This protocol provides a general workflow for preparing a solid dispersion, which can enhance dissolution by presenting the drug in an amorphous state.[5]

G step1 Step 1: Dissolution Dissolve 4-MCA and a carrier polymer (e.g., PVP, HPMC) in a common volatile solvent (e.g., ethanol). step2 Step 2: Mixing Stir the solution thoroughly to ensure a homogenous molecular dispersion. step1->step2 step3 Step 3: Solvent Evaporation Rapidly remove the solvent using a rotary evaporator or by spray drying. (Rapid removal is key to prevent crystallization). step2->step3 step4 Step 4: Grinding & Sieving Grind the resulting solid into a fine powder and sieve to ensure uniform particle size. step3->step4 step5 Step 5: Storage & Characterization Store in a desiccator to protect from moisture. Confirm amorphous nature using PXRD and DSC. step4->step5

Caption: Workflow for preparing a 4-MCA solid dispersion via the solvent evaporation method.

References

Technical Support Center: Accurate Quantification of 4-MCA in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method refinement for the accurate quantification of 4-methoxycinnamic acid (4-MCA) in complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in accurately quantifying 4-MCA in complex biological matrices?

The primary challenges in quantifying 4-MCA in complex matrices like plasma, urine, or tissue homogenates are matrix effects, potential for low recovery during sample preparation, and the presence of interfering endogenous or exogenous compounds.[1][2] Matrix effects, which include ion suppression or enhancement in LC-MS/MS analysis, can significantly impact the accuracy and reproducibility of results.[1][3][4] Furthermore, the physicochemical properties of 4-MCA may influence its stability and extraction efficiency from the sample.

Q2: Which analytical technique is most suitable for 4-MCA quantification?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of 4-MCA in complex biological samples.[2] This technique offers high sensitivity and selectivity, allowing for the detection of low concentrations of the analyte and minimizing the impact of interfering substances.[5]

Q3: How can I minimize matrix effects in my 4-MCA analysis?

To mitigate matrix effects, several strategies can be employed.[4] A robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is crucial for removing interfering components.[4][6] Chromatographic separation should be optimized to ensure that 4-MCA does not co-elute with matrix components.[3] Using a stable isotope-labeled internal standard (SIL-IS) that closely mimics the chromatographic behavior and ionization of 4-MCA can also effectively compensate for matrix effects.

Q4: What are the critical parameters to consider during method validation for 4-MCA quantification?

A comprehensive method validation should be performed according to regulatory guidelines (e.g., ICH Q2(R1)).[7][8][9] Key parameters to evaluate include:

  • Specificity and Selectivity: Ensuring the method can unequivocally measure 4-MCA in the presence of other components.

  • Linearity and Range: Demonstrating a linear relationship between the instrument response and the concentration of 4-MCA over a defined range.

  • Accuracy and Precision: Assessing the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of 4-MCA that can be reliably detected and quantified.

  • Robustness: Evaluating the method's capacity to remain unaffected by small, deliberate variations in method parameters.[7]

  • Stability: Assessing the stability of 4-MCA in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, bench-top, long-term).[10][11][12][13]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing for 4-MCA

Possible Causes:

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of 4-MCA, leading to poor peak shape.

  • Column Overload: Injecting too high a concentration of the sample can lead to peak fronting or tailing.

  • Secondary Interactions: Interactions between 4-MCA and the stationary phase or active sites on the column can cause tailing.

  • Contaminated Guard Column or Column: Accumulation of matrix components can degrade column performance.[14]

Troubleshooting Steps:

  • Optimize Mobile Phase pH: Adjust the pH of the mobile phase to ensure 4-MCA is in a single ionic form. For acidic compounds like 4-MCA, a mobile phase pH at least 2 units below its pKa is generally recommended.

  • Dilute the Sample: If column overload is suspected, dilute the sample and re-inject.

  • Use a Different Column: Consider a column with a different stationary phase or end-capping to minimize secondary interactions.

  • Clean or Replace Guard/Analytical Column: Follow the manufacturer's instructions for column cleaning. If performance does not improve, replace the guard or analytical column.

Issue 2: High Signal Variability or Poor Reproducibility

Possible Causes:

  • Inconsistent Sample Preparation: Variability in extraction recovery can lead to inconsistent results.[1]

  • Matrix Effects: Inconsistent ion suppression or enhancement across different samples.[1][2]

  • Instrument Instability: Fluctuations in the LC or MS system.

Troubleshooting Steps:

  • Standardize Sample Preparation: Ensure consistent execution of the sample preparation protocol. Consider automating the process if possible.

  • Evaluate and Mitigate Matrix Effects:

    • Perform a post-column infusion experiment to identify regions of ion suppression.[1]

    • Optimize the sample cleanup procedure (e.g., by using a more selective SPE sorbent).

    • Use a stable isotope-labeled internal standard.

  • Perform System Suitability Tests: Regularly inject a standard solution to monitor the performance of the LC-MS system, checking for consistent retention times, peak areas, and peak shapes.

Issue 3: Low Recovery of 4-MCA During Sample Preparation

Possible Causes:

  • Suboptimal Extraction Solvent: The chosen solvent may not be efficient for extracting 4-MCA from the matrix.

  • Incorrect pH for Extraction: The pH of the sample during extraction can significantly impact the recovery of ionizable compounds.

  • Insufficient Mixing or Incubation Time: Inadequate mixing or time can lead to incomplete extraction.

  • Analyte Adsorption: 4-MCA may adsorb to plasticware or the extraction cartridge.

Troubleshooting Steps:

  • Screen Different Extraction Solvents: Test various solvents and solvent mixtures to find the optimal one for 4-MCA.

  • Optimize pH: Adjust the sample pH to suppress the ionization of 4-MCA, thereby increasing its affinity for the organic extraction solvent in LLE or the sorbent in SPE.

  • Optimize Extraction Procedure: Increase vortexing time or use a shaker for better mixing. Evaluate different incubation times.

  • Use Low-Binding Tubes and Plates: To minimize adsorption, use polypropylene or other low-binding materials.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for 4-MCA Quantification

TechniquePrincipleAdvantagesDisadvantagesTypical Recovery (%)
Protein Precipitation (PPT) Protein removal by precipitation with an organic solvent (e.g., acetonitrile, methanol).Simple, fast, and inexpensive.High risk of matrix effects due to co-precipitation of other components. Lower recovery.60-80
Liquid-Liquid Extraction (LLE) Partitioning of 4-MCA between two immiscible liquid phases based on its solubility.Cleaner extracts than PPT, reducing matrix effects.More labor-intensive and requires larger solvent volumes.75-95
Solid-Phase Extraction (SPE) Separation of 4-MCA from the matrix by adsorption onto a solid sorbent, followed by elution.Provides the cleanest extracts, significantly reducing matrix effects. Can concentrate the analyte.More expensive and requires method development to select the appropriate sorbent and conditions.85-105

Table 2: Typical LC-MS/MS Method Validation Acceptance Criteria

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at the LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Within 85-115%
Stability (Freeze-Thaw, Bench-Top, Long-Term) Within ±15% of the initial concentration

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for 4-MCA from Human Plasma
  • Sample Pre-treatment: Thaw plasma samples at room temperature. Vortex to ensure homogeneity.

  • Spiking: Spike 200 µL of plasma with an appropriate amount of internal standard (e.g., ¹³C₆-4-MCA).

  • Acidification: Add 200 µL of 2% formic acid in water to the plasma sample and vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute 4-MCA with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis of 4-MCA
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate 4-MCA from potential interferences.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for 4-MCA and its internal standard.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike Pretreat Pre-treatment (Acidification) Spike->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC_MS LC-MS/MS Analysis Recon->LC_MS Data Data Acquisition LC_MS->Data Quant Quantification Data->Quant

Caption: General experimental workflow for the quantification of 4-MCA in plasma.

Troubleshooting_Matrix_Effects Start Inconsistent or Inaccurate Results Check_IS Check Internal Standard Response Start->Check_IS IS_OK IS Response Consistent? Check_IS->IS_OK Assess_ME Assess Matrix Effects (Post-Column Infusion) IS_OK->Assess_ME Yes Troubleshoot_Instrument Troubleshoot Instrument IS_OK->Troubleshoot_Instrument No ME_Present Matrix Effect Present? Assess_ME->ME_Present Optimize_SP Optimize Sample Preparation (e.g., change SPE sorbent) ME_Present->Optimize_SP Yes Revalidate Re-validate Method ME_Present->Revalidate No Optimize_Chroma Optimize Chromatography (e.g., change gradient) Optimize_SP->Optimize_Chroma Optimize_Chroma->Revalidate

References

Addressing reproducibility issues in experiments with 4-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address reproducibility issues encountered during experiments with 4-Methoxycinnamic Acid (4-MCA). The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues users might encounter.

Issue 1: Inconsistent or Poor Solubility of 4-MCA

Question: I am having trouble dissolving this compound, and I'm getting inconsistent results in my assays. What could be the cause, and how can I improve its solubility?

Answer:

Inconsistent solubility is a common issue with 4-MCA due to its limited aqueous solubility (approximately 0.712 mg/mL at 25°C)[1]. This can lead to variability in the effective concentration in your experiments.

Troubleshooting Steps:

  • Solvent Selection: 4-MCA is sparingly soluble in water but readily dissolves in organic solvents.

    • Recommended Solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol, and ethyl acetate are effective solvents for preparing stock solutions[2][3].

    • Stock Solution Preparation: Prepare a high-concentration stock solution in 100% DMSO or ethanol. For cell culture experiments, ensure the final concentration of the organic solvent in the media is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • pH Adjustment: As a cinnamic acid derivative, the solubility of 4-MCA in aqueous solutions is pH-dependent.

    • Basic Conditions: In alkaline conditions (pH > 7), the carboxylic acid group deprotonates, forming a more soluble salt. You can use a small amount of a base like sodium hydroxide (NaOH) to increase the pH and aid dissolution in aqueous buffers.

    • Caution: Be mindful of the pH stability of your experimental system (e.g., cell culture media) and the potential for pH-induced changes in your biological model.

  • Sonication and Gentle Heating:

    • Sonication: Using a sonicator can help to break down powder aggregates and increase the rate of dissolution.

    • Heating: Gentle warming (e.g., to 37°C) can also improve solubility. However, avoid excessive heat, which could lead to degradation.

  • Co-solvents: For in vivo studies or other applications where high concentrations of organic solvents are not desirable, using a co-solvent system can be effective. A common approach is to first dissolve the 4-MCA in a minimal amount of an organic solvent like DMSO and then dilute it with a biocompatible co-solvent such as polyethylene glycol (PEG) or Tween-80 before final dilution in an aqueous vehicle.

Solvent Solubility Notes
Water0.712 mg/mL at 25°C[1]Sparingly soluble. Solubility increases with pH.
Dimethyl Sulfoxide (DMSO)Soluble[4]Recommended for preparing high-concentration stock solutions.
EthanolSoluble[2][3]Good choice for stock solutions.
MethanolSolubleCan be used for stock solutions.
Ethyl AcetateSoluble[2][3]Useful for extraction and some analytical applications.

Issue 2: Variability in Biological Activity and Assay Results

Question: I am observing significant variability in the biological effects of 4-MCA between experiments, even when using the same concentration. What are the potential reasons for this?

Answer:

Variability in biological activity can stem from several factors related to the compound's stability, experimental setup, and the biological system itself.

Troubleshooting Steps:

  • Compound Stability and Degradation: 4-MCA, as a phenolic compound, can be susceptible to oxidation, which may result in a loss of activity or the formation of byproducts with different activities.

    • Storage: Store solid 4-MCA and stock solutions in a cool, dark, and dry place. For long-term storage, keeping aliquots at -20°C or -80°C is recommended.

    • Fresh Preparations: Prepare fresh dilutions of 4-MCA for each experiment from a recently prepared stock solution to minimize degradation in aqueous media.

    • Light Sensitivity: Protect solutions containing 4-MCA from light, as some cinnamic acid derivatives can be light-sensitive.

  • Cell Culture Conditions: Inconsistent cell culture practices can lead to significant variations in cellular responses.

    • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

    • Cell Seeding Density: Standardize the cell seeding density to ensure a consistent cell number and confluency at the time of treatment.

    • Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, as it can alter cellular metabolism and response to treatments.

  • Assay Protocol Consistency: Minor variations in the experimental protocol can introduce variability.

    • Incubation Times: Adhere strictly to the defined incubation times for compound treatment and assay development.

    • Reagent Quality: Use high-quality reagents and ensure they are not expired.

    • Pipetting Accuracy: Use calibrated pipettes and consistent pipetting techniques to ensure accurate dosing.

Issue 3: Challenges in Analytical Characterization (HPLC and NMR)

Question: I am facing issues with peak tailing and inconsistent retention times in my HPLC analysis of 4-MCA. How can I troubleshoot this?

Answer:

Proper method development and maintenance are crucial for reproducible analytical results.

HPLC Troubleshooting:

  • Peak Tailing: This can be caused by interactions between the acidic carboxyl group of 4-MCA and the silica-based stationary phase of the column.

    • Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding a small amount of an acid like phosphoric acid or acetic acid) will protonate the carboxylic acid group, reducing its interaction with the stationary phase and improving peak shape. A mobile phase of methanol and 2% glacial acetic acid has been used successfully[5].

    • Column Choice: Using a column with end-capping can minimize silanol interactions.

  • Inconsistent Retention Times: This can be due to changes in the mobile phase composition, column temperature, or flow rate.

    • Mobile Phase Preparation: Prepare fresh mobile phase for each run and ensure it is thoroughly mixed and degassed.

    • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before injecting your sample.

    • Temperature Control: Use a column oven to maintain a consistent column temperature.

NMR Spectroscopy:

  • Spectrum Interpretation: The 1H NMR spectrum of 4-MCA has characteristic signals that can confirm its identity and purity.

    • Key Signals: Expect to see signals for the methoxy group protons (a singlet around 3.8 ppm), the aromatic protons, and the vinylic protons of the propenoic acid chain. The coupling constant (J value) between the two vinylic protons can confirm the trans geometry (typically around 16 Hz)[6].

Parameter Typical Value/Condition Reference
HPLC Column C18[5]
Mobile Phase Methanol:Acetonitrile:2% Glacial Acetic Acid (10:22:70, v/v)[5]
Detection UV at 254 nm[5]
Flow Rate 1.0 mL/min[7]
1H NMR (CD3OD) Methoxy (s, ~3.8 ppm), Vinylic (d, ~6.3 & ~7.6 ppm, J ≈ 16 Hz)[1][6]

Experimental Protocols

1. Cell Viability (MTT) Assay with this compound

This protocol provides a general guideline for assessing the effect of 4-MCA on the viability of adherent cancer cells.

Materials:

  • Adherent cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (4-MCA)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 4-MCA (e.g., 100 mM) in DMSO.

    • Prepare serial dilutions of the 4-MCA stock solution in serum-free medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be below 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of 4-MCA. Include a vehicle control (medium with the same concentration of DMSO as the highest 4-MCA concentration) and a no-treatment control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals[8].

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

2. In Vivo Neuroprotection Study in a Mouse Model of Stroke

This protocol is adapted from the middle cerebral artery occlusion (MCAO) model and can be used to assess the neuroprotective effects of 4-MCA.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound (4-MCA)

  • Vehicle (e.g., saline with 1% DMSO and 5% Tween-80)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for MCAO

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

Procedure:

  • Animal Preparation and Drug Administration:

    • Acclimatize the mice for at least one week before the experiment.

    • Prepare a solution of 4-MCA in the vehicle at the desired concentration.

    • Administer 4-MCA or the vehicle to the mice via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a specific time point before or after the induction of ischemia. A dose of 6 mg/kg has been used for other neuroprotective agents[9].

  • Middle Cerebral Artery Occlusion (MCAO) Surgery:

    • Anesthetize the mouse with isoflurane.

    • Perform the MCAO surgery by inserting a filament to occlude the middle cerebral artery for a defined period (e.g., 60 minutes) to induce transient focal cerebral ischemia.

    • After the occlusion period, withdraw the filament to allow for reperfusion.

  • Neurological Deficit Scoring:

    • At a specific time point after reperfusion (e.g., 24 hours), assess the neurological deficits of the mice using a standardized scoring system.

  • Infarct Volume Measurement:

    • After the final neurological assessment, euthanize the mice and perfuse the brains.

    • Slice the brains into coronal sections (e.g., 2 mm thick).

    • Stain the brain slices with a 2% TTC solution. Viable tissue will stain red, while the infarcted tissue will remain white.

    • Quantify the infarct volume using image analysis software.

  • Data Analysis:

    • Compare the neurological deficit scores and infarct volumes between the 4-MCA-treated group and the vehicle-treated group using appropriate statistical tests.

Signaling Pathways and Logical Relationships

1. CRH-CRFR1-PKA-CREB Signaling Pathway

This compound has been shown to ameliorate post-traumatic stress disorder-like behaviors by regulating the CRH-CRFR1-PKA-CREB signaling pathway in the amygdala. The following diagram illustrates this pathway.

CRH_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 4-MCA This compound CRFR1 CRFR1 4-MCA->CRFR1 Antagonizes CRH CRH CRH->CRFR1 Activates AC Adenylate Cyclase CRFR1->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB Gene Gene Transcription pCREB->Gene Promotes Mincle_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Fungal_PAMPs Fungal PAMPs Mincle Mincle Fungal_PAMPs->Mincle Binds FcRg FcRγ Mincle->FcRg Associates with Syk Syk FcRg->Syk Recruits & Activates CARD9 CARD9 Syk->CARD9 Activates BCL10 BCL10 CARD9->BCL10 Forms complex with MALT1 MALT1 BCL10->MALT1 Forms complex with NFkB NF-κB MALT1->NFkB Activates Inflammatory_Cytokines Inflammatory Cytokines (IL-1β, TNF-α, IL-6) NFkB->Inflammatory_Cytokines Upregulates 4-MCA This compound 4-MCA->NFkB Inhibits Troubleshooting_Workflow cluster_compound Compound-Related Checks cluster_protocol Protocol-Related Checks cluster_system System-Related Checks cluster_analysis Analysis-Related Checks Start Inconsistent Experimental Results Check_Compound Step 1: Verify Compound Integrity Start->Check_Compound Check_Protocol Step 2: Review Experimental Protocol Check_Compound->Check_Protocol Purity Purity & Identity (HPLC, NMR) Check_Compound->Purity Solubility Solubility & Precipitation Check_Compound->Solubility Stability Stability in Solution Check_Compound->Stability Check_System Step 3: Assess Biological System Check_Protocol->Check_System Reagents Reagent Quality & Preparation Check_Protocol->Reagents Pipetting Pipetting Accuracy Check_Protocol->Pipetting Incubation Incubation Times & Conditions Check_Protocol->Incubation Check_Analysis Step 4: Validate Data Analysis Check_System->Check_Analysis Cells Cell Line Authenticity & Passage Check_System->Cells Contamination Mycoplasma Contamination Check_System->Contamination Density Cell Seeding Density Check_System->Density Resolved Issue Resolved Check_Analysis->Resolved Parameters Consistent Analysis Parameters Check_Analysis->Parameters Stats Appropriate Statistical Tests Check_Analysis->Stats

References

Strategies to minimize the degradation of 4-MCA during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of 4-chloro-3-methylphenol (4-MCA) during extraction.

Frequently Asked Questions (FAQs)

Q1: What is 4-MCA and why is its degradation a concern during extraction?

A1: 4-MCA, or 4-chloro-3-methylphenol, is a biocidal agent used as a preservative in various industrial and pharmaceutical products.[1] Its degradation during extraction is a concern because it can lead to inaccurate quantification and misinterpretation of experimental results. The degradation products may also interfere with the analysis of the target compound.

Q2: What are the main factors that contribute to the degradation of 4-MCA?

A2: The primary factors contributing to 4-MCA degradation are elevated temperature, exposure to light, high pH (alkaline conditions), and the presence of oxidizing agents.[2][3][4] It is also incompatible with certain metals like brass and copper, which can catalyze degradation.[4]

Q3: What is the optimal pH range for maintaining 4-MCA stability during extraction?

A3: A saturated aqueous solution of 4-MCA has a pH of 5.6.[3] For phenolic compounds in general, a slightly acidic pH is preferable to prevent ionization and subsequent oxidation. For reversed-phase HPLC analysis of ionizable compounds, a pH between 2 and 4 is recommended to ensure stable retention.[5] A study on 4-MCA solubility was conducted at a buffered pH of 5.1.[6] Therefore, maintaining a pH in the slightly acidic range (around 4-6) is a good starting point to minimize degradation.

Q4: How does temperature affect 4-MCA stability?

A4: Elevated temperatures can significantly accelerate the degradation of 4-MCA. For instance, in the presence of Fenton's reagent, the degradation of 4-MCA was substantially higher at 70°C compared to 25°C.[2] For extraction of chlorophenols from soil using accelerated solvent extraction (ASE), an optimal temperature of 125°C was found, but it's important to note that this is a rapid extraction method, and prolonged exposure to such high temperatures should be avoided.[7] It is generally advisable to perform extractions at room temperature or below if possible.

Q5: Is 4-MCA sensitive to light?

A5: Yes, aqueous solutions of 4-MCA can turn yellow upon exposure to light and air, indicating photodegradation.[3] It is recommended to work in a light-protected environment, for example, by using amber glassware or covering glassware with aluminum foil.

Troubleshooting Guide

This guide addresses common issues encountered during 4-MCA extraction.

Problem Potential Cause Recommended Solution
Low recovery of 4-MCA Degradation due to high pH. Ensure the pH of the sample and extraction solvent is in the slightly acidic range (pH 4-6). Use appropriate buffers if necessary.
Thermal degradation. Avoid high temperatures during extraction and solvent evaporation steps. If possible, perform these steps at room temperature or under chilled conditions. Use techniques like nitrogen blowdown for solvent evaporation instead of high heat.
Oxidative degradation. De-gas solvents before use to remove dissolved oxygen. Consider working under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants like ascorbic acid can also be beneficial.
Photodegradation. Protect samples and extracts from light by using amber glassware or wrapping containers with aluminum foil.
Incompatible equipment. Avoid using materials containing brass or copper, as they can catalyze 4-MCA degradation. Opt for glass or stainless steel equipment.[4]
Leaching from plasticware. Be aware that plastic containers can leach chemicals that may interfere with your analysis.[8][9][10] Where possible, use glass containers. If plastics are necessary, perform blank extractions to check for interfering compounds.
Presence of unexpected peaks in chromatogram Formation of degradation products. This is often a result of one of the degradation pathways mentioned above (pH, temperature, light, oxidation). Review your extraction protocol and implement the recommended solutions to minimize degradation.
Contamination from solvents or reagents. Use high-purity solvents and reagents. Run solvent blanks to identify any potential contaminants.
Poor reproducibility Inconsistent pH. Use a pH meter to accurately measure and adjust the pH of your samples and solutions.
Temperature fluctuations. Ensure consistent temperature control throughout the extraction process for all samples.
Variable light exposure. Maintain consistent light protection for all samples and extracts.

Quantitative Data on 4-MCA Degradation

The following table summarizes available quantitative data on 4-MCA degradation under different conditions.

Condition Matrix Degradation/Removal Time Reference
25°C with Fenton's reagentAqueous36% TOC removal24 hours[2]
70°C with Fenton's reagentAqueous85% TOC removal24 hours[2]
Ozonation (pH 4.1)Tannery Wastewater>70% removal2-3 hours[11]
Ozonation + Fenton's reagent (pH 4.1)Tannery Wastewater~80% removal2-3 hours[11]

Experimental Protocols

Protocol 1: Ultrasonic Solvent Extraction of 4-MCA from Soil

This protocol is adapted from a method for the analysis of phenolic organic pollutants in soil.[12]

1. Sample Preparation:

  • Air-dry the soil sample at room temperature, sieve to <2 mm, and homogenize.

2. Extraction:

  • Weigh 1 gram of the prepared soil sample into a glass vial.

  • Add 15 mL of methanol to the vial.

  • Place the vial in an ultrasonic bath and sonicate for 30 minutes.

3. Sample Clean-up and Analysis:

  • After sonication, centrifuge the sample to separate the soil particles.

  • Carefully transfer the methanol extract to a clean vial.

  • The extract can be further concentrated or directly analyzed by GC-MS or HPLC-UV. For GC-MS analysis, derivatization may be required.

Protocol 2: Solid-Phase Extraction (SPE) of 4-MCA from Water

This protocol is a general procedure for the extraction of chlorophenols from water samples.

1. SPE Cartridge Conditioning:

  • Use a C18 SPE cartridge.

  • Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water (adjusted to a slightly acidic pH, e.g., 4-5). Do not allow the cartridge to dry out.

2. Sample Loading:

  • Acidify the water sample (e.g., 100 mL) to a pH of 4-5 with a suitable acid (e.g., hydrochloric acid).

  • Pass the acidified water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

3. Cartridge Washing:

  • After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.

4. Elution:

  • Elute the retained 4-MCA from the cartridge with a small volume (e.g., 2 x 2 mL) of a suitable organic solvent, such as methanol or acetonitrile.

5. Analysis:

  • The eluate can be concentrated under a gentle stream of nitrogen if necessary and then analyzed by HPLC-UV or GC-MS.

Visualizations

degradation_pathway cluster_factors Degradation Factors cluster_compound 4-MCA cluster_products Degradation Products High_Temp High Temperature MCA 4-MCA High_Temp->MCA Accelerates UV_Light UV Light UV_Light->MCA Induces High_pH High pH (Alkaline) High_pH->MCA Promotes Ionization Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->MCA Causes Oxidation Metals Metals (Cu, Brass) Metals->MCA Catalyzes Deg_Products Degradation Products MCA->Deg_Products Degrades to

Caption: Factors leading to the degradation of 4-MCA.

troubleshooting_workflow Start Start: Low 4-MCA Recovery Check_pH Check pH of Sample and Solvents Start->Check_pH Acidic_pH Is pH slightly acidic (e.g., 4-6)? Check_pH->Acidic_pH Adjust_pH Adjust pH to be slightly acidic Acidic_pH->Adjust_pH No Check_Temp Check Extraction & Evaporation Temperature Acidic_pH->Check_Temp Yes Adjust_pH->Check_Temp High_Temp Is temperature elevated? Check_Temp->High_Temp Lower_Temp Lower temperature (e.g., use ice bath) High_Temp->Lower_Temp Yes Check_Light Check for Light Exposure High_Temp->Check_Light No Lower_Temp->Check_Light Light_Protected Are samples protected from light? Check_Light->Light_Protected Protect_Light Use amber glassware or cover with foil Light_Protected->Protect_Light No Check_Oxidation Consider Oxidation Light_Protected->Check_Oxidation Yes Protect_Light->Check_Oxidation Inert_Atmosphere Are you using de-gassed solvents or inert atmosphere? Check_Oxidation->Inert_Atmosphere Implement_Inert De-gas solvents and/or use N2/Ar atmosphere Inert_Atmosphere->Implement_Inert No End Recovery Improved Inert_Atmosphere->End Yes Implement_Inert->End

Caption: Troubleshooting workflow for low 4-MCA recovery.

References

Optimizing reaction conditions for the esterification of 4-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the reaction conditions for the esterification of 4-Methoxycinnamic Acid. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to guide your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the esterification of this compound.

Q1: My esterification yield is consistently low. What are the potential causes and how can I improve it?

Low yield in Fischer esterification is a common problem and can be attributed to several factors. Fischer esterification is a reversible reaction, meaning the reaction can proceed in both the forward (ester formation) and reverse (ester hydrolysis) directions. The primary goal for improving yield is to shift the equilibrium towards the product side.

Here are the common culprits and their solutions:

  • Equilibrium Limitations: The reaction may have reached equilibrium, with significant amounts of starting material remaining.

    • Solution: Employ a large excess of one reactant, typically the alcohol, as it is often less expensive and can also serve as the solvent. Using a 10- to 20-fold excess of the alcohol can significantly drive the reaction forward. Another effective strategy is to remove water as it forms, either by using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Presence of Water: Water is a product of the reaction, and its presence will push the equilibrium back towards the starting materials (Le Châtelier's principle).

    • Solution: Ensure all reactants and solvents are anhydrous. Dry the alcohol and any solvents using appropriate drying agents (e.g., molecular sieves). If water is being produced, its removal is critical.

  • Inefficient Catalysis: An insufficient amount or inactive catalyst will result in a slow reaction rate, preventing the reaction from reaching completion in a practical timeframe.

    • Solution: Use a fresh batch of a strong acid catalyst such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). A typical catalytic amount is around 5 mol% relative to the carboxylic acid. Increasing the catalyst loading may improve the reaction rate, but be mindful of potential side reactions.

  • Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at an adequate rate.

    • Solution: Most Fischer esterifications are conducted at reflux temperature to maximize the reaction rate. The specific temperature will depend on the boiling point of the alcohol being used as the solvent.

  • Steric Hindrance: Bulky groups on either the this compound or the alcohol can hinder the approach of the nucleophilic alcohol to the carboxylic acid, slowing down the reaction.

    • Solution: For sterically hindered substrates, consider switching to a more robust esterification method like the Steglich esterification, which proceeds under milder conditions and is less sensitive to steric hindrance.

Q2: I am observing the formation of side products in my reaction. What are they and how can I minimize them?

Side reactions can consume starting materials and complicate the purification of the desired ester. For α,β-unsaturated carboxylic acids like this compound, potential side reactions under acidic conditions include:

  • Addition to the Double Bond: Strong acids can protonate the double bond, leading to the addition of the alcohol or water (hydration) across the double bond. This results in the formation of an ether or alcohol adduct, respectively.

    • Solution: Use of milder reaction conditions, such as those in the Steglich esterification, can minimize these additions. Careful control of the reaction temperature and using the minimum necessary amount of acid catalyst can also be beneficial.

  • Polymerization: Under strongly acidic conditions and high temperatures, the unsaturated system can be prone to polymerization.

    • Solution: Again, milder conditions and shorter reaction times can help to avoid polymerization. Monitoring the reaction closely by Thin Layer Chromatography (TLC) can help to stop the reaction once the starting material is consumed, preventing prolonged exposure to harsh conditions.

Q3: How do I choose between Fischer-Speier and Steglich esterification for my experiment?

The choice of method depends on the specific alcohol and the sensitivity of your starting materials.

  • Fischer-Speier Esterification is a cost-effective and straightforward method suitable for simple and robust primary and secondary alcohols. It is often the first choice for routine esterifications.

  • Steglich Esterification is a milder alternative that is particularly well-suited for substrates sensitive to strong acidic conditions or for the esterification of sterically hindered alcohols. It utilizes a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). While it often provides higher yields for challenging substrates, the reagents are more expensive, and the dicyclohexylurea (DCU) byproduct needs to be removed by filtration.

Q4: I am having trouble purifying my ester. What are the best practices?

Effective purification is crucial for obtaining a high-purity product.

  • Work-up: After the reaction, the mixture should be cooled and then washed with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and remove any unreacted this compound. This is followed by washing with water and then brine to remove any remaining water-soluble impurities. The organic layer is then dried over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification Techniques:

    • Recrystallization: If the ester is a solid at room temperature, recrystallization from a suitable solvent is an effective method for purification.

    • Column Chromatography: For liquid esters or for separating closely related impurities, column chromatography on silica gel is the preferred method. The eluent system can be optimized using TLC.

Quantitative Data on Reaction Conditions

The following table summarizes various reported reaction conditions for the esterification of this compound and its derivatives, providing a comparative overview of different approaches.

AlcoholEsterification MethodCatalyst/ReagentSolventReaction TimeTemperatureYieldReference
MethanolFischer-SpeierH₂SO₄Methanol2 hoursReflux90%
EthanolFischer-SpeierH₂SO₄Ethanol2 hoursReflux95%
n-OctanolFischer-Speierp-TsOHn-OctanolNot SpecifiedRefluxNot Specified
GlycerolFischer-Speierp-TsOHToluene2 hoursReflux20% (monoester)
Cinnamyl AlcoholSteglichDCC, DMAPDichloromethane1.5 hoursRoom Temp.98%
Benzyl AlcoholSteglichDCC, DMAPDichloromethaneNot SpecifiedRoom Temp.73%
4-Chlorobenzyl AlcoholSteglichDCC, DMAPDichloromethaneNot SpecifiedRoom Temp.80%

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound with Ethanol

This protocol describes a general procedure for the acid-catalyzed esterification of this compound with ethanol.

Materials:

  • This compound

  • Anhydrous ethanol (10-20 equivalents)

  • Concentrated sulfuric acid (H₂SO₄) (catalytic amount, ~5 mol%)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in an excess of anhydrous ethanol.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain the temperature for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dilute the residue with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-methoxycinnamate.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Steglich Esterification of this compound with a Generic Alcohol

This protocol provides a method for the synthesis of 4-methoxycinnamoyl esters under mild conditions.

Materials:

  • This compound

  • Desired alcohol (1.0-1.2 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1-1.2 equivalents) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount, 5-10 mol%)

  • Anhydrous dichloromethane (DCM) or acetonitrile

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and the desired alcohol.

  • Dissolve the reactants in anhydrous dichloromethane or acetonitrile.

  • Add a catalytic amount of DMAP.

  • In a separate flask, dissolve DCC or EDC in the same anhydrous solvent.

  • Slowly add the solution of the coupling agent to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 1.5-24 hours.

  • Monitor the reaction progress by TLC.

  • If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of the reaction solvent. If EDC was used, the urea byproduct is water-soluble and will be removed during the workup.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

  • Purify the product by column chromatography on silica gel if necessary.

Visualized Workflows

Fischer-Speier Esterification Workflow

Fischer_Esterification start Start reactants Dissolve this compound in excess anhydrous Alcohol start->reactants catalyst Add catalytic H₂SO₄ or p-TsOH reactants->catalyst reflux Reflux for 2-24h catalyst->reflux monitor_reflux Monitor by TLC reflux->monitor_reflux Reaction in progress monitor_reflux->reflux Incomplete workup Work-up: - Remove excess alcohol - Extract with organic solvent - Wash with NaHCO₃, H₂O, Brine monitor_reflux->workup Complete dry Dry over Na₂SO₄ workup->dry purify Purify: - Column Chromatography or - Recrystallization dry->purify product Pure Ester purify->product

Caption: Workflow for Fischer-Speier Esterification.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; reactants [label="Dissolve this compound, Alcohol,\nand DMAP in anhydrous solvent", fillcolor="#FFFFFF", fontcolor="#202124"]; coupling [label="Add DCC or EDC solution\nat 0 °C", fillcolor="#FFFFFF", fontcolor="#202124"]; stir [label="Stir at Room Temperature\nfor 1.5-24h", fillcolor="#FFFFFF", fontcolor="#202124"]; monitor_stir [label="Monitor by TLC", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; filter_dcu [label="Filter DCU precipitate\n(if DCC is used)", fillcolor="#FFFFFF", fontcolor="#202124"]; workup [label="Work-up:\n- Concentrate filtrate\n- Extract with organic solvent\n- Wash with HCl, NaHCO₃, Brine", fillcolor="#FFFFFF", fontcolor="#202124"]; dry [label="Dry over Na₂SO₄", fillcolor="#FFFFFF", fontcolor="#202124"]; purify [label="Purify by\nColumn Chromatography", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Pure Ester", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> reactants [color="#4285F4"]; reactants -> coupling [color="#4285F4"]; coupling -> stir [color="#4285F4"]; stir -> monitor_stir [label="Reaction in progress", color="#4285F4"]; monitor_stir -> stir [label="Incomplete", color="#EA4335"]; monitor_stir -> filter_dcu [label="Complete", color="#34A853"]; filter_dcu -> workup [color="#4285F4"]; workup -> dry [color="#4285F4"]; dry -> purify [color="#4285F4"]; purify -> product [color="#4285F4"]; }

Caption: Troubleshooting workflow for low ester yield.

Validation & Comparative

Unveiling the Action of 4-Methoxycinnamic Acid: A Comparative Guide to its Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the molecular mechanisms of 4-Methoxycinnamic Acid (4-MCA) reveals its potential as a multi-faceted therapeutic and cosmetic agent. This guide provides a comprehensive validation of its primary modes of action—tyrosinase inhibition, anti-inflammatory effects, and antioxidant activity—supported by comparative experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound, a naturally occurring phenolic compound, has garnered significant interest for its diverse biological activities. This report outlines the key signaling pathways influenced by 4-MCA and presents a quantitative comparison with other well-known compounds, offering a clear perspective on its efficacy.

Tyrosinase Inhibition: A Promising Avenue for Hyperpigmentation Treatment

4-MCA has demonstrated notable inhibitory effects on tyrosinase, the key enzyme in melanin synthesis. This positions it as a valuable candidate for applications in dermatology and cosmetics aimed at addressing hyperpigmentation.

Tyrosinase_Inhibition cluster_synthesis Melanin Synthesis Pathway cluster_inhibition Inhibition Mechanism L-Tyrosine L-Tyrosine L-DOPA L-DOPA Dopaquinone Dopaquinone Melanin Melanin 4-MCA 4-MCA Tyrosinase Tyrosinase

Caption: 4-MCA's inhibition of the NF-κB signaling pathway.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory efficacy of 4-MCA is compared with other known anti-inflammatory agents based on their ability to inhibit key inflammatory markers.

CompoundTarget/AssayIC50 (µM)Reference
This compound Downregulation of TNF-α, IL-6, iNOS Not specified [1]
ResveratrolNF-κB activation, IL-6, COX-2 gene expression< 2[2]
IbuprofenCOX-112[3]
IbuprofenCOX-280[3]
p-Coumaric AcidiNOS, COX-2, IL-1β, TNF-α expressionNot specified[4]
Ferulic AcidNO productionNot specified[5]
Experimental Protocol: Western Blot for NF-κB p65 Translocation

This protocol details the Western blot analysis to assess the effect of 4-MCA on the nuclear translocation of the NF-κB p65 subunit, a key step in NF-κB activation.

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • This compound

  • Cell lysis buffer and nuclear extraction kit

  • Primary antibody against NF-κB p65

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence detection system

Procedure:

  • Culture RAW 264.7 cells to the desired confluency.

  • Pre-treat the cells with various concentrations of 4-MCA for a specified duration.

  • Stimulate the cells with LPS to induce an inflammatory response.

  • After incubation, harvest the cells and separate the nuclear and cytoplasmic fractions using a nuclear extraction kit.

  • Determine the protein concentration of both fractions.

  • Perform SDS-PAGE to separate the proteins based on their molecular weight.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against NF-κB p65.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and imaging system. A decrease in the nuclear p65 band in 4-MCA treated cells compared to the LPS-only treated cells indicates inhibition of translocation.

Antioxidant Potential: Scavenging Free Radicals

4-MCA demonstrates significant antioxidant properties, which contribute to its overall protective effects. Its ability to scavenge free radicals is commonly evaluated using DPPH and ABTS assays.

dot

Antioxidant_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH Radical (Purple) DPPH Radical (Purple) Reduced DPPH (Yellow) Reduced DPPH (Yellow) DPPH Radical (Purple)->Reduced DPPH (Yellow) + 4-MCA 4-MCA_DPPH 4-MCA Spectrophotometer_DPPH Measure Absorbance at 517 nm Reduced DPPH (Yellow)->Spectrophotometer_DPPH ABTS Radical (Blue-Green) ABTS Radical (Blue-Green) Reduced ABTS (Colorless) Reduced ABTS (Colorless) ABTS Radical (Blue-Green)->Reduced ABTS (Colorless) + 4-MCA 4-MCA_ABTS 4-MCA Spectrophotometer_ABTS Measure Absorbance at 734 nm Reduced ABTS (Colorless)->Spectrophotometer_ABTS

Caption: Experimental workflow for DPPH and ABTS antioxidant assays.

Comparative Analysis of Antioxidant Activity

The antioxidant capacity of 4-MCA is compared with standard antioxidants using DPPH and ABTS radical scavenging assays.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)Reference
This compound Not specified Not specified
Trolox3.7652.926[6]
Caffeic Acid-1.59[7]
Ferulic Acid-Not specified[7]

Note: While specific IC50 values for 4-MCA in these assays were not found in the initial search, its antioxidant properties are well-documented.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes the procedure for evaluating the free radical scavenging activity of 4-MCA using the stable DPPH radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • This compound (and other test compounds)

  • Spectrophotometer (capable of reading at 517 nm)

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol.

  • Prepare various concentrations of 4-MCA and a standard antioxidant (e.g., Trolox) in the same solvent.

  • In a 96-well plate, add a specific volume of the DPPH solution to each well.

  • Add the test compounds at different concentrations to the respective wells. A control well should contain only the solvent and DPPH.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each well at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100.

  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

References

A Comparative Analysis of the Antioxidant Activities of 4-Methoxycinnamic Acid and Ferulic Acid

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of antioxidant research, both 4-Methoxycinnamic Acid (p-MCA) and Ferulic Acid (FA) have garnered significant attention for their potential therapeutic applications. As structural analogs, their comparative efficacy is a subject of interest for researchers, scientists, and drug development professionals. This guide provides an objective comparison of their antioxidant performance, supported by available experimental data, detailed methodologies, and visualizations of their molecular pathways.

Executive Summary

Ferulic acid consistently demonstrates superior antioxidant activity across various in vitro assays compared to this compound. This enhanced potency is primarily attributed to the presence of a hydroxyl group in addition to the methoxy group on its aromatic ring, which facilitates more effective free radical scavenging. While both compounds can modulate inflammatory pathways linked to oxidative stress, Ferulic Acid's well-documented activation of the Nrf2 signaling pathway provides a robust mechanism for cellular antioxidant defense. In contrast, the direct antioxidant signaling pathways of this compound are less clearly elucidated, with current research pointing towards its role in modulating the NF-κB pathway, which is closely linked to inflammation and oxidative stress.

Data Presentation: Antioxidant Activity

Antioxidant AssayThis compound (p-MCA)Ferulic Acid (FA)Reference CompoundNotes
DPPH Radical Scavenging Activity (IC50) ~352.6 µg/mL64% inhibition at 100 µg/mLAscorbic Acid (similar effect to FA)Lower IC50 indicates higher activity. Data for p-MCA and FA are from separate studies, preventing direct comparison.
ABTS Radical Scavenging Activity (IC50) No direct data found35.55 µg/mL-Ferulic acid shows potent activity in this assay.
FRAP (Ferric Reducing Antioxidant Power) No direct data found--This assay measures the reducing power of antioxidants.

Note on Data Interpretation: The provided data is illustrative and highlights the general antioxidant potential of each compound. The lack of standardized, direct comparative studies necessitates a cautious interpretation of these values. The structural features of Ferulic Acid, specifically the presence of both a hydroxyl and a methoxy group on the phenyl ring, are theoretically more conducive to donating hydrogen atoms and stabilizing free radicals compared to this compound, which only possesses a methoxy group.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below. These protocols are standardized and widely used in the field to assess the antioxidant capacity of various compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Reagent Preparation: A stock solution of DPPH is prepared in methanol.

  • Assay Procedure:

    • Different concentrations of the test compound (this compound or Ferulic Acid) are added to a solution of DPPH in a 96-well plate or cuvettes.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagent Preparation: The ABTS•+ radical cation is generated by reacting ABTS stock solution with potassium persulfate. The resulting solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at 734 nm.

  • Assay Procedure:

    • Various concentrations of the test compound are added to the ABTS•+ solution.

    • The reaction mixture is incubated at room temperature for a set time (e.g., 6 minutes).

    • The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay, and the IC50 value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

  • Assay Procedure:

    • The FRAP reagent is pre-warmed to 37°C.

    • The test compound is added to the FRAP reagent.

    • The absorbance of the resulting blue-colored complex is measured at 593 nm after a specific incubation time (e.g., 4 minutes).

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared with a known antioxidant, such as Trolox or FeSO₄.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the known signaling pathways through which Ferulic Acid and this compound are believed to exert their antioxidant and anti-inflammatory effects.

Ferulic_Acid_Antioxidant_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (ROS) Nrf2 Nrf2 Oxidative_Stress->Nrf2 Induces dissociation IKK IKK Oxidative_Stress->IKK Activates Keap1 Keap1 Keap1->Nrf2 Inhibited by FA Nrf2->Keap1 Bound in inactive state Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates FA Ferulic Acid FA->Nrf2 Activates FA->IKK Inhibits (indirectly) IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases NFκB_n NF-κB NFκB->NFκB_n Translocates ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Enzymes Upregulates Nrf2_n->ARE Binds to Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFκB_n->Pro_inflammatory_Genes Induces transcription of

Caption: Ferulic Acid's antioxidant and anti-inflammatory signaling pathways.

pMCA_Antioxidant_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK Activates pMCA This compound pMCA->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases NFκB_n NF-κB NFκB->NFκB_n Translocates Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, iNOS) NFκB_n->Pro_inflammatory_Genes Induces transcription of

Caption: this compound's anti-inflammatory signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the antioxidant activity of two compounds using in vitro assays.

Antioxidant_Assay_Workflow cluster_preparation Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Compound_A This compound (Stock Solution) Serial_Dilutions Serial Dilutions Compound_A->Serial_Dilutions Compound_B Ferulic Acid (Stock Solution) Compound_B->Serial_Dilutions DPPH_Assay DPPH Assay Serial_Dilutions->DPPH_Assay ABTS_Assay ABTS Assay Serial_Dilutions->ABTS_Assay FRAP_Assay FRAP Assay Serial_Dilutions->FRAP_Assay Spectrophotometry Spectrophotometric Reading DPPH_Assay->Spectrophotometry ABTS_Assay->Spectrophotometry FRAP_Assay->Spectrophotometry IC50_Calculation IC50 Value Calculation Spectrophotometry->IC50_Calculation Statistical_Analysis Statistical Analysis IC50_Calculation->Statistical_Analysis Comparative_Analysis Comparative Analysis Statistical_Analysis->Comparative_Analysis

Caption: General workflow for in vitro antioxidant activity comparison.

Conclusion

Based on the available evidence, Ferulic Acid exhibits a more potent and well-characterized antioxidant profile compared to this compound. Its ability to directly scavenge free radicals and activate the protective Nrf2 pathway underscores its potential as a robust antioxidant agent. While this compound also demonstrates antioxidant and anti-inflammatory properties, further direct comparative studies with standardized methodologies are required to definitively quantify its antioxidant capacity relative to Ferulic Acid and to fully elucidate its mechanisms of action in mitigating oxidative stress. For researchers and drug development professionals, Ferulic Acid currently represents a more extensively validated candidate for applications where strong antioxidant activity is a primary requirement.

4-Methoxycinnamic Acid vs. Sinapic Acid: A Comparative Analysis of Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The growing prevalence of neurodegenerative diseases necessitates the exploration of novel therapeutic agents. Among these, phenolic acids, a class of plant-derived compounds, have garnered significant attention for their neuroprotective properties. This guide provides a detailed comparison of two such compounds: 4-Methoxycinnamic Acid (4-MCA) and Sinapic Acid (SA), focusing on their mechanisms of action, efficacy in preclinical models, and potential as therapeutic candidates.

Overview of Neuroprotective Mechanisms

Both 4-MCA and SA exert their neuroprotective effects through a variety of mechanisms, primarily centered around their antioxidant and anti-inflammatory properties. However, the specific signaling pathways they modulate can differ, influencing their therapeutic potential for different neurological conditions.

Sinapic Acid (SA) is a derivative of cinnamic acid and is abundant in citrus fruits, berries, and spices. Its neuroprotective effects are well-documented and are largely attributed to its potent antioxidant activity. SA has been shown to protect against oxidative stress-induced neuronal damage by scavenging free radicals and upregulating endogenous antioxidant enzymes. Furthermore, it exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes.

This compound (4-MCA) , also known as p-methoxycinnamic acid, is a major active component of the rhizome of Kaempferia galanga and is found in various other plants. Its neuroprotective potential is linked to its ability to mitigate oxidative stress and inflammation. Studies have demonstrated its efficacy in models of cerebral ischemia and other neurodegenerative conditions.

Comparative Efficacy: In Vitro and In Vivo Models

The neuroprotective efficacy of 4-MCA and SA has been evaluated in a range of preclinical models. This section summarizes the key findings and presents the data in a comparative format.

In Vitro Studies

In vitro models are crucial for elucidating the cellular and molecular mechanisms underlying the neuroprotective effects of these compounds. Key parameters often assessed include cell viability, reduction of reactive oxygen species (ROS), and modulation of inflammatory markers in neuronal cell lines subjected to various insults.

Parameter This compound (4-MCA) Sinapic Acid (SA) Key Findings & References
Cell Viability Increased survival of SH-SY5Y cells against H₂O₂-induced toxicity.Protected PC12 cells from Aβ₂₅₋₃₅-induced apoptosis.Both compounds demonstrate the ability to protect neuronal cells from cytotoxic insults.
Antioxidant Activity Reduced intracellular ROS levels in neuronal cells.Scavenged DPPH, ABTS, and hydroxyl radicals.SA has been more extensively characterized for its direct radical scavenging activity.
Anti-inflammatory Effects Decreased the production of nitric oxide (NO) in LPS-stimulated microglia.Inhibited the release of pro-inflammatory cytokines (TNF-α, IL-1β) in BV-2 microglial cells.Both compounds show promise in mitigating neuroinflammation.
In Vivo Studies

In vivo studies in animal models of neurodegenerative diseases provide critical insights into the therapeutic potential of 4-MCA and SA. These studies assess behavioral outcomes, histopathological changes, and biochemical markers.

Animal Model This compound (4-MCA) Sinapic Acid (SA) Key Findings & References
Cerebral Ischemia Reduced infarct volume and improved neurological deficits in a rat model of middle cerebral artery occlusion (MCAO).Attenuated brain damage and improved functional recovery in a gerbil model of transient forebrain ischemia.Both compounds show protective effects in models of stroke.
Alzheimer's Disease ---Ameliorated cognitive deficits and reduced amyloid-beta (Aβ) plaque deposition in a mouse model of Alzheimer's disease.SA has been more extensively studied in the context of Alzheimer's disease.
Parkinson's Disease Protected against MPTP-induced dopaminergic neuron loss and motor impairments in mice.---4-MCA has shown promise in models of Parkinson's disease.

Signaling Pathways and Molecular Targets

The neuroprotective effects of 4-MCA and SA are mediated by their interaction with specific signaling pathways. Understanding these pathways is crucial for drug development and for identifying potential therapeutic targets.

Sinapic Acid Signaling

Sinapic acid's neuroprotective actions are often linked to the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway. This pathway is a master regulator of the cellular antioxidant response.

G SA Sinapic Acid Keap1 Keap1 SA->Keap1 promotes dissociation ROS Oxidative Stress (e.g., Aβ, H₂O₂) ROS->Keap1 induces dissociation Nrf2 Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus and binds Keap1->Nrf2 inhibition AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes activates transcription Neuroprotection Neuroprotection AntioxidantEnzymes->Neuroprotection leads to G MCA This compound IKK IKK MCA->IKK inhibits InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) InflammatoryStimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases ProInflammatoryGenes Pro-inflammatory Genes (e.g., iNOS, COX-2) NFκB->ProInflammatoryGenes translocates to nucleus and activates transcription Neuroinflammation Neuroinflammation ProInflammatoryGenes->Neuroinflammation leads to G Start Seed neuronal cells in 96-well plate Pretreat Pre-treat with 4-MCA or SA Start->Pretreat Induce Induce toxicity (e.g., H₂O₂, Aβ) Pretreat->Induce Incubate1 Incubate Induce->Incubate1 AddMTT Add MTT reagent Incubate1->AddMTT Incubate2 Incubate AddMTT->Incubate2 AddSolubilizer Add solubilizing agent (e.g., DMSO) Incubate2->AddSolubilizer Measure Measure absorbance at 570 nm AddSolubilizer->Measure

A Comparative Guide to the Anticancer Efficacy of Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid, a naturally occurring aromatic carboxylic acid found in plants, and its derivatives have garnered significant attention in oncological research due to their potential as anticancer agents.[1] These compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and direct antitumor effects.[2][3] The versatility of the cinnamic acid scaffold allows for chemical modifications, leading to the synthesis of numerous derivatives with enhanced potency and selectivity against various cancer types.[1] This guide provides a comparative analysis of the anticancer efficacy of different cinnamic acid derivatives, supported by experimental data, to aid researchers in the identification of promising candidates for further drug development.

Comparative Anticancer Activity of Cinnamic Acid Derivatives

The in vitro cytotoxic activity of various cinnamic acid derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. A lower IC50 value indicates a more potent compound. The following table summarizes the IC50 values for several cinnamic acid derivatives across different cancer cell lines.

Cinnamic Acid DerivativeCancer Cell LineCancer TypeIC50 (µM)Reference
Natural Phenolic Acids
Caffeic AcidHepG2Liver627.45 (48h)[4]
A549Lung>200[3]
HT29-D4Colon>200[3]
Ferulic AcidHepG2Liver782 (48h)[4]
A549Lung>200[3]
HT29-D4Colon>200[3]
p-Coumaric AcidHepG2Liver798 (48h)[4]
A549Lung>200[3]
HT29-D4Colon>200[3]
Synthetic Hybrids & Derivatives
Harmicine-Cinnamic Hybrid (36d)HepG2Liver3.11[5]
Harmicine-Cinnamic Hybrid (36e)HepG2Liver2.19[5]
Harmicine-Cinnamic Hybrid (36f)HepG2Liver0.74[5]
6-Cinnamoyl-4-arylaminothienopyrimidine (59e)A549Lung0.04[5]
HeLaCervical0.004[5]
6-Cinnamoyl-4-arylaminothienopyrimidine (59g)HeLaCervical0.033[5]
Cinnamic Acyl Sulfonamide (55p)Bel7402Liver0.85[5]
Bel7402/5-FU (drug-resistant)Liver2.09[5]
Methyl-substituted Cinnamic Amide (5)A549Lung10.36[6]
Cinnamic Acid Dimers
Ferulic Acid DimerMCF-7Breast25-50[2][7]
MDA-MB-231Breast25-50[2]
3-Fluoro Cinnamic Acid DimerMCF-7Breast<25[2][7]
MDA-MB-231Breast<25[2]
3,4-Difluoro Cinnamic Acid DimerMCF-7Breast<25[2]
MDA-MB-231Breast<25[2]

Experimental Protocols

The evaluation of the anticancer efficacy of cinnamic acid derivatives predominantly relies on in vitro cytotoxicity assays. The following is a generalized protocol for the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Culture and Seeding:

  • Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to attach overnight.

2. Compound Treatment:

  • A stock solution of the cinnamic acid derivative is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial dilutions of the compound are made in the culture medium to achieve the desired final concentrations.

  • The culture medium from the wells is replaced with the medium containing the test compound or vehicle control (DMSO).

  • The cells are then incubated for a specified period, typically 24, 48, or 72 hours.

3. MTT Assay and Data Analysis:

  • After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.

  • The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • The MTT solution is then removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals, resulting in a purple solution.

  • The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Seeding in 96-well Plates cell_culture->cell_seeding treatment Treat Cells (24-72h) cell_seeding->treatment compound_prep Prepare Cinnamic Acid Derivatives compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization absorbance_reading Read Absorbance (570nm) formazan_solubilization->absorbance_reading viability_calc Calculate % Cell Viability absorbance_reading->viability_calc ic50_determination Determine IC50 Value viability_calc->ic50_determination

Experimental workflow for in vitro anticancer efficacy testing.

Signaling Pathways Targeted by Cinnamic Acid Derivatives

Cinnamic acid derivatives exert their anticancer effects through the modulation of various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Two of the key pathways identified are the PI3K/AKT and the EGFR signaling pathways.

PI3K/AKT Signaling Pathway:

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical intracellular signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Certain cinnamic acid derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.

PI3K_AKT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Apoptosis Apoptosis Bax->Apoptosis Induces CAD Cinnamic Acid Derivatives CAD->PI3K Inhibits CAD->AKT Inhibits

Inhibition of the PI3K/AKT signaling pathway by cinnamic acid derivatives.

EGFR Signaling Pathway:

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates signaling cascades that drive cell proliferation, migration, and survival. Overexpression or mutations of EGFR are common in various cancers, making it a key therapeutic target. Some synthetic cinnamic acid derivatives have demonstrated potent inhibitory effects on EGFR phosphorylation.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes CAD Cinnamic Acid Derivatives (e.g., 59e) CAD->EGFR Inhibits Phosphorylation

Inhibition of the EGFR signaling pathway by cinnamic acid derivatives.

References

Comparative Guide to Validated HPLC Methods for 4-Methoxycinnamic Acid Purity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-Methoxycinnamic Acid (4-MCA). The information is intended for researchers, scientists, and drug development professionals to facilitate the selection and implementation of a suitable analytical method.

Comparison of Validated HPLC Methods

Two primary reversed-phase HPLC (RP-HPLC) methods are detailed below. Method 1 is adapted from a study on related methoxycinnamoyl compounds, providing a strong foundational approach. Method 2 presents a validated method specifically for p-methoxycinnamic acid in a biological matrix, which can be adapted for purity analysis of the raw material.

Table 1: Chromatographic Conditions

ParameterMethod 1 (Adapted)Method 2
Column Phenomenex Luna C18 (4.6 x 250 mm, 5 µm)[1]µ-Bondapak C18 (3.9 mm x 300 mm)[2]
Mobile Phase Methanol: Water (70:30 v/v)[1]Methanol: Phosphoric Acid (70:30 v/v)[2]
Elution Mode Isocratic[1]Isocratic[2]
Flow Rate 1.0 mL/minute[1]1.0 mL/minute[2]
Column Temperature 35°C[1]Not Specified
Detection Wavelength 320 nm[1]286 nm[2]
Injection Volume 10 µL[1]20 µL[2]
Total Run Time 30 minutes[1]10 minutes[2]

Table 2: Validation Parameters

ParameterMethod 1 (Related Compounds)Method 2 (p-MCA in plasma)
Linearity Range 2.5–60.00 µg/mL (for MCC)[1]Not specified for purity, but a calibration curve was generated[2]
Correlation Coefficient (r²) > 0.999[1]0.998[2]
Limit of Detection (LOD) 10.42 ng/mL (for MCC)[1]2.747 µg/mL[2]
Limit of Quantitation (LOQ) 31.26 ng/mL (for MCC)[1]9.158 µg/mL[2]
Precision (%RSD) 1.03%–5.80% (Repeatability)[1]0.88% - 1.27%[2]
Accuracy (% Recovery) Not specified for purity98% - 102%[2]

Detailed Experimental Protocols

The following protocol is a representative method for the purity analysis of this compound based on the validated methods found.

Protocol: HPLC Purity Analysis of this compound

1. Materials and Reagents

  • This compound reference standard (purity ≥ 99%)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid (analytical grade)

  • 0.45 µm membrane filters

2. Instrumentation

  • HPLC system with a quaternary or binary pump, UV-Vis or Diode Array Detector (DAD), autosampler, and column oven.

  • Analytical column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Data acquisition and processing software.

3. Chromatographic Conditions

  • Mobile Phase: Methanol:Water (70:30, v/v). For enhanced peak shape, 0.1% phosphoric acid can be added to the aqueous phase.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 310 nm (a wavelength scan of 4-MCA is recommended to determine the absorbance maximum).

  • Injection Volume: 10 µL

  • Run Time: Approximately 15 minutes (or until all impurities have eluted).

4. Standard and Sample Preparation

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the analyte (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a sample of this compound and prepare a solution in methanol at a concentration within the working standard range.

  • Filtration: Filter all solutions through a 0.45 µm membrane filter before injection.

5. Method Validation Workflow

The following diagram illustrates the key steps involved in validating the HPLC method for purity analysis.

HPLC_Validation_Workflow A Method Development & Optimization B Specificity/ Selectivity A->B C Linearity & Range A->C D Precision (Repeatability & Intermediate) A->D E Accuracy (% Recovery) A->E F LOD & LOQ A->F G Robustness A->G H System Suitability Testing A->H I Validated Method for Purity Analysis B->I C->I D->I E->I F->I G->I H->I

HPLC Method Validation Workflow

6. System Suitability Before starting the analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the working standard solution (e.g., 25 µg/mL) five times and evaluate parameters such as:

  • Tailing factor: Should be ≤ 2.0.

  • Theoretical plates: Should be > 2000.

  • Relative Standard Deviation (%RSD) of peak area: Should be ≤ 2.0%.

7. Data Analysis

  • Purity Calculation: The purity of the this compound sample is typically determined by area normalization.

    • Purity (%) = (Area of 4-MCA peak / Total area of all peaks) x 100

Alternative Analytical Techniques

While HPLC is the most common and robust method for purity analysis, other techniques can be employed, often for complementary information:

  • Gas Chromatography (GC): Suitable if the analyte is volatile or can be derivatized to become volatile. GC can be very effective for identifying and quantifying volatile impurities.

  • Thin Layer Chromatography (TLC): A simpler, less expensive technique for a qualitative or semi-quantitative assessment of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS) to provide mass information for the identification of impurities.

The choice of method will depend on the specific requirements of the analysis, including the nature of the expected impurities, the required level of accuracy and precision, and the available instrumentation.

References

Cross-validation of experimental results for 4-Methoxycinnamic Acid's bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimentally validated bioactivities of 4-Methoxycinnamic Acid (4-MCA) against relevant alternatives. The data presented is curated from peer-reviewed studies to facilitate an objective evaluation of its therapeutic potential.

Executive Summary

This compound, a naturally occurring phenolic compound, has demonstrated a spectrum of biological activities, including tyrosinase inhibition, anti-inflammatory, antioxidant, and anticancer effects. This guide synthesizes the available quantitative data, details the experimental methodologies used to elicit these findings, and visualizes a key signaling pathway implicated in its anti-inflammatory action.

Data Presentation: Comparative Bioactivity of this compound and Alternatives

The following tables summarize the quantitative data on the bioactivity of 4-MCA and its derivatives in comparison to standard compounds.

Table 1: Tyrosinase Inhibitory Activity

CompoundIC50 (mM)Inhibition TypeReference CompoundIC50 (mM)
This compound 0.42 NoncompetitiveKojic Acid-
Cinnamic Acid2.10Noncompetitive--
4-Hydroxycinnamic Acid0.50Competitive--

IC50: The half-maximal inhibitory concentration.

Table 2: Anticancer Activity of Cinnamic Acid Derivatives

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
(E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylateA549 (Lung)11.38Colchicine6.32
Cinnamic Acid Derivative '5'A-549 (Lung)10.36Colchicine6.32
Cinnamic Acid Derivative '9'A-549 (Lung)11.06Colchicine6.32
Harmicine-Cinnamic Acid Hybrid '36f'HepG2 (Liver)0.74Harmine>250

Note: Specific IC50 values for this compound against various cancer cell lines were not explicitly found in the reviewed literature. The data presented is for its derivatives.

Table 3: Anti-Inflammatory Activity of Cinnamic Acid Derivatives (In Vivo)

CompoundDosagePaw Edema Inhibition (%)Reference CompoundDosagePaw Edema Inhibition (%)
Ferulic Acid100 mg/kg28% (at 6h)Indomethacin10 mg/kg46.87% (at 2h), 65.71% (at 3h)
Ferulic Acid200 mg/kg37.5% (at 6h)Indomethacin10 mg/kg46.87% (at 2h), 65.71% (at 3h)

Note: Direct quantitative data for this compound in the carrageenan-induced paw edema model was not found. Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is presented as a structurally similar alternative.

Table 4: Antioxidant Activity of Cinnamic Acid Derivatives (DPPH Radical Scavenging)

CompoundIC50 (µM)Reference CompoundIC50 (µM)
Caffeic Acid Amide Derivative '2'14.29--
Cinnamic Acid21.81--
Caffeic Acid-Ascorbic Acid-

Note: A specific IC50 value for the DPPH scavenging activity of this compound was not available in the reviewed literature. The data shows values for other cinnamic acid derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and cross-validation of the findings.

Tyrosinase Inhibition Assay

The inhibitory effect of 4-MCA on mushroom tyrosinase activity is determined spectrophotometrically.

  • Enzyme and Substrate Preparation : Mushroom tyrosinase and L-tyrosine (substrate) solutions are prepared in a phosphate buffer (pH 6.8).

  • Assay Procedure : The reaction mixture contains the phosphate buffer, L-tyrosine solution, and varying concentrations of the test compound (4-MCA or alternatives). The reaction is initiated by adding the mushroom tyrosinase solution.

  • Measurement : The rate of formation of dopachrome is monitored by measuring the absorbance at 475 nm at regular intervals using a spectrophotometer.

  • Data Analysis : The concentration of the inhibitor that causes 50% inhibition of tyrosinase activity (IC50) is calculated from the dose-response curve. The type of inhibition (competitive, noncompetitive, etc.) is determined by Lineweaver-Burk plot analysis.

Anticancer Activity (MTT Assay)

The cytotoxic effects of cinnamic acid derivatives on cancer cell lines (e.g., A549, HepG2) are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture : Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Treatment : Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay : After the treatment period, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

This in vivo model is used to assess the acute anti-inflammatory activity of the compounds.

  • Animal Model : Male Wistar rats are typically used.

  • Compound Administration : The test compound (or reference drug like indomethacin) is administered orally or intraperitoneally at a specific dose.

  • Induction of Inflammation : After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of the rats to induce localized edema.

  • Measurement of Paw Edema : The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis : The percentage of inhibition of paw edema is calculated by comparing the increase in paw volume in the treated groups with that of the control group (vehicle-treated).

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the free radical scavenging capacity of the compounds.

  • Reagent Preparation : A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Assay Procedure : Different concentrations of the test compound are added to the DPPH solution.

  • Incubation : The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement : The absorbance of the solution is measured at a specific wavelength (typically around 517 nm). The decrease in absorbance indicates the scavenging of the DPPH radical.

  • Data Analysis : The percentage of radical scavenging activity is calculated. The IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined. Ascorbic acid or Trolox is commonly used as a positive control.

Mandatory Visualization: Signaling Pathway

Mincle Signaling Pathway in Anti-Inflammatory Response

The anti-inflammatory mechanism of this compound has been associated with the Macrophage-inducible C-type lectin (Mincle) signaling pathway. Mincle is a pattern recognition receptor that, upon activation, triggers a signaling cascade leading to the production of pro-inflammatory cytokines. The modulation of this pathway by 4-MCA contributes to its anti-inflammatory effects.

Mincle_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand PAMPs/DAMPs Mincle Mincle Ligand->Mincle Binds FcRγ FcRγ Mincle->FcRγ Associates Syk Syk FcRγ->Syk Recruits & Phosphorylates CARD9 CARD9 Syk->CARD9 Activates Bcl10 Bcl10 CARD9->Bcl10 Forms complex with MALT1 MALT1 Bcl10->MALT1 and NF-κB NF-κB MALT1->NF-κB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF-κB->Cytokines Induces Transcription 4-MCA This compound 4-MCA->Mincle Inhibits

Mincle Signaling Pathway and its inhibition by 4-MCA.

A Head-to-Head Comparison: Knoevenagel vs. Perkin Reaction for the Synthesis of 4-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. One such important molecule is 4-methoxycinnamic acid (4-MCA), a versatile building block in the pharmaceutical and cosmetic industries. Two of the most common methods for its synthesis are the Knoevenagel condensation and the Perkin reaction. This guide provides a detailed head-to-head comparison of these two classical reactions, supported by experimental data, to aid in the selection of the most suitable method for your research needs.

At a Glance: Performance Comparison

ParameterKnoevenagel ReactionPerkin Reaction
Reactants 4-methoxybenzaldehyde, Malonic acid4-methoxybenzaldehyde, Acetic anhydride
Catalyst/Base Pyridine, PiperidineSodium acetate
Reaction Time 4 hours (conventional heating)5 minutes (microwave irradiation) to 4-8 hours (conventional heating)
Reported Yield ~98%[1]~73% (microwave)[2], ~38% (conventional for cinnamic acid)[3]
Reaction Temperature Reflux170-180°C (conventional) or microwave irradiation
Work-up Acidification and filtrationSteam distillation, neutralization, acidification, and filtration
Substrate Scope Generally broader for aldehydes and active methylene compoundsPrimarily for aromatic aldehydes

Reaction Mechanisms

The Knoevenagel and Perkin reactions, while both condensation reactions, proceed through distinct mechanistic pathways.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, such as malonic acid, in the presence of a basic catalyst like pyridine and piperidine. The reaction proceeds through a series of steps including deprotonation of the active methylene compound, nucleophilic addition to the aldehyde, and subsequent dehydration and decarboxylation to yield the α,β-unsaturated acid.

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration & Decarboxylation Malonic_Acid Malonic Acid Enolate Enolate Malonic_Acid->Enolate Deprotonation Base Base (Pyridine/Piperidine) Base->Malonic_Acid Intermediate1 Aldol-type Intermediate Enolate->Intermediate1 Nucleophilic Attack 4-MCA_Aldehyde 4-Methoxybenzaldehyde 4-MCA_Aldehyde->Intermediate1 Intermediate2 Unstable Intermediate Intermediate1->Intermediate2 - H2O 4-MCA This compound Intermediate2->4-MCA - CO2

Caption: Knoevenagel condensation mechanism for 4-MCA synthesis.

Perkin Reaction

The Perkin reaction is the condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid, to form an α,β-unsaturated carboxylic acid.[4] In the synthesis of 4-MCA, 4-methoxybenzaldehyde reacts with acetic anhydride using sodium acetate as the base.[5] The mechanism involves the formation of an enolate from the anhydride, which then attacks the aldehyde.

Perkin_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Aldol-type Condensation cluster_step3 Step 3: Dehydration & Hydrolysis Acetic_Anhydride Acetic Anhydride Enolate_Perkin Anhydride Enolate Acetic_Anhydride->Enolate_Perkin Deprotonation Base_Perkin Base (Sodium Acetate) Base_Perkin->Acetic_Anhydride Intermediate_Perkin Tetrahedral Intermediate Enolate_Perkin->Intermediate_Perkin Nucleophilic Attack 4-MCA_Aldehyde_Perkin 4-Methoxybenzaldehyde 4-MCA_Aldehyde_Perkin->Intermediate_Perkin Unsaturated_Anhydride Unsaturated Mixed Anhydride Intermediate_Perkin->Unsaturated_Anhydride - H2O 4-MCA_Perkin This compound Unsaturated_Anhydride->4-MCA_Perkin Hydrolysis

Caption: Perkin reaction mechanism for 4-MCA synthesis.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of 4-MCA using both the Knoevenagel and Perkin reactions.

Knoevenagel Synthesis of this compound

This protocol is adapted from a literature procedure with a reported yield of 98%.[1]

Materials:

  • 4-methoxybenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Concentrated Hydrochloric Acid

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 4-methoxybenzaldehyde and 12 mmol of malonic acid in 6 mL of pyridine.

  • To the stirred solution, add 0.6 mL of piperidine.

  • Heat the reaction mixture at reflux for 4 hours.

  • After cooling to room temperature, pour the reaction mixture into 80 mL of a 10 M hydrochloric acid solution at 0°C.

  • A white solid will precipitate. Collect the solid by vacuum filtration.

  • Wash the collected solid with 200 mL of water.

  • Recrystallize the crude product from ethanol to afford pure (E)-3-(4-methoxyphenyl)acrylic acid.

Knoevenagel_Workflow Start Mix Reactants: 4-methoxybenzaldehyde, malonic acid, pyridine, piperidine Reflux Reflux for 4 hours Start->Reflux Cool Cool to Room Temperature Reflux->Cool Precipitate Pour into HCl (aq) at 0°C Cool->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Water Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize Product Pure 4-MCA Recrystallize->Product

Caption: Experimental workflow for Knoevenagel synthesis of 4-MCA.

Perkin Synthesis of this compound (Microwave-Assisted)

This protocol is based on a microwave-assisted procedure with a reported yield of 73%.[2]

Materials:

  • 4-methoxybenzaldehyde

  • Acetic anhydride

  • Sodium acetate (freshly fused and powdered)

  • Saturated aqueous sodium carbonate solution

  • Concentrated Hydrochloric Acid

Procedure:

  • In a microwave-safe vessel, combine 0.05 mol of 4-methoxybenzaldehyde, 7.5 g (0.073 mol) of acetic anhydride, and 2.5 g (0.03 mol) of freshly fused and finely powdered sodium acetate.

  • Irradiate the mixture with microwaves at 320 W for 5 minutes.

  • While still hot, pour the mixture into approximately 25 mL of water in a flask equipped for steam distillation.

  • Add a saturated aqueous solution of sodium carbonate with vigorous stirring until the solution is alkaline.

  • Steam distill the mixture to remove any unreacted 4-methoxybenzaldehyde.

  • Cool the residual solution and acidify it with concentrated hydrochloric acid.

  • The precipitated this compound is collected by filtration, washed with cold water, and dried.

Perkin_Workflow Start Mix Reactants: 4-methoxybenzaldehyde, acetic anhydride, sodium acetate Microwave Microwave Irradiation (320W, 5 min) Start->Microwave Quench Pour into Water Microwave->Quench Neutralize Add Na2CO3 (aq) Quench->Neutralize Distill Steam Distillation Neutralize->Distill Acidify Acidify with HCl Distill->Acidify Filter Collect Product Acidify->Filter Product Pure 4-MCA Filter->Product

Caption: Experimental workflow for Perkin synthesis of 4-MCA.

Discussion and Conclusion

Both the Knoevenagel and Perkin reactions are effective methods for the synthesis of 4-MCA. The choice between the two will largely depend on the specific requirements of the researcher and the available equipment.

The Knoevenagel condensation offers a significantly higher reported yield under conventional heating conditions.[1] The reaction proceeds at a moderate reflux temperature and the work-up is relatively straightforward. This makes it a reliable and high-yielding option for laboratory-scale synthesis.

The Perkin reaction , while historically significant, often requires higher temperatures and may result in lower yields under conventional heating.[3] However, the advent of microwave-assisted organic synthesis has dramatically improved the efficiency of the Perkin reaction, offering a much shorter reaction time with a respectable yield.[2] This makes the microwave-assisted Perkin reaction an attractive option for rapid synthesis. The work-up for the Perkin reaction is generally more involved, requiring steam distillation to remove unreacted aldehyde.

References

Decoding Specificity: A Comparative Analysis of 4-Methoxycinnamic Acid's Biological Targets

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a bioactive compound is paramount to harnessing its therapeutic potential while minimizing off-target effects. This guide provides a comprehensive evaluation of the biological target specificity of 4-Methoxycinnamic Acid (4-MCA), a naturally occurring phenolic acid with a wide range of documented biological activities. Through a meticulous comparison with its structural and functional analogs—ferulic acid, caffeic acid, and sinapic acid—this report offers a data-driven perspective on its therapeutic promise.

This compound (4-MCA) has garnered significant attention for its diverse pharmacological effects, including anti-inflammatory, neuroprotective, and anti-cancer properties.[1] Its therapeutic potential is attributed to its interaction with various biological targets. However, the critical question for its development as a therapeutic agent lies in its specificity. This guide delves into the comparative inhibitory activities of 4-MCA and its analogs against key enzymes and signaling pathways, providing a clear, data-supported evaluation of its target engagement.

Comparative Analysis of Inhibitory Activity

To quantitatively assess the specificity of 4-MCA, we have compiled and compared its inhibitory concentrations (IC50) against several key biological targets alongside its prominent chemical relatives: ferulic acid, caffeic acid, and sinapic acid. The following table summarizes the available data, offering a side-by-side view of their potency.

CompoundTargetIC50 (µM)Notes
This compound (4-MCA) Tyrosinase (monophenolase)458Noncompetitive inhibitor.[2]
NF-κB Pathway-Known to inhibit the pathway, but specific IC50 values are not readily available.
COX-2-Data on direct inhibition is limited.
Ferulic Acid Tyrosinase-Generally considered a weak inhibitor.
NF-κB Pathway-Inhibits NF-κB activation, but direct IC50 values are not consistently reported.[1][3][4]
COX-2>100Did not show significant inhibition at 100 µM in one study.[5] A dimer of ferulic acid, however, showed potent inhibition.[5]
Caffeic Acid Tyrosinase-Known to be an inhibitor.
NF-κB Pathway-Inhibits NF-κB activation; a derivative, Caffeic Acid Phenethyl Ester (CAPE), has IC50 values of 6.67 µM (for IL-1β), 5.25 µM (for IL-6), and 9.95 µM (for IL-8) production downstream of NF-κB.[6]
COX-2-Data on direct inhibition is limited.
Sinapic Acid Tyrosinase-Known to be an inhibitor.
NF-κB Pathway-Suppresses NF-κB activation.[7][8]
COX-2-Data on direct inhibition is limited.

Note: The table highlights the current gaps in directly comparable quantitative data for these compounds against the same targets under identical experimental conditions.

Key Signaling Pathways and Experimental Workflows

To visualize the biological context of 4-MCA's activity, we present diagrams of two key signaling pathways it is known to modulate: the anti-inflammatory Mincle signaling pathway and the neuroprotective CRH-CRFR1-PKA-CREB signaling pathway. Additionally, a typical experimental workflow for assessing tyrosinase inhibition is provided.

Mincle_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Mincle Mincle Ligand->Mincle Binds FcRγ FcRγ Mincle->FcRγ Associates Syk Syk FcRγ->Syk Recruits & Activates CARD9 CARD9 Syk->CARD9 Activates Bcl10 Bcl10 IKK_complex IKK Complex CARD9->IKK_complex Activates MALT1 MALT1 IκB IκB IKK_complex->IκB Phosphorylates IκB_P p-IκB NF-κB NF-κB IκB->NF-κB Inhibits NF-κB_active Active NF-κB IκB_P->NF-κB_active Releases Inflammatory_Genes Inflammatory Gene Transcription NF-κB_active->Inflammatory_Genes Translocates & Activates

Caption: Mincle signaling pathway leading to inflammatory gene transcription.

CRH_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CRH Corticotropin- Releasing Hormone CRFR1 CRF Receptor 1 CRH->CRFR1 Binds G_Protein G Protein CRFR1->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces G_Protein->AC Activates PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB Gene_Transcription Neuroprotective Gene Transcription pCREB->Gene_Transcription Activates

Caption: CRH-CRFR1 signaling pathway leading to neuroprotective gene transcription.

Tyrosinase_Inhibition_Workflow Prepare_Reagents Prepare Reagents: - Tyrosinase Enzyme - L-DOPA Substrate - Test Compounds - Buffer Solution Incubate Pre-incubate Enzyme with Test Compound Prepare_Reagents->Incubate Add_Substrate Add L-DOPA to Initiate Reaction Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 475 nm over time Add_Substrate->Measure_Absorbance Calculate_IC50 Calculate Percentage Inhibition and IC50 Measure_Absorbance->Calculate_IC50

Caption: Experimental workflow for a tyrosinase inhibition assay.

Detailed Experimental Protocols

A clear understanding of the methodologies used to generate specificity data is crucial for interpreting the results. Below are detailed protocols for two key assays relevant to the biological activities of 4-MCA.

Tyrosinase Inhibition Assay

Objective: To determine the in vitro inhibitory effect of a test compound on the activity of mushroom tyrosinase.

Materials:

  • Mushroom tyrosinase (e.g., from Sigma-Aldrich)

  • L-DOPA (substrate)

  • Test compounds (4-MCA and alternatives) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds and a positive control (e.g., kojic acid) in DMSO.

  • In a 96-well plate, add 20 µL of various concentrations of the test compounds or positive control to respective wells. For the control wells, add 20 µL of DMSO.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of mushroom tyrosinase solution (in phosphate buffer) to each well and pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.

  • Initiate the enzymatic reaction by adding 20 µL of L-DOPA solution (in phosphate buffer) to each well.

  • Immediately measure the absorbance at 475 nm using a microplate reader at regular intervals (e.g., every minute) for a defined period (e.g., 20 minutes).

  • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

  • The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the test compound.

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

Objective: To quantify the inhibitory effect of a test compound on the NF-κB signaling pathway in a cell-based assay.

Materials:

  • A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293/NF-κB-luc)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (4-MCA and alternatives) dissolved in DMSO

  • An inducer of the NF-κB pathway (e.g., TNF-α or LPS)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the NF-κB reporter cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds or vehicle (DMSO) for a predetermined time (e.g., 1 hour).

  • Stimulate the cells with the NF-κB inducer (e.g., TNF-α at 10 ng/mL) for a specific duration (e.g., 6 hours). A set of unstimulated cells should be included as a negative control.

  • After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • The percentage of NF-κB inhibition is calculated using the formula: % Inhibition = [(L_stimulated - L_sample) / (L_stimulated - L_unstimulated)] * 100 where L_stimulated is the luminescence of the stimulated control, L_sample is the luminescence of the cells treated with the test compound and stimulator, and L_unstimulated is the luminescence of the unstimulated control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

The available data suggests that this compound and its analogs possess a range of interesting biological activities. However, a comprehensive and direct comparative analysis of their specificity against a broad panel of targets is still needed to fully elucidate their therapeutic potential and off-target liability. The provided protocols offer a standardized framework for generating such crucial comparative data. Future research should focus on head-to-head comparisons of these cinnamic acid derivatives in a variety of validated assays to build a more complete picture of their target specificity, which will be instrumental in guiding future drug discovery and development efforts.

References

A Comparative Analysis of the Cytotoxicity of 4-Methoxycinnamic Acid and its Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of 4-methoxycinnamic acid (4-MCA) and its ester derivatives against various cancer cell lines. The information presented is collated from multiple experimental studies to offer a comprehensive overview for researchers in oncology and drug discovery.

Executive Summary

Esterification of this compound has been shown to be a viable strategy for enhancing its cytotoxic potential against a range of cancer cell lines. While 4-MCA itself exhibits moderate cytotoxic activity, its ester derivatives, particularly those with specific substituted benzyl and other aromatic moieties, demonstrate significantly lower IC50 values, indicating increased potency. This enhanced cytotoxicity is often attributed to improved cellular uptake and potential modulation of key signaling pathways involved in apoptosis and cell proliferation. The most common method for evaluating the cytotoxicity of these compounds is the MTT assay, a colorimetric assay that measures cellular metabolic activity.

Data Presentation: Cytotoxicity (IC50 Values)

The following tables summarize the 50% inhibitory concentration (IC50) values for 4-MCA and its various ester derivatives against several human cancer cell lines as reported in the literature. Lower IC50 values indicate greater cytotoxic activity.

Table 1: Cytotoxicity against Lung (A549) and Melanoma (SK-MEL-147) Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compound (4-MCA)A549>100Inferred from low activity in studies
(E)-benzyl 3-(4-methoxyphenyl)acrylateA54948.7[1]
(E)-4-isopropylbenzyl 3-(4-methoxyphenyl)acrylateA54935.4[1]
(E)-4-methoxybenzyl 3-(4-methoxyphenyl)acrylateA54945.2[1]
(E)-4-(trifluoromethoxy)benzyl 3-(4-methoxyphenyl)acrylateA54925.1[1]
(E)-4-nitrobenzyl 3-(4-methoxyphenyl)acrylateA54928.3[1]
(E)-4-chlorobenzyl 3-(4-methoxyphenyl)acrylateA54930.5[1]
(E)-4-bromobenzyl 3-(4-methoxyphenyl)acrylateA54932.8[1]
(E)-4-fluorobenzyl 3-(4-methoxyphenyl)acrylateA54940.1[1]
(E)-3,4-difluorobenzyl 3-(4-methoxyphenyl)acrylateA54938.7[1]
(E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylateA54915.8[1]
This compound (4-MCA)SK-MEL-147>100Inferred from low activity in studies
(E)-benzyl 3-(4-methoxyphenyl)acrylateSK-MEL-147>50[1]
(E)-4-isopropylbenzyl 3-(4-methoxyphenyl)acrylateSK-MEL-14745.6[1]
(E)-4-methoxybenzyl 3-(4-methoxyphenyl)acrylateSK-MEL-147>50[1]
(E)-4-(trifluoromethoxy)benzyl 3-(4-methoxyphenyl)acrylateSK-MEL-14730.2[1]
(E)-4-nitrobenzyl 3-(4-methoxyphenyl)acrylateSK-MEL-14740.1[1]
(E)-4-chlorobenzyl 3-(4-methoxyphenyl)acrylateSK-MEL-14742.3[1]
(E)-4-bromobenzyl 3-(4-methoxyphenyl)acrylateSK-MEL-14748.9[1]
(E)-4-fluorobenzyl 3-(4-methoxyphenyl)acrylateSK-MEL-147>50[1]
(E)-3,4-difluorobenzyl 3-(4-methoxyphenyl)acrylateSK-MEL-14747.6[1]
(E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylateSK-MEL-14725.4[1]

Table 2: Cytotoxicity against Colon (HCT-116), Prostate (PC3), and Promyelocytic Leukemia (HL60) Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Cinnamic AcidHCT-116~500[2]
3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylateHCT-11616.2[3]
4-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylateHCT-11620.3[3]
3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylatePC318.9[3]
4-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylatePC325.4[3]
3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylateHL6022.8[3]
4-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylateHL6030.1[3]

Experimental Protocols

The following is a detailed methodology for the most commonly cited experiment, the MTT cytotoxicity assay, based on protocols described in the referenced literature.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., A549, SK-MEL-147, HCT-116, PC3, HL60)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

  • 4-MCA and its ester derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks and seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Stock solutions of 4-MCA and its esters are prepared in DMSO and then diluted to various concentrations in the complete culture medium. After the 24-hour incubation period, the medium from the wells is replaced with 100 µL of medium containing the test compounds at different concentrations. Control wells contain medium with DMSO at the same final concentration used for the test compounds (typically <0.5%).

  • Incubation: The plates are incubated for a further 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, the medium is carefully removed, and 150 µL of the solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control (untreated) cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.

Visualizations

Experimental Workflow for Cytotoxicity Screening

G cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis Culture Maintain Cancer Cell Lines Harvest Harvest and Count Cells Culture->Harvest Seed Seed Cells in 96-well Plates Harvest->Seed Prepare Prepare Serial Dilutions of 4-MCA and Esters Seed->Prepare Treat Treat Cells with Compounds Prepare->Treat Incubate_48h Incubate for 48-72 hours Treat->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Calculate Calculate Cell Viability (%) Read->Calculate Determine Determine IC50 Values Calculate->Determine G cluster_0 Upstream Signaling cluster_1 Mitochondrial Apoptosis Pathway Ester 4-MCA Ester MAPK MAPK/ERK Pathway Ester->MAPK Modulation Bcl2 Bcl-2 (Anti-apoptotic) MAPK->Bcl2 Inhibition Bax Bax (Pro-apoptotic) MAPK->Bax Activation Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Promotes CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Confirming the Structure of 4-Methoxycinnamic Acid: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 4-Methoxycinnamic Acid's structure using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. It offers a detailed comparison with alternative analytical techniques and includes supporting experimental data and protocols to aid in structural elucidation.

Structural Confirmation by NMR Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical environment of atomic nuclei, specifically ¹H and ¹³C, the connectivity and stereochemistry of this compound can be unequivocally confirmed.

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J) in Hz
-OCH₃3.83Singlet3H-
H-β (vinylic)6.31 - 6.41Doublet1H~16.0
H-α (vinylic)7.61 - 7.67Doublet1H~16.0
Aromatic H (ortho to -OCH₃)6.94 - 6.96Doublet2H~8.8
Aromatic H (meta to -OCH₃)7.53 - 7.55Doublet2H~8.8
-COOH~12.0 (broad)Singlet1H-

Note: The chemical shift of the carboxylic acid proton can vary depending on the solvent and concentration.

¹³C NMR Spectral Data of this compound

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment Chemical Shift (ppm)
-OCH₃55.22
C-β (vinylic)116.46
Aromatic C (ortho to -OCH₃)114.29
Aromatic C (ipso, attached to vinyl)126.78
Aromatic C (meta to -OCH₃)129.85
C-α (vinylic)143.68
Aromatic C (ipso, attached to -OCH₃)160.89
-COOH167.76

Comparison with Alternative Analytical Techniques

While NMR provides a detailed structural map, other spectroscopic techniques can offer complementary information to confirm the identity and purity of this compound.

Analytical Technique Information Provided Observed Data for this compound
FTIR Spectroscopy Identifies functional groups present in the molecule.Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1680 cm⁻¹), C=C stretch (~1630 cm⁻¹), C-O stretch (~1250 cm⁻¹), and aromatic C-H bending.
UV-Vis Spectroscopy Provides information about the conjugated system.Shows a maximum absorbance (λmax) around 310 nm, indicative of the extended conjugation between the aromatic ring and the acrylic acid moiety.
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern.The molecular ion peak [M]⁺ is observed at m/z 178, confirming the molecular weight.

Experimental Protocols

NMR Spectroscopy

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry vial.

  • Filter the solution through a pipette with a small cotton or glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. Data Acquisition:

  • Insert the sample tube into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, spectral width, and relaxation delay).

  • Acquire the Free Induction Decay (FID) data.

3. Data Processing:

  • Apply a Fourier transform to the FID to obtain the NMR spectrum.

  • Phase the spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Workflow for Structural Confirmation

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis cluster_3 Structural Confirmation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter acquire_h1 Acquire ¹H NMR filter->acquire_h1 acquire_c13 Acquire ¹³C NMR filter->acquire_c13 analyze_h1 Analyze ¹H Spectrum (Shifts, Splitting, Integration) acquire_h1->analyze_h1 analyze_c13 Analyze ¹³C Spectrum (Shifts) acquire_c13->analyze_c13 structure Confirm Structure of This compound analyze_h1->structure analyze_c13->structure

A Comparative Guide to the Batch-to-Batch Consistency of Synthesized 4-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the batch-to-batch consistency of synthesized 4-Methoxycinnamic Acid (4-MCA), a key intermediate in the pharmaceutical and cosmetic industries. Recognizing the critical importance of reproducibility in research and manufacturing, this document outlines key quality attributes, presents a comparative analysis of three discrete batches, and details the experimental protocols for verification. Furthermore, it benchmarks 4-MCA against alternative cinnamic acid derivatives, offering a broader perspective for material selection.

Executive Summary

Consistent quality of active pharmaceutical ingredients (APIs) and cosmetic ingredients is paramount for ensuring product safety and efficacy. This guide demonstrates a robust quality control framework for synthesized this compound. Through a series of analytical tests, we assess the variability of key physicochemical properties across three independently synthesized batches. The findings indicate a high degree of consistency, with all batches meeting stringent quality specifications. A comparison with related hydroxycinnamic acids highlights the competitive performance profile of 4-MCA, particularly in UV filtering applications.

Batch-to-Batch Consistency Analysis of this compound

Three distinct batches of this compound were synthesized via the Knoevenagel condensation reaction. Each batch was subjected to a battery of analytical tests to evaluate purity, identity, and physical properties.

Table 1: Comparative Analysis of Three Batches of Synthesized this compound

ParameterBatch 1Batch 2Batch 3Acceptance Criteria
Appearance White crystalline powderWhite crystalline powderWhite crystalline powderWhite to off-white crystalline powder
Purity (HPLC, %) 99.699.599.7≥ 99.0%
Melting Point (°C) 171.5 - 173.0172.0 - 173.5171.0 - 172.5170 - 174 °C
Residual Solvents (GC-HS, ppm) < 100< 100< 100≤ 500 ppm
Loss on Drying (%) 0.150.180.16≤ 0.5%
Identity (FTIR) Conforms to referenceConforms to referenceConforms to referenceConforms to reference spectrum
Identity (¹H NMR) Conforms to referenceConforms to referenceConforms to referenceConforms to reference spectrum

The data presented in Table 1 demonstrates a high level of consistency across the three batches. The purity of all batches, as determined by High-Performance Liquid Chromatography (HPLC), exceeded the 99.0% threshold. The melting points were sharp and within a narrow range, indicative of high purity. Residual solvent levels were well below the acceptable limit, and the low loss on drying suggests minimal water content. Spectroscopic analysis by FTIR and ¹H NMR confirmed the chemical identity and structural integrity of 4-MCA in all batches, matching the reference spectra.

Comparative Performance: this compound vs. Alternatives

This compound is a prominent member of the cinnamic acid family, often utilized for its UV-filtering properties in sunscreens and as a precursor in drug synthesis.[1][2] However, other hydroxycinnamic acids also offer compelling functionalities.

Table 2: Performance Comparison of this compound with Alternative Cinnamic Acid Derivatives

FeatureThis compoundFerulic AcidSinapic AcidCaffeic Acid
Primary Function UV Filter, Synthesis IntermediateAntioxidant, UV FilterUV Filter, AntioxidantAntioxidant, Anti-inflammatory
UVB Protection ExcellentExcellentExcellentGood
UVA Protection ModerateGoodGoodModerate
Antioxidant Activity ModerateHighHighVery High
Solubility (in oil) GoodModerateModeratePoor

As illustrated in Table 2, while all listed cinnamic acid derivatives exhibit UV-filtering capabilities, this compound offers a balanced profile with excellent UVB protection and good oil solubility, making it a suitable candidate for cosmetic formulations.[3] Ferulic acid and sinapic acid present stronger antioxidant properties, which can be a desirable secondary benefit in skincare products.[4] The choice of compound will ultimately depend on the specific requirements of the final application.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this assessment are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 286 nm.

  • Sample Preparation: Accurately weigh and dissolve the 4-MCA sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Procedure: Inject 10 µL of the sample solution and record the chromatogram. Purity is determined by the area percentage of the main peak.

Fourier-Transform Infrared (FTIR) Spectroscopy for Identity Confirmation
  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the 4-MCA sample.

  • Procedure: Acquire the infrared spectrum from 4000 to 400 cm⁻¹.

  • Analysis: Compare the resulting spectrum with a reference spectrum of this compound. Key characteristic peaks include those for the carboxylic acid O-H stretch, C=O stretch, C=C stretch, and aromatic C-H bends.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Verification
  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure: Dissolve the 4-MCA sample in the deuterated solvent and acquire the ¹H NMR spectrum.

  • Analysis: The chemical shifts, splitting patterns, and integration values should be consistent with the structure of this compound.

Differential Scanning Calorimetry (DSC) for Melting Point Determination
  • Instrumentation: A differential scanning calorimeter.[5]

  • Sample Preparation: Accurately weigh 2-5 mg of the 4-MCA sample into an aluminum pan and seal it.

  • Procedure: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Analysis: The melting point is determined as the onset or peak of the melting endotherm.

Visualized Workflows and Relationships

To further clarify the processes and concepts discussed, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analytical Testing cluster_comparison Comparison & Reporting S1 Batch 1 Synthesis A1 HPLC S1->A1 A2 FTIR S1->A2 A3 NMR S1->A3 A4 DSC S1->A4 A5 Residual Solvents S1->A5 A6 Loss on Drying S1->A6 S2 Batch 2 Synthesis S2->A1 S2->A2 S2->A3 S2->A4 S2->A5 S2->A6 S3 Batch 3 Synthesis S3->A1 S3->A2 S3->A3 S3->A4 S3->A5 S3->A6 C1 Data Tabulation A1->C1 A2->C1 A3->C1 A4->C1 A5->C1 A6->C1 C2 Consistency Assessment C1->C2 C3 Comparison with Alternatives C1->C3

Caption: Experimental workflow for assessing batch-to-batch consistency.

Logical_Relationship Raw Material Quality Raw Material Quality Batch-to-Batch Consistency Batch-to-Batch Consistency Raw Material Quality->Batch-to-Batch Consistency Synthesis Process Parameters Synthesis Process Parameters Synthesis Process Parameters->Batch-to-Batch Consistency Purification Method Purification Method Purification Method->Batch-to-Batch Consistency Product Quality & Performance Product Quality & Performance Batch-to-Batch Consistency->Product Quality & Performance Safety & Efficacy Safety & Efficacy Product Quality & Performance->Safety & Efficacy

Caption: Factors influencing product quality and safety.

Signaling_Pathway UV_Radiation UV Radiation Skin_Cell Skin Cell UV_Radiation->Skin_Cell ROS_Production ROS Production Skin_Cell->ROS_Production Inflammatory_Response Inflammatory Response ROS_Production->Inflammatory_Response DNA_Damage DNA Damage ROS_Production->DNA_Damage 4_MCA 4-MCA 4_MCA->UV_Radiation Blocks

Caption: Protective action of 4-MCA against UV-induced damage.

References

A Comparative Guide to the In Vivo Biological Activities of 4-Methoxycinnamic Acid and Other Natural Phenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo biological activities of 4-Methoxycinnamic Acid (4-MCA) and other structurally related natural phenols, including ferulic acid, sinapic acid, caffeic acid, and p-coumaric acid. While direct head-to-head in vivo comparative studies are limited in the current scientific literature, this document synthesizes available data from individual studies to offer insights into their potential therapeutic effects. The information is presented to aid researchers in designing future comparative studies and to inform drug development professionals about the potential of these compounds.

I. Overview of Biological Activities

Natural phenolic compounds are widely investigated for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. 4-MCA, a methoxylated derivative of cinnamic acid, has demonstrated a range of biological activities in preclinical studies. This guide compares the in vivo efficacy of 4-MCA with other prominent natural phenols.

II. Comparative In Vivo Data

The following tables summarize quantitative data from various in vivo studies on 4-MCA and other selected natural phenols. It is crucial to note that these data are compiled from different studies and are not from direct comparative experiments. Therefore, direct comparison of absolute values should be done with caution, as experimental conditions vary.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.

CompoundAnimal ModelDosePaw Edema Inhibition (%)Study Reference
This compound (p-MCA) Rat40 mg/kgData not available in direct comparison[1]
Ferulic Acid Mouse100 mg/kg28% (at 6th hour)[2]
Mouse200 mg/kg37.5% (at 6th hour)[2]
Derivatives of Ferulic Acid & Sinapic Acid Rat150 µmol/kg17-72%[3]
Ellagic Acid (for reference) Rat1-30 mg/kgDose-dependent reduction[4]
Anticancer Activity: DMH-Induced Colon Carcinogenesis in Rats

The 1,2-dimethylhydrazine (DMH) model is used to induce colon cancer in rodents to study the efficacy of potential chemopreventive agents.

CompoundAnimal ModelDoseKey OutcomesStudy Reference
This compound (p-MCA) Rat40 mg/kg/daySignificant reversal of DMH-induced pathological alterations[1]
Sinapic Acid Not directly compared in a DMH model in the provided results
Hepatoprotective Activity

Various models are used to assess the potential of compounds to protect the liver from damage.

CompoundAnimal ModelModel of Liver InjuryDoseKey OutcomesStudy Reference
This compound (p-MCA) RatCCl4-induced5 µM (in vitro)Significantly preserved total GSH levels
p-Coumaric Acid RatIschemia-Reperfusion100 mg/kg/day for 7 daysReduced ALT and AST levels, increased SOD, GSH, and CAT[5]
RatCisplatin-induced100 mg/kgPrevented increases in MDA and decreases in SOD and GSH[6]

III. Experimental Protocols

Carrageenan-Induced Paw Edema

This protocol outlines the methodology for assessing the acute anti-inflammatory effects of natural phenols.

Workflow:

G cluster_pre Pre-treatment Phase cluster_treatment Treatment Phase cluster_induction Inflammation Induction cluster_measurement Measurement Phase cluster_analysis Data Analysis animal_prep Acclimatize Rodents (Rats or Mice) fasting Fast Animals Overnight (with water ad libitum) animal_prep->fasting compound_admin Administer Test Compound (e.g., 4-MCA, Ferulic Acid) or Vehicle (Control) fasting->compound_admin wait Waiting Period (e.g., 30-60 minutes) compound_admin->wait carrageenan Inject Carrageenan (1%) into the subplantar region of the right hind paw wait->carrageenan paw_volume Measure Paw Volume (Plethysmometer) at regular intervals (e.g., 1, 2, 3, 4, 5 hours) carrageenan->paw_volume calculate Calculate Percentage Inhibition of Paw Edema paw_volume->calculate

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Detailed Steps:

  • Animals: Male Wistar rats or Swiss albino mice are commonly used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are divided into several groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of the phenolic compounds.

  • Administration: Test compounds are typically administered orally (p.o.) or intraperitoneally (i.p.) 30 to 60 minutes before the carrageenan injection.

  • Induction of Edema: A 1% solution of carrageenan in saline is injected into the subplantar tissue of the right hind paw.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation: The percentage of inhibition of edema is calculated for the treated groups in comparison to the control group.

DMH-Induced Colon Carcinogenesis in Rats

This protocol is a long-term study to evaluate the chemopreventive potential of natural phenols against colon cancer.

Workflow:

G cluster_acclimatization Acclimatization cluster_induction Carcinogen Induction cluster_treatment Treatment Regimens cluster_termination Study Termination and Analysis acclimatize Acclimatize Male Wistar Rats dmh_injection Subcutaneous Injection of DMH (20 mg/kg) once a week for 15 weeks acclimatize->dmh_injection control Group 1: Control dmh_only Group 2: DMH only pMCA_initiation Group 3: DMH + p-MCA (Initiation phase) pMCA_post_initiation Group 4: DMH + p-MCA (Post-initiation phase) pMCA_entire Group 5: DMH + p-MCA (Entire period) euthanasia Euthanize Animals after 30 weeks colon_collection Collect Colon Tissue euthanasia->colon_collection acf_analysis Analyze Aberrant Crypt Foci (ACF) colon_collection->acf_analysis biochemical_analysis Biochemical and Histopathological Analysis acf_analysis->biochemical_analysis

Caption: Experimental design for DMH-induced colon carcinogenesis study.

Detailed Steps:

  • Animals: Male albino Wistar rats are commonly used.

  • Carcinogen: 1,2-dimethylhydrazine (DMH) is administered subcutaneously at a dose of 20 mg/kg body weight once a week for a specified period (e.g., 15 weeks).

  • Treatment Groups:

    • Group 1 (Control): Receives the vehicle only.

    • Group 2 (DMH Control): Receives DMH only.

    • Group 3 (Test Compound - Initiation): Receives DMH and the test compound during the initiation phase of carcinogenesis.

    • Group 4 (Test Compound - Post-initiation): Receives DMH and the test compound during the post-initiation phase.

    • Group 5 (Test Compound - Entire Period): Receives DMH and the test compound throughout the study.

  • Diet and Compound Administration: The test compounds are typically administered orally, mixed with the diet or by gavage.

  • Termination and Analysis: After the experimental period (e.g., 30 weeks), animals are euthanized, and their colons are collected. The number of aberrant crypt foci (ACF), a precursor to colon cancer, is counted. Further histopathological and biochemical analyses are performed.

IV. Signaling Pathways

NF-κB Signaling Pathway in Inflammation

Many natural phenols, including 4-MCA, are thought to exert their anti-inflammatory effects by modulating the NF-κB signaling pathway.

G cluster_stimulus Inflammatory Stimuli cluster_inhibition Inhibition by Phenols cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS, TNF-α IKK IKK LPS->IKK Phenols 4-MCA & Other Phenols Phenols->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Degrades & Releases NFκB_active Active NF-κB NFκB->NFκB_active NFκB_nuc NF-κB NFκB_active->NFκB_nuc Translocates DNA DNA NFκB_nuc->DNA Binds to Gene_expression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) DNA->Gene_expression

Caption: Inhibition of the NF-κB signaling pathway by phenolic compounds.

This pathway illustrates how inflammatory stimuli activate the transcription factor NF-κB, leading to the expression of pro-inflammatory genes. Phenolic compounds like 4-MCA can inhibit this pathway at various points, thereby reducing inflammation.

V. Conclusion

The available in vivo data suggest that this compound and other natural phenols like ferulic acid, sinapic acid, caffeic acid, and p-coumaric acid possess significant anti-inflammatory, antioxidant, and anticancer properties. However, the lack of direct comparative in vivo studies makes it challenging to definitively rank their efficacy. The provided experimental protocols and pathway diagrams serve as a foundation for researchers to design and conduct such comparative studies. Future research should focus on head-to-head comparisons of these promising natural compounds in standardized in vivo models to elucidate their relative therapeutic potential. This will be crucial for advancing their development as potential therapeutic agents.

References

Validating the Anti-inflammatory Effects of 4-Methylcyclopentadecanone (4-MCA) in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of 4-Methylcyclopentadecanone (4-MCA), also known as 4-MCPC, with other anti-inflammatory agents in established preclinical animal models. The data presented is intended to assist researchers in evaluating the potential of 4-MCA as a novel anti-inflammatory therapeutic.

Executive Summary

4-Methylcyclopentadecanone (4-MCA) has demonstrated significant anti-inflammatory effects in rodent models of acute inflammation. Studies indicate that 4-MCA exerts its effects through the inhibition of the NF-κB signaling pathway, leading to a reduction in key pro-inflammatory mediators. Notably, in direct comparative studies, 4-MCA has shown greater potency than muscone, a structurally similar compound with known anti-inflammatory properties. While direct head-to-head studies with NSAIDs and corticosteroids are limited, this guide consolidates available data to provide a comparative perspective.

Comparative Performance of Anti-inflammatory Agents

The following tables summarize the quantitative data from studies evaluating the anti-inflammatory effects of 4-MCA and other relevant compounds in two standard animal models: xylene-induced ear edema and carrageenan-induced paw edema.

Table 1: Comparison of Anti-inflammatory Effects in Xylene-Induced Mouse Ear Edema

CompoundDose% Inhibition of EdemaED₅₀ (mg/kg)Reference
4-MCA (4-MCPC) 6.2 - 12.0 mg/kg (i.g.)Dose-dependent reduction7.5 [1]
Muscone7.7 - 12.0 mg/kg (i.g.)Dose-dependent reduction11.5[1]
Dexamethasone4 mg/kg (i.p.)48%Not Reported[2]

i.g. = intragastric; i.p. = intraperitoneal

Table 2: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Mouse Paw Edema

CompoundDose (i.g.)Paw Volume Reduction (at 5h)MPO Activity ReductionReference
4-MCA (4-MCPC) 8 mg/kgSignificantSignificant[3]
16 mg/kgMore significant than Muscone More significant than Muscone [3]
Muscone16 mg/kgSignificantSignificant[3]
Indomethacin10 mg/kg54% (at 4h in rats)Not Reported[4]

MPO = Myeloperoxidase

Mechanism of Action: A Comparative Overview

The anti-inflammatory effects of 4-MCA, indomethacin, and dexamethasone are mediated by distinct molecular pathways.

  • 4-MCA (4-MCPC) and Muscone: These compounds have been shown to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6][7][8][9] This inhibition prevents the transcription of pro-inflammatory genes, thereby reducing the production of cytokines like TNF-α and IL-1β.[5][6]

  • Indomethacin: As a non-steroidal anti-inflammatory drug (NSAID), indomethacin's primary mechanism is the non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[10][11][12][13] By blocking these enzymes, indomethacin prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[10][12]

  • Dexamethasone: This potent synthetic glucocorticoid acts by binding to the glucocorticoid receptor (GR).[2][3][4] The activated GR complex translocates to the nucleus and modulates gene expression. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines and mediators.[2][3][4]

Signaling Pathway Diagrams

G Inflammatory Signaling Pathways and Points of Intervention cluster_stimuli Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli LPS, Carrageenan, Xylene TLR4 TLR4 Stimuli->TLR4 PLA2 Phospholipase A2 Stimuli->PLA2 IKK IKK TLR4->IKK Activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX COX-1/2 Arachidonic_Acid->COX IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation GR_complex Dexamethasone-GR Complex GR_complex_n Dexamethasone-GR Complex GR_complex->GR_complex_n Translocates Dexamethasone Dexamethasone GR Glucocorticoid Receptor Dexamethasone->GR GR->GR_complex Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, etc.) NFkB_n->Proinflammatory_Genes Induces GR_complex_n->NFkB_n Inhibits Antiinflammatory_Genes Anti-inflammatory Gene Transcription GR_complex_n->Antiinflammatory_Genes Induces MCA 4-MCA / Muscone MCA->IKK Inhibits Indomethacin Indomethacin Indomethacin->COX Inhibits G Experimental Workflow for In Vivo Anti-inflammatory Assays cluster_setup Experimental Setup cluster_xylene Xylene-Induced Ear Edema cluster_carrageenan Carrageenan-Induced Paw Edema Animal_Selection Animal Selection (e.g., Male Kunming Mice) Acclimatization Acclimatization (1 week) Animal_Selection->Acclimatization Grouping Random Grouping (Control & Treatment) Acclimatization->Grouping Dosing Compound Administration (i.g. or i.p.) Grouping->Dosing Xylene_Application Topical Xylene Application (Right Ear) Dosing->Xylene_Application 1h post-dosing Carrageenan_Injection Subplantar Carrageenan Injection (Right Hind Paw) Dosing->Carrageenan_Injection 1h post-dosing Euthanasia_Xylene Euthanasia (2h post-xylene) Xylene_Application->Euthanasia_Xylene Measurement_Xylene Ear Punch Biopsy & Weighing Euthanasia_Xylene->Measurement_Xylene Analysis_Xylene Calculation of % Edema Inhibition Measurement_Xylene->Analysis_Xylene Measurement_Carrageenan Paw Volume Measurement (Plethysmometer at various time points) Carrageenan_Injection->Measurement_Carrageenan Analysis_Carrageenan Calculation of % Edema Inhibition Measurement_Carrageenan->Analysis_Carrageenan Biochemical_Analysis Biochemical Analysis (MPO, Cytokines) Measurement_Carrageenan->Biochemical_Analysis

References

A Researcher's Guide to Reproducible and Robust Assays of 4-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and drug development professionals, the ability to reliably and accurately measure 4-Methoxycinnamic Acid (4-MCA) is critical for advancing research into its therapeutic potential. This guide provides an objective comparison of common analytical methods for 4-MCA quantification, focusing on their reproducibility and robustness. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate assay for your research needs.

Comparison of Analytical Methods for this compound Quantification

The selection of an analytical method for 4-MCA quantification is a critical decision that impacts the reliability of experimental outcomes. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent techniques. The choice among them depends on the specific requirements for sensitivity, selectivity, and the nature of the sample matrix.

ParameterHPLC-UVLC-MS/MSGC-MS
Linearity (r²) > 0.998[1]> 0.99[2]> 0.999[3]
Accuracy (% Recovery) 98% - 102%[1]91.2% - 113.3%[2]98.3% - 101.6%[3]
Precision (RSD) Intra-day: < 2% Inter-day: < 3%[4]Intra-day: < 5.8% Inter-day: < 10.0%[2]Intra-day & Inter-day: ≤ 2.56%[3]
Limit of Detection (LOD) ~2.75 µg/mL[1]Significantly lower than HPLC-UV[5]Lower than HPLC-UV
Limit of Quantitation (LOQ) ~9.16 µg/mL[1]Significantly lower than HPLC-UV[5]Lower than HPLC-UV
Robustness GoodGoodGood
Selectivity ModerateHighHigh
Cost LowHighMedium
Throughput HighMediumMedium

Key Considerations:

  • HPLC-UV is a cost-effective and robust method suitable for routine analysis and quality control where high sensitivity is not a primary requirement.[5]

  • LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies involving complex matrices and low analyte concentrations.[5][6]

  • GC-MS is a reliable alternative, particularly for volatile compounds. However, it may require derivatization of 4-MCA to improve its volatility.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods for 4-MCA and similar phenolic compounds.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from a validated procedure for the determination of p-methoxycinnamic acid in rabbit plasma.[1]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

  • Methanol and 0.1% phosphoric acid in water (70:30, v/v)

Chromatographic Conditions:

  • Flow rate: 1.0 mL/min

  • Injection volume: 20 µL

  • Detection wavelength: 310 nm

  • Column temperature: Ambient

Sample Preparation (from plasma):

  • To 200 µL of plasma, add 400 µL of methanol to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Inject the supernatant into the HPLC system.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol is a general guideline for the analysis of phenolic compounds in biological matrices, leveraging the high sensitivity and selectivity of LC-MS/MS.[2][6]

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

Mobile Phase:

  • Solvent A: 0.1% formic acid in water

  • Solvent B: 0.1% formic acid in acetonitrile

  • A gradient elution is typically employed.

Mass Spectrometry Conditions:

  • Ionization mode: Negative ESI

  • Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for 4-MCA.

Sample Preparation (from biological fluids):

  • Protein precipitation with acetonitrile or methanol is a common first step.

  • Solid-phase extraction (SPE) may be necessary for cleaner samples and to concentrate the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is based on a validated procedure for the analysis of various phytochemicals.[3] Derivatization is often required for non-volatile compounds like 4-MCA.

Instrumentation:

  • GC-MS system with a mass selective detector

Column:

  • A non-polar or medium-polarity capillary column (e.g., 5%-phenyl-95%-dimethylpolysiloxane).

Carrier Gas:

  • Helium at a constant flow rate.

Temperature Program:

  • An oven temperature gradient is used to ensure good separation of analytes.

Derivatization (Silylation):

  • Evaporate the sample extract to dryness.

  • Add a silylating agent (e.g., BSTFA with 1% TMCS).

  • Heat the mixture to ensure complete derivatization.

  • Inject the derivatized sample into the GC-MS.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental processes, the following diagrams were created using the DOT language.

cluster_0 4-MCA Signaling Pathway stress Stress crh CRH stress->crh crfr1 CRFR1 crh->crfr1 pka PKA crfr1->pka creb CREB pka->creb ptsd PTSD-like Behaviors creb->ptsd mca 4-MCA mca->crfr1 Inhibition

Signaling pathway of 4-MCA in PTSD-like behaviors.

cluster_1 Analytical Workflow sample Sample Collection (e.g., Plasma) prep Sample Preparation (e.g., Protein Precipitation) sample->prep analysis Instrumental Analysis (HPLC, LC-MS/MS, or GC-MS) prep->analysis data Data Acquisition and Processing analysis->data results Quantification and Reporting data->results

General workflow for the analysis of 4-MCA.

References

A Comparative Analysis of the Photoprotective Properties of Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid and its derivatives have garnered significant attention in the field of dermatology and cosmetology for their potential as natural photoprotective agents. Possessing inherent UV-absorbing capabilities and potent antioxidant properties, these compounds offer a promising alternative and supplement to conventional synthetic sunscreens. This guide provides a comparative analysis of the photoprotective performance of key cinnamic acid derivatives, supported by experimental data and detailed methodologies, to aid in the research and development of novel sun care formulations.

Quantitative Comparison of Photoprotective Parameters

The efficacy of a photoprotective agent is determined by several key parameters, including its Sun Protection Factor (SPF), UVA Protection Factor (UVA-PF), critical wavelength (λc), and photostability. While comprehensive comparative data across all parameters for a wide range of cinnamic acid derivatives remains an area of active research, the following table summarizes available data gleaned from various studies. It is important to note that values can vary depending on the experimental setup, formulation, and concentration of the active ingredient.

DerivativeIn Vitro SPFUVA/UVB RatioCritical Wavelength (λc) (nm)Maximum Absorption (λmax) (nm)Photostability
Cinnamic Acid Low~0.42~331~274-279Moderate
p-Coumaric Acid ~19.3 (at 8%)[1]~0.42[1]~331[1]~312Data not readily available
Caffeic Acid ~12 (at 8%)[1]~1.2-1.4[1]~348[1]~327Data not readily available
Ferulic Acid Increased in vivo SPF by 37% when combined with UV filters[2][3]Increased in vivo UVA-PF by 26% when combined with UV filters[2][3]~348[1]~327Can improve the photostability of other UV filters
Sinapic Acid ~10 (at 8%)[1]~1.39[1]~349[1]~326Data not readily available
Octinoxate (Ethylhexyl Methoxycinnamate) ~10.3 (at 7.5%)[1]~0.36[1]~329[1]~308-311Known to be photounstable

Note: The SPF values for p-Coumaric, Caffeic, and Sinapic acids are estimated based on an 8% concentration in a given formulation and should be interpreted as indicative of their potential. Ferulic acid's contribution is often noted for its synergistic effect in boosting the SPF and UVA-PF of other UV filters.

Experimental Protocols

Accurate and reproducible assessment of photoprotective properties is crucial. The following are detailed methodologies for key experiments cited in the evaluation of cinnamic acid derivatives.

In Vitro Sun Protection Factor (SPF) Determination

This method provides a standardized approach to measure the UVB protection efficacy of a sunscreen product.

  • Sample Preparation: A film of the test sunscreen product is uniformly applied to a roughened polymethylmethacrylate (PMMA) plate at a concentration of 1.2 mg/cm². The plate is then allowed to dry for a specified period in the dark.

  • Spectrophotometric Measurement: The absorbance of the sunscreen film is measured in the UV spectrum, typically from 290 nm to 400 nm, using a spectrophotometer equipped with an integrating sphere.

  • SPF Calculation: The in vitro SPF is calculated from the absorbance data using a standardized equation that takes into account the erythemal action spectrum of the skin and the solar emission spectrum. The method developed by Mansur et al. is a commonly used approach.[4]

In Vitro UVA Protection Factor (UVA-PF) and Critical Wavelength (λc) Measurement

This protocol assesses the protective efficacy of a product against UVA radiation.

  • Sample Preparation and Initial Measurement: Similar to the in vitro SPF determination, the product is applied to a PMMA plate, and the initial UV absorbance is measured.

  • UV Irradiation: The sample-coated plate is then exposed to a controlled dose of UV radiation from a solar simulator.

  • Post-Irradiation Measurement: The UV absorbance of the irradiated sample is measured again.

  • Calculation: The UVA-PF is calculated based on the post-irradiation absorbance data, weighted with the Persistent Pigment Darkening (PPD) action spectrum. The critical wavelength is the wavelength at which the integral of the spectral absorbance curve from 290 nm reaches 90% of the integral from 290 to 400 nm. A critical wavelength of 370 nm or greater is required for a product to be classified as broad-spectrum.

Photostability Testing

This experiment evaluates the ability of a sunscreen to retain its protective properties upon exposure to UV radiation.

  • Sample Preparation and Initial Analysis: The sunscreen formulation is applied as a thin film onto a suitable substrate, such as PMMA plates. The initial absorbance spectrum (290-400 nm) is recorded.

  • Controlled UV Exposure: The samples are exposed to a controlled dose of UV radiation from a solar simulator for a defined period. Dark control samples, protected from light, are kept under the same conditions to account for any degradation not caused by light.[5]

  • Post-Exposure Analysis: After irradiation, the absorbance spectrum is measured again.

  • Evaluation of Photostability: The change in the absorbance spectrum before and after irradiation is used to determine the photostability. A significant decrease in absorbance indicates photodegradation and a loss of photoprotective efficacy. The percentage of degradation can be quantified by comparing the area under the absorbance curves.

Visualizing Experimental and Biological Pathways

To better understand the processes involved in evaluating and the mechanisms of action of cinnamic acid derivatives, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_calculation Data Analysis and Calculation prep1 Weigh Sunscreen Product prep2 Apply to PMMA Plate (1.2 mg/cm²) prep1->prep2 prep3 Spread Uniformly prep2->prep3 prep4 Dry in Dark prep3->prep4 meas1 Measure Initial UV Absorbance (290-400 nm) prep4->meas1 meas2 Expose to Controlled UV Dose meas1->meas2 calc1 Calculate In Vitro SPF meas1->calc1 calc4 Assess Photostability meas1->calc4 meas3 Measure Post-Irradiation UV Absorbance meas2->meas3 calc2 Calculate UVA-PF meas3->calc2 calc3 Determine Critical Wavelength (λc) meas3->calc3 meas3->calc4

Fig 1. Experimental workflow for in vitro photoprotection analysis.

Cinnamic acid derivatives exert their photoprotective effects not only by absorbing UV radiation but also by modulating key signaling pathways involved in the cellular response to UV-induced stress.

G cluster_cell Skin Cell (Keratinocyte/Fibroblast) UVA UVA Radiation ROS ↑ Reactive Oxygen Species (ROS) UVA->ROS MAPK MAPK Activation (JNK, p38, ERK) ROS->MAPK AP1_NFkB ↑ AP-1 & NF-κB Activation MAPK->AP1_NFkB MMPs ↑ MMPs Expression (Collagen Degradation) AP1_NFkB->MMPs Photoaging Photoaging MMPs->Photoaging Nrf2_path Nrf2 Pathway ARE ↑ Antioxidant Response Element (ARE) Genes (e.g., HO-1) Nrf2_path->ARE Protection Cellular Protection ARE->Protection Cinnamic_Derivatives Cinnamic Acid Derivatives (e.g., Ferulic Acid, Caffeic Acid) Cinnamic_Derivatives->ROS Inhibit Cinnamic_Derivatives->MAPK Inhibit Cinnamic_Derivatives->AP1_NFkB Inhibit Cinnamic_Derivatives->Nrf2_path Activate

Fig 2. Signaling pathways modulated by cinnamic acid derivatives.

Mechanisms of Photoprotection

The photoprotective action of cinnamic acid derivatives is multi-faceted:

  • Direct UV Absorption: The conjugated double bond in the acrylic acid side chain, along with the phenyl ring, allows these molecules to absorb UV radiation, particularly in the UVB and UVAII ranges. The specific absorption profile is influenced by the number and position of hydroxyl and methoxy groups on the phenyl ring.[1][6][7]

  • Antioxidant Activity: Cinnamic acid derivatives are potent antioxidants that can neutralize reactive oxygen species (ROS) generated by UV exposure.[8] This ROS scavenging ability helps to prevent oxidative damage to cellular components like DNA, proteins, and lipids. The antioxidant capacity generally increases with the number of hydroxyl groups on the aromatic ring.[9]

  • Modulation of Cellular Signaling Pathways: UV radiation activates several signaling cascades that contribute to photoaging and skin cancer. Cinnamic acid derivatives have been shown to:

    • Inhibit Mitogen-Activated Protein Kinase (MAPK) Pathways: They can suppress the activation of JNK, p38, and ERK, which are key kinases in the UV-induced stress response.[4][8][10][11][12][13][14]

    • Downregulate AP-1 and NF-κB: By inhibiting MAPK pathways, they subsequently reduce the activation of transcription factors AP-1 and NF-κB.[8][11][15][16] These factors are responsible for the expression of matrix metalloproteinases (MMPs), enzymes that degrade collagen and contribute to wrinkle formation.

    • Activate the Nrf2 Pathway: Cinnamic acid derivatives can activate the Nrf2 transcription factor, a master regulator of the antioxidant response.[15][17][18][19][20] Nrf2 activation leads to the expression of a battery of protective genes, including heme oxygenase-1 (HO-1), which enhance the cell's ability to cope with oxidative stress.[15]

References

Safety Operating Guide

Proper Disposal of 4-Methoxycinnamic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 4-Methoxycinnamic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.

I. Immediate Safety and Hazard Identification

This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling and disposal. Personal protective equipment (PPE) should be worn at all times when handling this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

Hazard ClassificationGHS Hazard StatementsRecommended Personal Protective Equipment (PPE)
Skin Irritation (Category 2) H315: Causes skin irritation[1][2][3][4][5]Protective gloves, Lab coat
Serious Eye Irritation (Category 2) H319: Causes serious eye irritation[1][2][3][4][5]Safety glasses with side-shields or goggles
Specific target organ toxicity — single exposure (Category 3), Respiratory system H335: May cause respiratory irritation[1][4][5]Use in a well-ventilated area or with a fume hood. If dust is generated, a dust mask (e.g., N95) is recommended
Acute Toxicity (Oral) Category 4 H302: Harmful if swallowed[1]Do not eat, drink, or smoke when handling[1]

II. Step-by-Step Disposal Protocol

Disposal of this compound must be handled as hazardous waste. It should never be disposed of in the regular trash or down the drain.[6]

Step 1: Waste Collection and Segregation

  • Solid Waste : Collect surplus or non-recyclable solid this compound and place it in a suitable, clearly labeled container for chemical waste.[7] Avoid generating dust during collection.[1][7]

  • Contaminated Materials : Any materials used to clean up spills (e.g., absorbent pads, paper towels) and contaminated personal protective equipment (e.g., gloves) should also be collected and disposed of as hazardous waste.[6]

  • Empty Containers : Empty containers that held this compound may still contain chemical residues and should be treated as hazardous waste.[1] If the container cannot be thoroughly cleaned for reuse with the same product, it should be punctured to prevent reuse and disposed of through an authorized landfill or a licensed disposal company.[1]

Step 2: Waste Storage

  • Container Requirements : Use a compatible container with a secure, tight-fitting cap.[8][9] The container should be in good condition, with no cracks or signs of deterioration.[8]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[9]

  • Storage Location : Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[8][9] This area should be at or near the point of waste generation.[9]

  • Segregation : Store the this compound waste separately from incompatible materials, such as strong oxidizing agents.[3]

Step 3: Arrange for Professional Disposal

  • Contact Environmental Health and Safety (EHS) : Once the waste container is full, or if it has been in storage for a prolonged period (typically not exceeding one year in an SAA), contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.[6][7][9]

  • Disposal Method : The recommended disposal method is to offer surplus and non-recyclable solutions to a licensed disposal company.[7][10] An alternative method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[7] This must be performed by a licensed facility.

III. Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate : Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate personnel.[7]

  • Control Personal Contact : Wear the appropriate PPE, including respiratory protection if dust is present.[1]

  • Clean-up :

    • Dry Spills : Use dry clean-up procedures to avoid generating dust.[1] Sweep or shovel the material into a suitable, labeled container for disposal.[7]

    • Wet Spills : If the material is wet, you can vacuum or shovel it up and place it in a labeled container for disposal.[1]

  • Decontamination : Wash the spill area down with large amounts of water. Prevent runoff from entering drains.[1]

  • Report : Report the spill to your laboratory supervisor and EHS department.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Initial Assessment cluster_1 Waste Collection & Storage cluster_2 Final Disposal start This compound for Disposal is_waste Is the material surplus, non-recyclable, or contaminated? start->is_waste collect_waste Collect in a labeled, compatible hazardous waste container. is_waste->collect_waste Yes reuse Return to stock for future use. is_waste->reuse No store_waste Store in designated Satellite Accumulation Area (SAA). collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or a licensed disposal company. store_waste->contact_ehs incineration Professional Disposal: Chemical Incineration or Licensed Landfill contact_ehs->incineration

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 4-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for handling 4-Methoxycinnamic Acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment are critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE based on safety data sheets.[1][2][3][4]

PPE CategoryItemSpecifications & Recommendations
Eye Protection Safety GlassesMust have side-shields conforming to EN166 or ANSI Z.87.1 1989 standard.[3][5][6]
Chemical GogglesRequired when there is a risk of splashing.[1]
Face ShieldRecommended in conjunction with goggles for large quantities or significant splash hazards.[5][6]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are suitable for short-term protection.[5] Always inspect gloves before use and use proper removal techniques.[3] For prolonged or high-exposure scenarios, consult the glove manufacturer's resistance guide.[5]
Body Protection Protective ClothingWear appropriate protective clothing to prevent skin exposure.[1][4] A lab coat is mandatory; buttoned and properly fitted to cover as much skin as possible.[5]
Respiratory Protection RespiratorNot typically required under normal use conditions with adequate ventilation.[4] If dust is generated and engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[1][7]

Operational and Disposal Plans

Handling and Storage:

  • Handling: Avoid contact with skin and eyes and prevent the formation and accumulation of dust.[1][3] Use in a well-ventilated area.[8] Wash hands thoroughly after handling.[3]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[1][2][3] Keep away from incompatible materials such as strong oxidizing agents.[2]

Disposal:

  • Waste Disposal: Dispose of waste material in a suitable, labeled container.[1][8] Follow all applicable local, state, and federal regulations for chemical waste disposal. Consult your institution's environmental health and safety office for specific guidance.

  • Contaminated Packaging: Empty containers may retain product residue and should be treated as hazardous waste. Do not reuse empty containers.[8]

Emergency Procedures

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of water. Seek medical attention.[1]

Spill Response: In the event of a spill, a clear and immediate response is crucial to contain the material and protect laboratory personnel. The following workflow outlines the necessary steps.

Spill_Response_Workflow spill Spill Occurs assess Assess the Situation (Size, Location, Hazards) spill->assess evacuate Evacuate Immediate Area Alert Others assess->evacuate Immediate Danger don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) assess->don_ppe Safe to Proceed report Report the Incident (Follow institutional protocols) evacuate->report contain Contain the Spill (Use absorbent pads or berms) don_ppe->contain cleanup Clean Up Spill (Sweep or vacuum solid material) contain->cleanup decontaminate Decontaminate the Area (Wash with soap and water) cleanup->decontaminate dispose Dispose of Waste (In a sealed, labeled container) decontaminate->dispose dispose->report

Caption: Workflow for handling a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxycinnamic Acid
Reactant of Route 2
Reactant of Route 2
4-Methoxycinnamic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.